3-Bromo-1H-1,2,4-triazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIZISRHAQPAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50223661 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50223661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7343-33-1 | |
| Record name | 1H-1,2,4-Triazole, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007343331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50223661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1H-1,2,4-triazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
physicochemical properties of 3-Bromo-1H-1,2,4-triazole
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-1H-1,2,4-triazole
Introduction
This compound (CAS No: 7343-33-1) is a halogenated heterocyclic compound that has emerged as a cornerstone building block in modern medicinal and agricultural chemistry.[1] Its unique structural features—a planar, aromatic 1,2,4-triazole ring functionalized with a reactive bromine atom—endow it with versatile chemical reactivity and significant biological potential. This scaffold is a key component in a variety of bioactive molecules, including antifungal agents, herbicides, and innovative anticancer therapeutics.[2][3] Notably, the 1,2,4-triazole core is present in FDA-approved drugs such as the aromatase inhibitors letrozole and anastrozole, used in breast cancer therapy, highlighting the scaffold's clinical significance.[3]
A thorough understanding of the is paramount for researchers, scientists, and drug development professionals. These properties govern its reactivity, solubility, stability, and pharmacokinetic profile, directly influencing its handling, synthetic utility, and the biological performance of its derivatives. This guide provides a comprehensive analysis of its core properties, supported by experimental protocols and field-proven insights, to empower its effective application in research and development.
Caption: Molecular structure and tautomeric equilibrium of this compound.
Part 1: Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These parameters are critical for predicting its behavior in both chemical reactions and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₂BrN₃ | [1][2] |
| Molecular Weight | 147.96 g/mol | [1][4] |
| Appearance | White to light yellow crystalline solid/powder | [1][2] |
| Melting Point | 187-197 °C | [1][4][5] |
| Boiling Point | 295.4 °C (Predicted) | [1][5] |
| pKa | 7.84 ± 0.20 (Predicted) | [2][5] |
| LogP (Octanol/Water) | 0.57 | [1] |
| Solubility | Sparingly soluble in water | [2] |
| Density | ~2.1 g/cm³ (Predicted) | [1][5] |
In-Depth Analysis of Key Properties
Structure and Tautomerism this compound features a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. The presence of a bromine atom at the 3-position is a key feature for its synthetic utility. Like many nitrogen-containing heterocycles, it exhibits prototropic tautomerism. The proton can reside on different nitrogen atoms, leading to distinct tautomeric forms. For bromo-substituted 1,2,4-triazoles, the this compound and 5-bromo-1H-1,2,4-triazole tautomers are considered to be of similar energy.[6] The 3-bromo-1H tautomer is the most commonly depicted form in chemical literature and databases. Understanding this equilibrium is vital, as different tautomers can exhibit varied reactivity and binding interactions in biological targets.
Thermal Properties The compound has a relatively high melting point, reported in the range of 187-197 °C, which is indicative of a stable, well-ordered crystalline lattice structure with significant intermolecular interactions.[1][4][5] The predicted boiling point is high, though the compound may decompose upon heating.[7] Its thermal stability is an important consideration for designing synthetic reactions, particularly those requiring elevated temperatures.
Acidity/Basicity (pKa) The predicted pKa of approximately 7.84 suggests that this compound is a weak acid, with the N-H proton being the most acidic site.[2] The 1,2,4-triazole ring itself is amphoteric, capable of being protonated at a nitrogen atom in strongly acidic conditions (pKa of the conjugate acid is ~2.45).[8][9] This property is of paramount importance in drug development. The pKa determines the ionization state of the molecule at physiological pH (around 7.4), which in turn influences its solubility, membrane permeability, and ability to interact with biological targets.
Lipophilicity (LogP) The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. With a LogP value of approximately 0.57, this compound exhibits balanced hydrophilic and lipophilic character.[1] This moderate lipophilicity is often a desirable trait in drug candidates, as it facilitates passage through biological membranes without causing poor aqueous solubility. This value serves as a baseline for designing derivatives with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Part 2: Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
| Spectroscopy | Characteristic Features |
| ¹H NMR | A singlet for the C5-H proton, typically downfield. A broad singlet for the N1-H proton. |
| ¹³C NMR | Two signals for the aromatic carbons (C3 and C5). |
| IR Spectroscopy | Absorption bands for N-H stretching, C-H stretching, and C=N/C-N ring vibrations. |
| Mass Spectrometry | A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[10] |
Expertise in Interpretation:
-
Mass Spectrometry: The most definitive initial identification often comes from mass spectrometry. The presence of the bromine isotope pattern is a powerful diagnostic tool that immediately confirms the presence and number of bromine atoms in the molecule.
-
NMR Spectroscopy: ¹H NMR confirms the presence of the single proton on the triazole ring. The chemical shift provides information about the electronic environment. The broadness of the N-H signal is typical and its position can be solvent-dependent.
Part 3: Reactivity and Stability
Chemical Reactivity this compound is a versatile synthetic intermediate primarily due to two reactive sites: the C-Br bond and the N-H bond.
-
C-Br Bond Reactivity: The bromine atom is a good leaving group and readily participates in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Chan-Evans-Lam couplings.[3] These reactions are fundamental in medicinal chemistry for creating C-C and C-N bonds, allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups at the 3-position of the triazole ring. This versatility has been exploited to build libraries of compounds for structure-activity relationship (SAR) studies.[3]
-
N-H Bond Reactivity: The acidic proton on the ring nitrogen can be deprotonated with a suitable base, and the resulting anion can be alkylated or arylated to generate N-substituted derivatives.
Chemical Stability The compound is generally stable under standard laboratory conditions. However, caution is advised in reactions involving high temperatures and strong bases, as these conditions can sometimes trigger undesirable side reactions involving the halogen substituent.[3] It is classified as an irritant and may be harmful if swallowed, causing skin and eye irritation.[4] Appropriate personal protective equipment should be used during handling.
Part 4: Experimental Protocols for Physicochemical Characterization
The following protocols are standardized methodologies for determining the key . These protocols are designed to be self-validating and reflect best practices in the field.
Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for melting point determination in the pharmaceutical industry. Unlike traditional visual methods, it provides a highly accurate and reproducible melting temperature (T_onset and T_peak). Furthermore, the shape and sharpness of the endothermic peak offer critical information about the sample's purity; impurities typically lead to peak broadening and a depression of the melting point.[11]
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 220 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the resulting endotherm. The onset temperature is the intersection of the baseline with the leading edge of the peak, while the peak maximum is also recorded.
Caption: Workflow for determining melting point using DSC.
Protocol 2: Determination of pKa by Potentiometric Titration
Causality: While computational tools provide useful pKa estimates, experimental determination is crucial for accurate ADME modeling and for understanding pH-dependent solubility. Potentiometric titration is a robust and direct method that measures the change in pH of a solution upon the addition of a titrant, allowing for the precise calculation of the pKa value.[9]
Methodology:
-
Sample Preparation: Prepare an aqueous solution of this compound of known concentration (e.g., 0.01 M). Due to its limited water solubility, a co-solvent like methanol may be required. If so, a correction (Yasuda-Shedlovsky extrapolation) must be applied to determine the pKa in pure water.
-
Instrument Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Titration:
-
Place the sample solution in a jacketed beaker at a constant temperature (25 °C).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point of the titration curve. Alternatively, use derivative plots to precisely locate the equivalence point.
Caption: Workflow for determining pKa via potentiometric titration.
Protocol 3: Determination of LogP by the Shake-Flask Method (OECD 107)
Causality: The shake-flask method is the traditional and most reliable method for determining the LogP value. It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a foundational parameter for predicting drug absorption and distribution. Its simplicity and directness make it a self-validating system for lipophilicity assessment.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.
-
Partitioning:
-
In a centrifuge tube, combine a known volume of the sample solution with a known volume of the pre-saturated n-octanol (e.g., 5 mL of each).
-
Shake the mixture vigorously for 20 minutes at a constant temperature (25 °C).
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Concentration Analysis: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The concentration in the octanol phase is determined by mass balance. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for determining LogP via the shake-flask method.
Conclusion
This compound is a molecule of significant strategic importance in the fields of drug discovery and materials science. Its well-defined physicochemical properties—a stable crystalline form, moderate lipophilicity, and weak acidity—make it an attractive starting point for chemical synthesis. The true power of this scaffold lies in its predictable reactivity, which allows for systematic structural modification to optimize biological activity and pharmacokinetic properties. This guide has provided the foundational knowledge and experimental framework necessary for researchers to confidently and effectively utilize this compound in their scientific endeavors. Future investigations into its solid-state chemistry, such as polymorphism and co-crystal formation, could further unlock its potential in pharmaceutical development.
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PubChem. 3-Bromo-1-(methyl-D3)-1H-1,2,4-triazole. Available from: [Link]
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Das, D., Chakrabarti, S., Ghoshal, N., & Das, S. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(5), 596-602. Available from: [Link]
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Asiri, A. M., et al. (2016). Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies. PLoS ONE, 11(9), e0161613. Available from: [Link]
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Cheméo. Chemical Properties of 1H-1,2,4-Triazole, 3-bromo- (CAS 7343-33-1). Available from: [Link]
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Asiri, A. M., et al. (2016). Physicochemical and Nonlinear Optical Properties of Novel Environmentally Benign Heterocyclic Azomethine Dyes: Experimental and Theoretical Studies. PubMed. Available from: [Link]
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Sadowska, K., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. Available from: [Link]
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SpectraBase. 1H-1,2,4-Triazole, 3-bromo- - Optional[MS (GC)] - Spectrum. Available from: [Link]
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El-Faham, A., et al. (2014). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 3(11), 128-143. Available from: [Link]
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Karkhut, A., et al. (2022). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 27(19), 6264. Available from: [Link]
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Al-Abdullah, E. S., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Journal of Taibah University Medical Sciences, 16(6), 811-829. Available from: [Link]
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An In-depth Technical Guide to 3-Bromo-1H-1,2,4-triazole (CAS Number: 7343-33-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-1H-1,2,4-triazole, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. The document delineates its chemical and physical properties, spectral characteristics, and safety information. Furthermore, it delves into its synthesis, chemical reactivity with a focus on cross-coupling reactions, and the biological significance of its derivatives, offering valuable insights for researchers engaged in the design and synthesis of novel chemical entities.
Introduction
This compound (CAS: 7343-33-1) is a halogenated derivative of 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms. The presence of the bromine atom at the 3-position imparts unique reactivity, making it a valuable precursor for the synthesis of a wide array of functionalized triazole derivatives.[1] Its utility is particularly pronounced in the field of drug discovery, where the 1,2,4-triazole scaffold is a common feature in many approved pharmaceuticals.[2] This guide serves as a detailed resource for professionals leveraging this compound in their research and development endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, application in synthesis, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 7343-33-1 | [3] |
| Molecular Formula | C₂H₂BrN₃ | [3] |
| Molecular Weight | 147.96 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 187-189 °C | [4] |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water | [1] |
| Purity | Typically ≥95% or ≥98% | [3][4] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of this compound. Below are the key spectral data points.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | DMSO-d₆ | ~8.5 (broad singlet) | s | C5-H |
| ~14.5 (very broad singlet) | s | N-H | ||
| ¹³C NMR | DMSO-d₆ | ~145 | C5 | |
| ~130 | C3 |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The broadness of the N-H peak is characteristic and due to quadrupole broadening and exchange. The ¹³C NMR shows two distinct signals for the two carbon atoms in the triazole ring.[5][6]
Infrared (IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~3000-2500 | Broad | N-H stretching (hydrogen-bonded) |
| ~1530 | Medium | C=N stretching |
| ~1480 | Medium | N-N stretching |
| ~1260 | Strong | Ring vibrations |
| ~1065 | Medium | In-plane N-H bending |
The broad N-H stretching band is indicative of intermolecular hydrogen bonding in the solid state. The peaks in the fingerprint region are characteristic of the triazole ring structure.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragments (m/z) |
| Electron Ionization (EI) | 147/149 (Isotopic pattern for Br) | 68 (Loss of Br), 41 (Loss of Br and HCN) |
The mass spectrum typically shows a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation often involves the loss of the bromine atom and subsequent cleavage of the triazole ring.[9]
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the direct bromination of 1H-1,2,4-triazole.
Caption: Synthesis of this compound.
Experimental Protocol: Bromination of 1H-1,2,4-triazole
This protocol is a general representation and may require optimization based on laboratory conditions.
Materials:
-
1H-1,2,4-triazole
-
Bromine
-
Water
-
Sodium hydroxide solution (for neutralization)
Procedure:
-
Dissolve 1H-1,2,4-triazole in water in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add bromine dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Carefully neutralize the excess bromine and hydrobromic acid formed with a dilute solution of sodium hydroxide until the solution is neutral to slightly basic.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[2]
Chemical Reactivity and Synthetic Applications
The bromine atom on the triazole ring is a versatile handle for a variety of chemical transformations, most notably palladium- and copper-catalyzed cross-coupling reactions.
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound readily participates in this reaction with various aryl and heteroaryl boronic acids to yield 3-substituted-1H-1,2,4-triazoles.
Typical Reaction Conditions:
-
Palladium Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂, or other palladium complexes.
-
Base: K₂CO₃, Cs₂CO₃, or other inorganic bases.
-
Solvent: Dioxane/water, toluene/water, or DMF.
This reaction is instrumental in the synthesis of biaryl compounds containing a triazole linker, which are of interest in medicinal chemistry and materials science.
Chan-Lam Coupling
The Chan-Lam coupling provides an efficient route to form carbon-heteroatom bonds. This compound can be coupled with a variety of amines, amides, and phenols to introduce nitrogen and oxygen functionalities at the 3-position of the triazole ring.[1]
Typical Reaction Conditions:
-
Copper Catalyst: Cu(OAc)₂, CuI, or other copper salts.
-
Ligand (optional): Pyridine, 1,10-phenanthroline, or other nitrogen-based ligands.
-
Base: Et₃N, DBU, or other organic bases.
-
Solvent: Dichloromethane, toluene, or DMF.
-
Atmosphere: Often performed in the presence of air or oxygen as the oxidant.[2][12]
This methodology is particularly valuable for the synthesis of libraries of compounds for biological screening.
Biological Significance and Applications in Drug Discovery
While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated a wide range of biological activities, making it a privileged scaffold in drug discovery.
Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. For instance, di-arylated 1,2,4-triazoles synthesized from this compound have shown promising in vitro activity against breast cancer cell lines.[2] The triazole core can act as a pharmacophore that interacts with various biological targets.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal agents (e.g., fluconazole). Derivatives of this compound have also been explored for their antimicrobial and antifungal properties.[1] The ability to readily functionalize the 3-position allows for the systematic exploration of structure-activity relationships to optimize potency and selectivity against various microbial strains.[13][14]
Safety Information
It is imperative to handle this compound with appropriate safety precautions.
| Hazard | Description |
| GHS Pictograms | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This is not an exhaustive list. Always refer to the Safety Data Sheet (SDS) before handling this chemical.[4]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, predictable reactivity in cross-coupling reactions, and the significant biological activities of its derivatives underscore its importance in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of this compound, empowering researchers to effectively and safely utilize it in their pursuit of novel and impactful chemical entities.
References
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Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. [Link]
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The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]
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SciSpace. Determination of antimicrobial activity of some 1,2,4-triazole derivatives. [Link]
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ResearchGate. FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole. [Link]
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Semantic Scholar. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
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PubMed Central. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. [Link]
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PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. [Link]
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RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
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UTAR Institutional Repository. SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES By CHENG YUN RU A project report submitted to th. [Link]
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researchmap. Hayato Ichikawa - Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids - Papers. [Link]
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ResearchGate. Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. [Link]
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MDPI. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. [Link]
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PubMed. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. [Link]
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YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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ResearchGate. ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... [Link]
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SpectraBase. 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. [Link]
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Pharmaffiliates. CAS No : 56616-92 | Product Name : 3-Bromo-1-methyl-1H-1,2,4-triazole. [Link]
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ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. [Link]
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spectral data analysis of 3-Bromo-1H-1,2,4-triazole
An In-Depth Technical Guide to the Spectral Data Analysis of 3-Bromo-1H-1,2,4-triazole
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (CAS No. 7343-33-1) is a crucial heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals, owing to the unique reactivity conferred by its bromine substituent and triazole core.[1][2] The triazole nucleus is a key component in a wide array of therapeutically significant agents, known for antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] Accurate structural elucidation and purity assessment are paramount for its application in drug development and materials science. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques used to characterize this compound, designed for researchers and drug development professionals. We will explore the causality behind experimental choices and provide field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in an integrated approach to confident structural verification.
Foundational Principles of Spectroscopic Characterization
The unambiguous identification of a molecule like this compound, with its molecular formula C₂H₂BrN₃ and molecular weight of approximately 147.96 g/mol , relies on a multi-faceted analytical approach.[6][7] No single technique provides a complete picture; instead, we integrate data from various methods, each probing different aspects of the molecular structure.
-
Mass Spectrometry (MS) provides the molecular weight and elemental composition via high-resolution analysis, while its fragmentation patterns offer clues to the molecule's connectivity.
-
Infrared (IR) Spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies, such as N-H and C=N bonds.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides similar information for the carbon atoms.
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The Synthesis of 3-Bromo-1H-1,2,4-triazole: A Technical Guide for Chemical Researchers
An In-depth Exploration of Synthetic Strategies, Mechanistic Insights, and Practical Methodologies
Introduction: The Significance of 3-Bromo-1H-1,2,4-triazole in Modern Drug Discovery
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and drug development.[1] Its unique structural features, including the presence of a reactive bromine atom and the versatile 1,2,4-triazole core, make it an invaluable synthon for the construction of a diverse array of biologically active molecules. The triazole moiety is known to participate in hydrogen bonding and dipole interactions, often enhancing the pharmacological profile of a drug candidate, while the bromo substituent serves as a versatile handle for further chemical modifications through cross-coupling reactions.[2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic discussions, and comparative analyses to aid researchers in its efficient preparation.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached through two principal strategies: the diazotization of an amino precursor followed by a Sandmeyer-type reaction, and the direct electrophilic bromination of the 1,2,4-triazole ring. Each method presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and scalability.
| Synthetic Strategy | Starting Material | Key Reagents | General Yields | Key Advantages | Potential Challenges |
| Diazotization-Sandmeyer Reaction | 3-Amino-1H-1,2,4-triazole | NaNO₂, HBr, CuBr | Moderate to Good | High regioselectivity, well-established methodology. | Handling of potentially unstable diazonium salts, use of copper reagents. |
| Direct Bromination | 1H-1,2,4-triazole | Br₂, N-Bromosuccinimide (NBS) | Variable | Atom-economical, potentially fewer steps. | Risk of over-bromination (di- and tri-bromination), regioselectivity can be an issue. |
Detailed Synthetic Protocols and Mechanistic Insights
Method 1: Synthesis via Diazotization and Sandmeyer-Type Reaction of 3-Amino-1H-1,2,4-triazole
This classical approach remains one of the most reliable methods for the regioselective synthesis of this compound. The reaction proceeds through the in-situ formation of a diazonium salt from 3-amino-1H-1,2,4-triazole, which is subsequently displaced by a bromide ion, typically catalyzed by a copper(I) salt.
Reaction Pathway:
Figure 1: General workflow for the synthesis of this compound via the Sandmeyer reaction.
Experimental Protocol:
Materials:
-
3-Amino-1H-1,2,4-triazole
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-amino-1H-1,2,4-triazole in a solution of hydrobromic acid at 0-5 °C with constant stirring.
-
Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The reaction is exothermic and the addition rate should be controlled to prevent a rise in temperature.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for safety and to maximize the yield of the desired product.
-
Copper(I) Catalyst: Copper(I) bromide facilitates the single-electron transfer mechanism of the Sandmeyer reaction, which is essential for the displacement of the diazonium group with the bromide ion.
Method 2: Direct Bromination of 1H-1,2,4-triazole
Direct bromination offers a more atom-economical route to halogenated triazoles. However, controlling the regioselectivity and the degree of bromination can be challenging. The use of a suitable brominating agent and careful control of reaction conditions are paramount to favor the formation of the desired mono-bromo product.
Reaction Pathway:
Figure 2: Synthetic pathway for direct bromination of 1H-1,2,4-triazole.
Experimental Protocol:
Materials:
-
1H-1,2,4-triazole
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetonitrile or Dichloromethane
-
Sodium thiosulfate solution
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1H-1,2,4-triazole in a suitable solvent such as acetonitrile or dichloromethane.
-
Bromination: Slowly add a solution of N-bromosuccinimide (or a stoichiometric amount of bromine) in the same solvent to the triazole solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product will likely be a mixture of mono- and di-brominated triazoles.
-
Purify the desired this compound using column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is a solid and easier to handle, and it can provide a more controlled bromination.
-
Stoichiometric Control: Careful control of the molar ratio of the brominating agent to the 1H-1,2,4-triazole is critical to minimize the formation of the undesired 3,5-dibromo-1H-1,2,4-triazole byproduct.
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₂H₂BrN₃ |
| Molecular Weight | 147.96 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 187-189 °C |
| ¹H NMR (DMSO-d₆) | δ ~8.5 (s, 1H), ~14.0 (br s, 1H) |
| ¹³C NMR (DMSO-d₆) | δ ~145, ~150 |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.
Conclusion: Selecting the Optimal Synthetic Route
The choice between the Sandmeyer-type reaction and direct bromination for the synthesis of this compound will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials, and the purification capabilities. The Sandmeyer approach generally offers higher regioselectivity, while direct bromination can be more atom-economical if the separation of byproducts is manageable. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important building block for their drug discovery and development endeavors.
References
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ResearchGate. Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available from: [Link]
-
ISRES Publishing. synthesis of 1,2,4 triazole compounds. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
NIST WebBook. 1H-1,2,4-Triazole, 3-bromo-. Available from: [Link]
-
Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
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The Emergence of a Versatile Heterocycle: A Technical Guide to 3-Bromo-1H-1,2,4-triazole
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold
In the landscape of modern synthetic chemistry, particularly within the realms of drug discovery and agrochemical development, the 1,2,4-triazole ring system stands as a privileged scaffold. Its unique electronic properties, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, have rendered it a cornerstone in the design of a multitude of bioactive molecules. From the pioneering antifungal agents that revolutionized the treatment of systemic mycoses to the highly effective herbicides and fungicides that safeguard global crop yields, the influence of the 1,2,4-triazole moiety is undeniable.
This guide focuses on a particularly valuable derivative: 3-Bromo-1H-1,2,4-triazole. The introduction of a bromine atom onto the triazole core at the 3-position creates a highly versatile and reactive building block. This single halogen atom serves as a strategic linchpin, enabling a diverse array of subsequent chemical transformations, most notably cross-coupling reactions, that allow for the construction of complex molecular architectures. Understanding the history, synthesis, and reactivity of this compound is therefore crucial for researchers and scientists aiming to leverage its potential in the development of novel chemical entities.
The Genesis of this compound: A Story of Synthetic Evolution
While the precise first synthesis of this compound is not prominently documented as a singular landmark discovery, its emergence is intrinsically linked to the broader development of triazole chemistry and the well-established methods of aromatic functionalization. The most logical and widely practiced synthetic route to this compound is through the diazotization of the readily available 3-amino-1H-1,2,4-triazole, followed by a Sandmeyer-type reaction.
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of aryl amines into aryl halides via their diazonium salts.[1] This powerful transformation provides a reliable method for introducing a bromine atom onto the triazole ring, a feat not easily achieved by direct electrophilic bromination due to the electron-deficient nature of the triazole ring.
Experimental Protocol: Synthesis of this compound via Diazotization-Sandmeyer Reaction
This protocol outlines a robust and reproducible method for the synthesis of this compound from 3-amino-1H-1,2,4-triazole. The procedure is a self-validating system, with clear steps and observable transitions.
Materials:
-
3-amino-1H-1,2,4-triazole
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite
-
Copper(I) bromide
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Heating mantle with temperature control
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Methodology:
-
Diazonium Salt Formation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-amino-1H-1,2,4-triazole in a 48% aqueous solution of hydrobromic acid. The reaction should be cooled to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.
-
Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate beaker, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from step 1 to the copper(I) bromide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours to ensure the complete decomposition of the diazonium salt and formation of the product.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it with a sodium hydroxide solution to a pH of approximately 7-8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.
-
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures and can decompose. Maintaining a temperature between 0-5 °C is critical for maximizing the yield of the desired intermediate.
-
Copper(I) Bromide Catalyst: Copper(I) is essential for the Sandmeyer reaction, facilitating the single-electron transfer that initiates the radical mechanism.
-
Acidic Conditions: The reaction is carried out in a strong acid (HBr) to ensure the formation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.
Reaction Mechanism: A Radical Pathway
The synthesis of this compound via the Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2]
Caption: The synthesis of this compound via the Sandmeyer reaction.
The key steps in the mechanism are:
-
Diazotization: The primary amino group of 3-amino-1H-1,2,4-triazole reacts with nitrous acid (formed in situ from sodium nitrite and hydrobromic acid) to form a stable diazonium salt.
-
Single Electron Transfer (SET): The copper(I) bromide catalyst donates a single electron to the diazonium salt.
-
Loss of Nitrogen: The resulting radical intermediate rapidly loses a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to form a triazolyl radical.
-
Halogen Transfer: The triazolyl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the copper(I) catalyst and forming the final product, this compound.
Applications and Historical Significance: A Building Block for Innovation
The primary utility of this compound lies in its role as a versatile synthetic intermediate. The carbon-bromine bond is amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This has allowed for the facile introduction of various aryl, alkyl, and alkynyl substituents at the 3-position of the triazole ring, paving the way for the synthesis of large libraries of compounds for biological screening.
In Agrochemicals: A Legacy of Crop Protection
The history of triazole-based agrochemicals dates back to the 1970s with the introduction of the first triazole fungicides.[3][4] These compounds revolutionized crop protection by providing systemic activity against a broad spectrum of fungal pathogens.[5][6] They function by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[4] While this compound itself is not a commercial fungicide, it serves as a key precursor for the synthesis of more complex and potent active ingredients. The ability to readily modify the 3-position allows for the fine-tuning of the molecule's biological activity, spectrum, and physicochemical properties.
In Medicinal Chemistry: A Scaffold for Drug Discovery
The 1,2,4-triazole ring is a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic properties. This has made it an attractive scaffold in drug design. This compound provides a convenient entry point for the synthesis of a diverse range of potential therapeutic agents, including antifungal, antibacterial, antiviral, and anticancer compounds.[7][8] The bromo-substituent allows for the strategic elaboration of the triazole core to optimize interactions with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂H₂BrN₃ | [9] |
| Molecular Weight | 147.96 g/mol | [9] |
| Appearance | White to off-white solid | [10] |
| Melting Point | 186-197 °C | [9][11][12] |
| Boiling Point | 295.4 °C (Predicted) | [9][11] |
| Density | 2.102 g/cm³ (Predicted) | [9] |
| pKa | 7.84 (Predicted) | |
| CAS Number | 7343-33-1 | [9] |
Conclusion
This compound has cemented its position as a pivotal building block in modern synthetic chemistry. Its straightforward and reliable synthesis, coupled with the versatile reactivity of its carbon-bromine bond, has made it an indispensable tool for researchers in both the pharmaceutical and agrochemical industries. The historical success of triazole-based compounds underscores the enduring importance of this heterocyclic scaffold, and the continued exploration of derivatives synthesized from this compound promises to yield new and innovative solutions to challenges in medicine and agriculture.
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A Short History of Fungicides. (2008). American Phytopathological Society. [Link]
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Fungicides: Triazoles. (2006). Iowa State University Digital Repository. [Link]
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Milestones in Fungicide Discovery: Chemistry that Changed Agriculture. (2008). APS Journals. [Link]
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The History of Azole Chemistry. (1986). American Chemical Society. [Link]
-
3-Bromo-1-(methyl-D3)-1H-1,2,4-triazole. PubChem. [Link]
-
Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. (2021). PubMed Central. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. [Link]
-
(PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (2014). ResearchGate. [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2018). National Institutes of Health. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
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Sandmeyer Reaction Mechanism. BYJU'S. [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. (2009). PubMed Central. [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). National Institutes of Health. [Link]
-
The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT. [Link]
-
Research progress of triazole derivatives in the discovery of agricultural chemicals. ResearchGate. [Link]
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
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A Senior Application Scientist's Technical Guide to 3-Bromo-1H-1,2,4-triazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Bromo-1H-1,2,4-triazole
In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount to the success of a discovery program. This compound (CAS No. 7343-33-1) has emerged as a particularly valuable and versatile building block. Its utility stems not from its own biological activity, but from the latent reactivity embedded within its structure: a readily functionalizable N-H bond on the triazole ring and a C-Br bond perfectly poised for a host of cross-coupling reactions.
The 1,2,4-triazole core is a privileged scaffold, present in numerous FDA-approved drugs, where it often serves as a bioisostere for amide or ester groups, enhances solubility, and participates in crucial hydrogen-bonding interactions with biological targets. The bromine atom at the 3-position transforms this stable core into a reactive handle, enabling chemists to introduce diverse molecular complexity in a controlled, stepwise manner. This guide provides an in-depth examination of the properties, commercial availability, reactivity, and strategic application of this compound, offering field-proven insights for its effective deployment in research and development.
Physicochemical Properties and Structural Considerations
A foundational understanding of a reagent's properties is the bedrock of its effective use. The key physicochemical data for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 7343-33-1 | [1][2] |
| Molecular Formula | C₂H₂BrN₃ | [2] |
| Molecular Weight | 147.96 g/mol | [2] |
| Appearance | White to off-white or light yellow crystalline solid/powder | |
| Melting Point | 187-189 °C | [1] |
| Purity (Typical) | ≥95% to ≥98% | [1][2] |
| Synonyms | 5-bromo-1H-1,2,4-triazole; 3-bromo-4H-1,2,4-triazole |[2] |
The Critical Concept of Tautomerism
From an application scientist's perspective, overlooking tautomerism is a common pitfall that can lead to unexpected reactivity and product mixtures. This compound exists as a mixture of tautomers, with the proton residing on different nitrogen atoms of the triazole ring. The primary forms are the 1H, 2H, and 4H tautomers. While the 1H-tautomer is commonly depicted, the relative stability and population of these forms can be influenced by the solvent, pH, and solid-state packing forces. This is a critical consideration during reaction planning, as functionalization can potentially occur at any available nitrogen, leading to regioisomers.
Caption: Tautomeric forms of 3-Bromo-1,2,4-triazole.
Commercial Availability & Sourcing
This compound is readily available from numerous chemical suppliers, making it an accessible starting material for most research laboratories. Sourcing from a reputable supplier is crucial to ensure high purity and batch-to-batch consistency, which are non-negotiable for reproducible synthetic results, particularly in a drug development context.
Table 2: Major Commercial Suppliers and Typical Offerings
| Supplier | Typical Purity | Common Pack Sizes |
|---|---|---|
| Sigma-Aldrich | ≥97% | 1 g, 5 g, 10 g |
| Apollo Scientific | ≥95% | 5 g, 25 g |
| Santa Cruz Biotechnology | ≥98% | Inquire |
| Matrix Scientific | Not specified | 1 g, 5 g, 25 g |
| BLDpharm | Not specified | Inquire |
| Amerigo Scientific | Not specified | Inquire |
Note: Pricing and availability are subject to change. Researchers should consult supplier websites for current information.
Synthesis and Reactivity: A Platform for Molecular Diversity
The synthetic power of this compound lies in its orthogonal reactive sites. The acidic N-H proton allows for selective N-functionalization, while the C-Br bond is a handle for subsequent carbon-carbon or carbon-heteroatom bond formation. This dual reactivity allows for a programmed, stepwise approach to building complex molecules.
Synthesis of the Core Scaffold
While commercially available, understanding the synthesis of the parent compound provides valuable chemical context. A common laboratory-scale approach involves the diazotization of 3-amino-1H-1,2,4-triazole followed by a Sandmeyer-type bromination.[3][4] The amino group is converted into a diazonium salt, an excellent leaving group (N₂), which is then displaced by a bromide ion, typically from a copper(I) bromide source.[3]
Sources
The Bromotriazole Synthon: A Linchpin in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The triazole nucleus is a cornerstone of modern medicinal chemistry, present in a multitude of clinically significant pharmaceuticals.[1] Its value, however, is often unlocked through precise functionalization, a process where halogenated intermediates play a pivotal role. This guide provides an in-depth exploration of the fundamental reactivity of bromine on the triazole ring. We move beyond simple procedural descriptions to dissect the underlying principles of electrophilic bromination and, critically, the subsequent transformation of the resulting bromotriazole into a versatile synthon for complex molecule synthesis. This document is designed for the practicing researcher, offering not only the mechanistic "what" but the strategic "why" behind protocol choices, focusing on the palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—that have revolutionized the use of these intermediates in drug discovery.
The Triazole Core: An Introduction to its Electronic Landscape
Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. Both are considered aromatic but are inherently electron-deficient due to the high electronegativity of the nitrogen atoms. This electronic character profoundly influences their reactivity. Unlike electron-rich aromatic systems like benzene, triazoles are generally deactivated towards classical electrophilic aromatic substitution (EAS).[2] Overcoming this deactivation is the first challenge in harnessing their synthetic potential. The introduction of a bromine atom serves a dual purpose: it is a key functionalization step in itself and, more importantly, it installs a versatile leaving group for subsequent, powerful bond-forming reactions.
Part I: Synthesis of the Bromotriazole Intermediate via Electrophilic Halogenation
The direct bromination of a triazole ring is a classic example of electrophilic aromatic substitution on an electron-deficient heterocycle. The reaction requires a potent electrophilic bromine source to overcome the ring's inherent deactivation.
Mechanism of Electrophilic Bromination
The reaction proceeds via a two-step addition-elimination mechanism.[3] A highly reactive electrophilic brominating species, often generated from molecular bromine with a Lewis acid catalyst (e.g., FeBr₃) or by using N-Bromosuccinimide (NBS), is attacked by the π-electrons of the triazole ring.[4] This forms a non-aromatic, positively charged carbocation intermediate, often referred to as a Wheland intermediate or sigma complex.[3] A base then abstracts a proton from the carbon atom that was attacked, restoring aromaticity and yielding the brominated triazole. The first step, the formation of the carbocation, is the rate-determining step due to the temporary loss of aromaticity.
Caption: Generalized mechanism for Electrophilic Aromatic Bromination of a triazole.
Regioselectivity
-
1,2,3-Triazoles: Unsubstituted 1H-1,2,3-triazole is often brominated at the C4 and C5 positions. The presence of substituents heavily directs the outcome. For instance, 4-bromo-NH-1,2,3-triazoles can be selectively alkylated at the N-2 position, highlighting how the bromine atom can direct subsequent reactions.[5] Similarly, starting with 4,5-dibromo-1,2,3-triazole can force alkylation or arylation to occur at the N-2 position due to steric hindrance, after which the bromine atoms can be selectively functionalized or removed.[6]
-
1,2,4-Triazoles: Bromination of 1,2,4-triazoles typically occurs at the C3 and/or C5 positions, which are electronically analogous. Using reagents like bromine or N-bromosuccinimide can lead to the synthesis of compounds like 3,5-Dibromo-4H-1,2,4-triazole.[7]
Field-Proven Experimental Protocol: Bromination of a Substituted 1,2,4-Triazole
This protocol describes a general procedure for the synthesis of a 3-bromo-1,2,4-triazole derivative.
Objective: To install a bromine atom at the C3 position of a 1-aryl-1H-1,2,4-triazole.
Materials:
-
1-aryl-1H-1,2,4-triazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM) as solvent
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Reaction Setup: Dissolve the starting triazole (1.0 eq) in acetonitrile in a round-bottom flask.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution in one portion at room temperature.
-
Reaction Execution: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-80 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash with saturated aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-bromo-1-aryl-1H-1,2,4-triazole.[8]
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part II: The Bromotriazole as a Gateway for C-C and C-N Bond Formation
The true synthetic power of the bromotriazole lies in its ability to participate in transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the construction of more complex molecular architectures, a strategy central to modern drug development.[9]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[10][11][12]
Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the bromotriazole, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki Coupling of a 4-Bromo-1,2,3-triazole
Objective: To synthesize a 2,4,5-trisubstituted-1,2,3-triazole from a 2-substituted-4-bromo-1,2,3-triazole.[5]
Materials:
-
2-Substituted-4-bromo-1,2,3-triazole (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1)
-
Schlenk flask or sealed tube
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add the bromotriazole (1.0 eq), arylboronic acid (1.5 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the residue by column chromatography to yield the desired trisubstituted triazole.[5][14]
| Parameter | Typical Conditions for Bromotriazole Suzuki Coupling |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |
| Ligand | SPhos, XPhos (used with Pd(OAc)₂) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, often with water |
| Temperature | 80 - 120 °C |
| Yield | Generally >70% |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling an aryl halide with an amine.[15][16][17] This reaction has become indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[15]
Mechanism: The cycle is similar to the Suzuki coupling. Key steps include the oxidative addition of the Pd(0) catalyst to the bromotriazole, formation of a palladium-amido complex via deprotonation of the coordinated amine by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[18]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of a Bromotriazole
Objective: To couple a primary or secondary amine with a bromotriazole derivative.
Materials:
-
Bromotriazole (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (0.02 eq)
-
Xantphos (Ligand) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Glovebox or Schlenk line technique
Procedure:
-
Catalyst Pre-formation (Optional but recommended): In a glovebox, add Pd₂(dba)₃ and Xantphos to a vial, add the solvent, and stir for 10 minutes.
-
Reaction Setup: In a separate vial inside the glovebox, add the bromotriazole, the amine, and the NaOtBu base.
-
Combining Reagents: Add the catalyst solution to the substrate/base mixture. Seal the vial and remove it from the glovebox.
-
Reaction: Heat the mixture to 90-110 °C. Monitor by LC-MS.
-
Work-up: After completion (typically 4-16 hours), cool to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry, and concentrate. Purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide.[19][20][21] It is unique in its use of a dual-catalyst system, typically palladium and a copper(I) salt.[19][20]
Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromotriazole to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex. The cycle concludes with reductive elimination to yield the alkynylated triazole and regenerate the Pd(0) catalyst.[22]
| Parameter | Typical Conditions for Bromotriazole Sonogashira Coupling |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Cu Co-catalyst | Copper(I) Iodide (CuI) |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 80 °C |
| Yield | Good to excellent |
Protocol: Sonogashira Coupling of a Bromotriazole
Objective: To synthesize an alkynyl-substituted triazole.
Materials:
-
Bromotriazole (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (as base and solvent) or THF/Et₃N mixture
-
Schlenk flask
Procedure:
-
Inert Atmosphere: Add the bromotriazole, PdCl₂(PPh₃)₂, and CuI to a Schlenk flask. Evacuate and backfill with Argon three times.
-
Solvent/Base Addition: Add degassed triethylamine followed by the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Once complete, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent, filter to remove salts, and concentrate. Purify by column chromatography to isolate the product.
Part III: Spectroscopic Characterization of Bromotriazoles
Confirmation of a successful bromination reaction is critical before proceeding to subsequent coupling steps.
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR, the introduction of an electron-withdrawing bromine atom typically causes a downfield shift of the remaining protons on the triazole ring. The disappearance of a proton signal from the position of bromination is the most direct evidence of success.
-
Mass Spectrometry (MS): The most definitive evidence comes from mass spectrometry. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance. Therefore, the molecular ion peak (M⁺) in the mass spectrum will appear as a characteristic doublet of equal intensity, separated by 2 m/z units (M⁺ and M+2). This isotopic signature is a hallmark of a mono-brominated compound.
Conclusion: A Cornerstone of Synthesis Strategy
The bromination of the triazole ring is far more than a simple halogenation; it is a strategic maneuver that transforms an otherwise moderately reactive heterocycle into a powerful and versatile building block. The C-Br bond acts as a reliable and predictable site for sophisticated bond-forming reactions, enabling chemists to construct complex, multi-substituted triazole systems with high precision. Mastery of the synthesis of bromotriazoles and their subsequent deployment in Suzuki, Buchwald-Hartwig, and Sonogashira couplings provides the drug development professional with a robust and efficient toolkit for accessing novel chemical space and accelerating the discovery of new therapeutic agents.
References
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Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. Available from: [Link]
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Canadian Science Publishing. (n.d.). IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Canadian Journal of Chemistry. Available from: [Link]
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ResearchGate. (n.d.). Hartwig–Buchwald Amination on Solid Supports: a Novel Access to a Diverse Set of 1 H -Benzotriazoles. Request PDF. Available from: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
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SciELO. (2019). Strategies Towards the Synthesis of N²-Substituted 1,2,3-Triazoles. Available from: [Link]
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MDPI. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Available from: [Link]
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PubMed Central. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Available from: [Link]
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ResearchGate. (n.d.). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available from: [Link]
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Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (2014). Chemistry & Chemical Technology. Available from: [Link]
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Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
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ResearchGate. (n.d.). Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). Available from: [Link]
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ResearchGate. (2020). Regioselective Synthesis of Halotriazoles and their Utility in Metal Catalyzed Coupling Reactions. Available from: [Link]
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ResearchGate. (n.d.). Stoichiometric coefficients in the bromination reactions of 1,2,4-triazoles and their complexes. Available from: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
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RSC Publishing. (n.d.). Reactions of bromine and lead tetra-acetate with 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles. Available from: [Link]
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YouTube. (2021). Buchwald-Hartwig Coupling. Available from: [Link]
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Semantic Scholar. (n.d.). The reactions of substituted benzothiazol-2-ylhydrazones with bromine: a route to s-triazolo[3,4-b][5]benzothiazoles. Available from: [Link]
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Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]
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NIH. (n.d.). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]
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PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available from: [Link]
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Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available from: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]
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ChemRxiv. (n.d.). Electrophilic Activation of Molecular Bromine Mediated by I(III). Available from: [Link]
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NIH. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]
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YouTube. (2018). 18.2a EAS Bromination and Chlorination. Available from: [Link]
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Research. (2023). Electrophilic aromatic bromination study casts doubt on textbook intermediate. Chemistry World. Available from: [Link]
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ResearchGate. (2017). Denitrogenative Suzuki and Carbonylative Suzuki Coupling Reactions of Benzotriazoles with Boronic Acids. Available from: [Link]
-
NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available from: [Link]
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MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available from: [Link]
-
YouTube. (2025). Sonogashira coupling reaction. Available from: [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]
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Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Available from: [Link]
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PubMed. (n.d.). Development of novel benzotriazines for drug discovery. Available from: [Link]
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ResearchGate. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available from: [Link]
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Spectroscopic characterization of two boron heterocyclic radicals in the solid neon matrix. (n.d.). Available from: [Link]
-
PubMed Central. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. Available from: [Link]
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PubMed. (n.d.). Use of bromine-76 and iodine-123 radiohalogenated tracers in the drug development process. Available from: [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 3-Bromo-1H-1,2,4-triazole for Researchers and Drug Development Professionals
Introduction: The Significance of 3-Bromo-1H-1,2,4-triazole in Modern Chemistry
This compound is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a five-membered ring with three nitrogen atoms and a bromine substituent, imparts a unique combination of chemical properties that make it a valuable building block in the synthesis of a wide range of bioactive molecules.[1] The triazole moiety is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents, while the bromo-substituent provides a reactive handle for further chemical modifications.[2] A thorough understanding of the solubility and stability of this compound is paramount for its effective utilization in drug discovery, formulation development, and process chemistry. This guide provides a comprehensive overview of these critical physicochemical properties, supported by established scientific principles and methodologies.
Part 1: Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical determinant of its bioavailability, ease of formulation, and utility in various chemical reactions. The presence of both a polar triazole ring capable of hydrogen bonding and a nonpolar bromo-substituent results in a nuanced solubility profile.
Aqueous Solubility
This compound is sparingly soluble in water.[1] An estimated aqueous solubility is presented in the table below. The triazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor, contributing to its interaction with water molecules.[3] However, the presence of the relatively nonpolar bromine atom and the overall molecular structure limit its extensive dissolution in aqueous media.
| Solvent | Estimated Solubility | Temperature |
| Water | 1.44 mg/mL | Not Specified |
Table 1: Estimated Aqueous Solubility of this compound[5]
For comparison, the methylated analog, 3-Bromo-1-methyl-1H-1,2,4-triazole, exhibits a significantly higher water solubility of approximately 58.9 mg/mL.[6] This highlights the crucial role of the N-H proton in the parent molecule in influencing its crystal lattice energy and, consequently, its solubility.
Solubility in Organic Solvents
The solubility of this compound in organic solvents is dictated by the principle of "like dissolves like." Solvents with a polarity and hydrogen bonding capability similar to the solute are generally more effective. Based on studies of related 1,2,4-triazolium compounds, we can infer the expected solubility behavior.[7]
Expected Solubility Trends:
-
High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). These solvents can effectively solvate the polar triazole ring.
-
Moderate Solubility: In polar protic solvents like methanol, ethanol, and other lower alcohols. These solvents can engage in hydrogen bonding with the triazole ring.
-
Low to Insoluble: In nonpolar or weakly polar solvents such as toluene, hexane, and chloroform. The high polarity of the triazole ring makes it incompatible with these solvents.
Experimental Determination of Solubility: A Standardized Workflow
A robust and reproducible method for determining the solubility of this compound is essential for any research or development program. The shake-flask method is a widely accepted and reliable technique.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol for Shake-Flask Solubility Measurement:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvents (e.g., water, methanol, acetonitrile, DMSO). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.
Part 2: Stability Profile of this compound
Understanding the stability of this compound under various environmental conditions is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. The inherent aromaticity of the 1,2,4-triazole ring generally imparts significant stability.[8] However, the bromo-substituent and the overall electronic structure can be susceptible to specific degradation mechanisms.
Thermal Stability
Nitrogen-containing heterocycles like 1,2,4-triazoles are known for their thermal stability.[2] However, at elevated temperatures, thermal decomposition can occur. Studies on substituted 1,2,4-triazol-3(2H)-ones have shown that the nature of substituents can influence the activation energy of thermal decomposition.[2] While specific data for this compound is not available, it is prudent to assume that prolonged exposure to high temperatures could lead to degradation.
Hydrolytic Stability (Effect of pH)
The 1,2,4-triazole ring is generally stable to hydrolysis under a wide range of pH conditions, including in the presence of strong acids and alkalis.[9] However, the stability of the C-Br bond should be considered, especially under extreme pH and elevated temperatures. Nucleophilic substitution of the bromine atom could potentially occur under strongly basic conditions.
Photostability
Compounds containing carbon-halogen bonds can be susceptible to photodegradation. Studies on other brominated organic compounds have shown that a common photodegradation pathway is reductive debromination.[10] For instance, the photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine under simulated sunlight involves sequential debromination.[11] It is therefore plausible that this compound may undergo a similar degradation pathway upon exposure to UV or simulated sunlight, leading to the formation of 1H-1,2,4-triazole.
Oxidative Stability
While the triazole ring itself is relatively stable to oxidation, the molecule as a whole could be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS).[12] Studies on the degradation of other substituted triazoles in soil have suggested the involvement of oxidative mechanisms, potentially mediated by radical species.[12]
Forced Degradation Studies: A Workflow for Assessing Stability
To systematically evaluate the stability of this compound, forced degradation (stress testing) studies are indispensable. These studies involve exposing the compound to harsh conditions to accelerate its degradation and identify potential degradation products.
Caption: Workflow for Forced Degradation (Stress Testing) Studies.
Step-by-Step Protocol for Forced Degradation Studies:
-
Solution Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the solution with a strong acid (e.g., 0.1 M HCl) and heat at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the solution with a strong base (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 60 °C).
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose both the solid compound and its solution to high temperatures (e.g., 80 °C).
-
Photodegradation: Expose the solution to a light source that provides both UV and visible radiation, as specified in ICH guidelines.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.
-
Peak Purity and Identification: Assess the purity of the parent peak at each time point. For significant degradation products, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights and propose their structures.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound, crucial for its application in research and development. While quantitative data is somewhat limited in the public domain, a scientifically sound approach based on the known properties of the 1,2,4-triazole core and bromo-substituents allows for informed decision-making. The provided experimental workflows offer a robust framework for generating precise and reliable data tailored to specific project needs. A thorough characterization of these fundamental properties will undoubtedly accelerate the development of novel pharmaceuticals and agrochemicals derived from this versatile building block.
References
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Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & El-Gamal, I. M. (2021). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 26(9), 2549. [Link]
-
de la Cruz, R., Balseca, C., Gr-Villasenor, N., & Pazmino, D. (2021). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology, 1(4), 333-341. [Link]
-
Wolschke, H., Sühring, R., & Mi, W. (2019). Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. Chemosphere, 229, 77-85. [Link]
-
Creek, D. J., Charman, W. N., Chiu, F. C., Prankerd, R. J., Dong, Y., Vennerstrom, J. L., & Charman, S. A. (2007). Iron-mediated degradation kinetics of substituted dispiro-1,2,4-trioxolane antimalarials. Journal of pharmaceutical sciences, 96(11), 2945-2956. [Link]
-
Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
Creek, D. J., Charman, W. N., Chiu, F. C., Prankerd, R. J., Dong, Y., Vennerstrom, J. L., & Charman, S. A. (2007). Iron-mediated degradation kinetics of substituted dispiro-1,2,4-trioxolane antimalarials. Journal of Pharmaceutical Sciences, 96(11), 2945-2956. [Link]
-
Chemchart. (n.d.). 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2). Retrieved from [Link]
-
Creek, D. J., Charman, W. N., Chiu, F. C., Prankerd, R. J., Dong, Y., Vennerstrom, J. L., & Charman, S. A. (2007). Iron-mediated degradation kinetics of substituted dispiro-1,2,4-trioxolane antimalarials. Journal of pharmaceutical sciences, 96(11), 2945–2956. [Link]
-
Zhang, M., et al. (2017). Solubility of 1,2,4-triazolium monomers and polymers in different solvents. ResearchGate. [Link]
-
Aslam, S., et al. (2018). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. [Link]
-
Li, Q. (2020). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. [Link]
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Zhang, L., et al. (2019). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [Link]
-
Bufo, S. A., et al. (2014). Photodegradation of the Triazole Fungicide Hexaconazole. ResearchGate. [Link]
-
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Diarylated 1,2,4-Triazole Derivatives Using 3-Bromo-1H-1,2,4-Triazole
Introduction: The Prominence of 1,3-Diarylated 1,2,4-Triazoles in Modern Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents.[1][2][3] Its prevalence stems from its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other functional groups. Within this important class of heterocycles, 1,3-diarylated 1,2,4-triazoles have emerged as particularly valuable motifs in the development of novel pharmaceuticals, exhibiting a wide spectrum of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1][3]
The strategic placement of two distinct aryl moieties on the triazole core allows for the fine-tuning of a compound's steric and electronic properties, enabling precise modulation of its interaction with biological targets. This guide provides a comprehensive overview and detailed protocols for the synthesis of 1,3-diarylated 1,2,4-triazole derivatives, leveraging the commercially available and versatile starting material, 3-bromo-1H-1,2,4-triazole. We will explore a robust two-step synthetic strategy involving an initial N-arylation followed by a palladium-catalyzed cross-coupling reaction for the introduction of the second aryl group.
Synthetic Strategy: A Two-Pronged Approach to Diarylation
The synthesis of 1,3-diarylated 1,2,4-triazoles from this compound is elegantly achieved through a sequential introduction of the two aryl groups. This methodology offers a high degree of control and allows for the preparation of a diverse library of compounds with distinct substitution patterns on each aromatic ring.
The overall synthetic workflow can be visualized as follows:
Figure 1: General workflow for the synthesis of 1,3-diarylated 1,2,4-triazoles.
This strategic sequence first establishes the N1-aryl bond, followed by the formation of the C3-aryl bond. This order is crucial as the initial N-arylation modifies the electronic properties of the triazole ring, setting the stage for the subsequent cross-coupling reaction.
Part 1: N-Arylation of this compound via Chan-Evans-Lam Coupling
The introduction of the first aryl group at the N1 position of this compound can be efficiently achieved using a copper-catalyzed Chan-Evans-Lam (CEL) coupling reaction.[4] This method is advantageous due to its relatively mild reaction conditions and tolerance to a variety of functional groups on the arylboronic acid coupling partner.
Reaction Mechanism: The Catalytic Cycle of Copper
The Chan-Evans-Lam coupling proceeds through a catalytic cycle involving a copper(II) catalyst. The key steps are:
-
Ligand Exchange: The copper(II) catalyst reacts with the deprotonated triazole to form a copper(II)-triazolate complex.
-
Transmetalation: The arylboronic acid undergoes transmetalation with the copper complex, transferring the aryl group to the copper center.
-
Reductive Elimination: The resulting copper(III) intermediate undergoes reductive elimination to form the N-arylated triazole product and regenerate the active copper(I) species, which is then re-oxidized to copper(II) to complete the cycle.
Figure 2: Simplified catalytic cycle for the Chan-Evans-Lam N-arylation.
Optimized Protocol for N-Arylation
This protocol is based on established methodologies for the copper-catalyzed N-arylation of this compound.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Copper(II) acetate (Cu(OAc)₂) (50 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 equivalents)
-
Dichloromethane (DCM)
-
4 Å Molecular Sieves
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), copper(II) acetate (0.5 mmol), and 4 Å molecular sieves.
-
Evacuate and backfill the flask with air.
-
Add dry dichloromethane (5 mL) to the flask.
-
Add DBU (3.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-aryl-3-bromo-1H-1,2,4-triazole.
Data Summary: Substrate Scope and Yields for N-Arylation
The optimized conditions are applicable to a range of substituted arylboronic acids.
| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-bromo-1-phenyl-1H-1,2,4-triazole | 77 |
| 2 | 4-Methoxyphenylboronic acid | 3-bromo-1-(4-methoxyphenyl)-1H-1,2,4-triazole | 62 |
| 3 | 3-Methoxyphenylboronic acid | 3-bromo-1-(3-methoxyphenyl)-1H-1,2,4-triazole | 61 |
Data adapted from a study on di-arylated 1,2,4-triazole derivatives as therapeutic agents.[4]
Part 2: C-Arylation of 1-Aryl-3-bromo-1H-1,2,4-triazole via Suzuki-Miyaura Coupling
With the 1-aryl-3-bromo-1H-1,2,4-triazole intermediate in hand, the second aryl group can be introduced at the C3 position using the versatile Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high efficiency, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[8]
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling mechanism involves a series of well-defined steps centered around a palladium catalyst.[7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the 1-aryl-3-bromo-1,2,4-triazole, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the Pd(II) complex, replacing the bromide ligand.
-
Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to form the desired 1,3-diarylated 1,2,4-triazole and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 3: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 1-aryl-3-bromo-1H-1,2,4-triazoles with various arylboronic acids.
Materials:
-
1-Aryl-3-bromo-1H-1,2,4-triazole
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add the 1-aryl-3-bromo-1H-1,2,4-triazole (1.0 mmol), the second arylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the tube.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,3-diarylated 1,2,4-triazole.
Expected Outcomes and Substrate Considerations
This two-step approach is highly versatile, allowing for the synthesis of a wide array of 1,3-diarylated 1,2,4-triazoles. The electronic nature of the substituents on both arylboronic acids can influence reaction rates and yields. Electron-donating groups on the boronic acid generally facilitate the Suzuki coupling, while electron-withdrawing groups may require longer reaction times or higher temperatures.
Troubleshooting and Experimental Insights
-
Low Yield in N-Arylation: Ensure all reagents and solvents are dry, as water can hydrolyze the boronic acid and deactivate the catalyst. The quality of the DBU is also critical.
-
Incomplete Suzuki Coupling: Deactivation of the palladium catalyst can occur. Ensure the reaction is performed under an inert atmosphere. If the reaction stalls, adding a fresh portion of the catalyst may be beneficial. The choice of base can also be critical; other bases such as cesium carbonate or potassium phosphate can be screened.
-
Byproduct Formation in Suzuki Coupling: Homocoupling of the boronic acids can be a side reaction.[9] This can often be minimized by carefully controlling the reaction temperature and stoichiometry. Dehalogenation of the starting material is another possible side reaction.[9]
-
Purification Challenges: The polarity of the 1,3-diarylated triazole products can vary significantly depending on the substituents. A careful selection of the eluent system for column chromatography is essential for effective purification.
Conclusion
The sequential N-arylation and C-arylation of this compound represents a powerful and flexible strategy for the synthesis of medicinally relevant 1,3-diarylated 1,2,4-triazole derivatives. The protocols detailed herein provide a solid foundation for researchers in drug discovery and organic synthesis to access these valuable compounds. The modularity of this approach allows for the systematic exploration of the chemical space around the 1,2,4-triazole core, facilitating the development of new therapeutic agents.
References
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Catalytic N-Arylation of Triazoles and C-H Activation Leading to Aromatic Heterocycles. (n.d.). University of South Florida Scholar Commons. Retrieved from [Link]
-
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (2022). PubMed Central. Retrieved from [Link]
-
C-H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-triazoles via C-H Arylation. (2013). PubMed. Retrieved from [Link]
-
Plausible reaction mechanism for arylation of 1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]
-
C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. (2013). ACS Publications. Retrieved from [Link]
-
Metal catalyzed C–H functionalization on triazole rings. (2022). RSC Publishing. Retrieved from [Link]
-
One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (n.d.). NIH. Retrieved from [Link]
-
One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (n.d.). NIH. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Pharmacological Significance of Triazole Scaffold. (n.d.). PubMed. Retrieved from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). ACS Publications. Retrieved from [Link]
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (n.d.). ACS Publications. Retrieved from [Link]
-
Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages. (2007). Organic Chemistry Portal. Retrieved from [Link]
-
Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. (n.d.). NIH. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (n.d.). SciSpace. Retrieved from [Link]
-
Pharmacological Significance of 1,2,3-Triazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF SOME SUBSTITUTED 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Synthesis of Novel 1,3-Substituted 1H-[4][10][11]-Triazole-3-Thiol Derivatives. (2010). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (n.d.). UTAR Institutional Repository. Retrieved from [Link]
-
A Review Article on Triazoles and its Pharmacological Activities. (2021). Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). ResearchGate. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). NIH. Retrieved from [Link]
-
Synthesis of some substituted 1,2,4-triazole and 1,3,4-thiadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Application Notes and Protocols for Chan-Evans-Lam Coupling with 3-Bromo-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-arylation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of compounds with diverse pharmacological activities. The 1,2,4-triazole moiety, in particular, is a privileged structure found in numerous approved drugs.[1] This document provides a comprehensive guide to the Chan-Evans-Lam (CEL) coupling reaction, specifically tailored for the N-arylation of 3-Bromo-1H-1,2,4-triazole. We will delve into the mechanistic underpinnings of this copper-catalyzed cross-coupling, offer detailed, optimized protocols, and discuss critical experimental parameters to empower researchers to successfully synthesize a broad range of N-aryl-1,2,4-triazoles.
Introduction: The Significance of N-Aryl-1,2,4-triazoles and the Chan-Evans-Lam Advantage
N-aryl-1,2,4-triazoles are integral components of many therapeutic agents, exhibiting a wide spectrum of biological activities.[2] The synthesis of these compounds has traditionally relied on methods like the Ullmann condensation, which often require harsh reaction conditions. The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offered milder alternatives. However, the Chan-Evans-Lam (CEL) coupling has emerged as a particularly attractive method due to its use of a more economical and less toxic copper catalyst.[3][4] The CEL reaction is renowned for its operational simplicity, often proceeding at room temperature and being tolerant of air, which contrasts with the stringent inert atmosphere requirements of many palladium-catalyzed systems.[3] This reaction facilitates the formation of a carbon-nitrogen bond between an N-H containing heterocycle and an arylboronic acid.[4]
The focus of this guide, this compound, is a versatile building block. The bromine atom at the 3-position can serve as a handle for further functionalization, for instance, via subsequent cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for drug discovery.
The Catalytic Cycle: A Mechanistic Deep Dive
The precise mechanism of the Chan-Evans-Lam coupling has been a subject of extensive study and can be influenced by the specific reaction conditions.[3] However, a generally accepted catalytic cycle involves copper cycling between its +1, +2, and +3 oxidation states.[4] Understanding this cycle is paramount for rational optimization of the reaction.
The key steps are as follows:
-
Ligand Exchange/Coordination: The reaction initiates with the coordination of the N-H of the 1,2,4-triazole and the arylboronic acid to the Cu(II) center. The base plays a crucial role in deprotonating the triazole, enhancing its nucleophilicity.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, forming an aryl-Cu(II) intermediate.
-
Oxidation: The aryl-Cu(II) species is believed to undergo oxidation to a transient, highly reactive Cu(III) intermediate. This oxidation can be facilitated by an external oxidant, which is often atmospheric oxygen in open-flask setups.[5]
-
Reductive Elimination: This is the bond-forming step. The N-arylated triazole product is formed via reductive elimination from the Cu(III) center, which regenerates a Cu(I) species.[3][4]
-
Re-oxidation: The catalytic cycle is completed by the re-oxidation of the Cu(I) species back to the active Cu(II) state by an oxidant, typically oxygen from the air.[5]
Figure 1: Proposed Catalytic Cycle for the Chan-Evans-Lam Coupling.
Optimizing the Reaction: A Guide to Critical Parameters
A successful Chan-Evans-Lam coupling hinges on the careful selection of several key parameters. Based on literature precedent, particularly the work of Sharma et al. on the N-arylation of this compound, we can establish a robust starting point for optimization.[6]
The Copper Source: The Heart of the Catalyst
A variety of copper salts can be employed in the CEL reaction, including both Cu(I) and Cu(II) sources such as Cu(OAc)₂, Cu(OTf)₂, CuCl, and Cu₂O.[5] For the N-arylation of this compound, Copper(II) acetate (Cu(OAc)₂) has been identified as a highly effective catalyst .[6] It is inexpensive, stable, and readily available. While catalytic amounts are often sufficient, some protocols for challenging substrates may employ stoichiometric or even excess amounts of the copper source.[7]
The Base: Activating the Nucleophile
The role of the base is to deprotonate the 1,2,4-triazole, thereby increasing its nucleophilicity and facilitating its coordination to the copper center. Both organic and inorganic bases can be used. For this specific transformation, an organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , has been shown to provide excellent results.[6] Other bases such as triethylamine (Et₃N), pyridine, or inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are also commonly used in CEL couplings.[5] The choice of base can be substrate-dependent and may require empirical optimization.
The Solvent: The Reaction Medium
The solvent must solubilize the reactants and the catalyst. A range of solvents have been successfully employed in CEL couplings, including dichloromethane (DCM), methanol (MeOH), acetonitrile (MeCN), and tetrahydrofuran (THF).[5] For the coupling of this compound, dichloromethane (DCM) is the solvent of choice in the optimized protocol.[6]
Ligands: To Use or Not to Use?
While many cross-coupling reactions necessitate the use of ligands to stabilize the metal center and promote catalysis, the CEL coupling can often be performed under ligand-free conditions.[8] In the case of this compound, the optimized conditions do not require an external ligand.[6] However, for less reactive substrates, the addition of ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or various phenanthroline derivatives can sometimes improve reaction efficiency.[9]
Atmosphere and Additives: The Supporting Cast
As mentioned, the CEL coupling is often run open to the air, with atmospheric oxygen serving as the terminal oxidant to regenerate the active Cu(II) catalyst.[5] To ensure a sufficient supply of the oxidant, some protocols, including the one optimized for our substrate of interest, utilize an oxygen balloon .[6]
The addition of 4 Å molecular sieves is also a common and recommended practice. Boronic acids can exist in equilibrium with their corresponding boroxines through the loss of water.[10] Molecular sieves help to drive this equilibrium towards the active boronic acid monomer by sequestering any water present in the reaction mixture.
Detailed Experimental Protocols
The following protocol is a general procedure for the Chan-Evans-Lam coupling of this compound with various arylboronic acids, adapted from optimized conditions reported in the literature.[6]
General Protocol for N-Arylation
Figure 2: Experimental Workflow for the CEL Coupling Protocol.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (50 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)
-
4 Å molecular sieves (activated powder)
-
Dichloromethane (DCM), anhydrous
-
Oxygen (balloon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.676 mmol, 100 mg), the corresponding arylboronic acid (0.811 mmol), Cu(OAc)₂ (0.338 mmol), and activated 4 Å molecular sieves (approx. 200-300 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous dichloromethane (3-4 mL).
-
Add DBU (2.028 mmol) to the stirred suspension at room temperature.
-
Replace the inert gas inlet with an oxygen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite®, washing the pad with additional dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-aryl-3-bromo-1,2,4-triazole product.
Substrate Scope and Performance
The optimized protocol has been shown to be effective for a range of arylboronic acids, including those with both electron-donating and electron-withdrawing substituents.[6]
| Entry | Arylboronic Acid | Product | Yield (%)[6] |
| 1 | Phenylboronic acid | 1-Phenyl-3-bromo-1H-1,2,4-triazole | 85 |
| 2 | 4-Methylphenylboronic acid | 1-(p-Tolyl)-3-bromo-1H-1,2,4-triazole | 82 |
| 3 | 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-3-bromo-1H-1,2,4-triazole | 76 |
| 4 | 4-Fluorophenylboronic acid | 1-(4-Fluorophenyl)-3-bromo-1H-1,2,4-triazole | 79 |
| 5 | 4-Chlorophenylboronic acid | 1-(4-Chlorophenyl)-3-bromo-1H-1,2,4-triazole | 71 |
| 6 | 4-Bromophenylboronic acid | 1-(4-Bromophenyl)-3-bromo-1H-1,2,4-triazole | 67 |
| 7 | 1-Naphthylboronic acid | 1-(Naphthalen-1-yl)-3-bromo-1H-1,2,4-triazole | 59 |
Limitations: Sterically hindered arylboronic acids (e.g., ortho-substituted) may lead to lower yields or require longer reaction times. Very electron-deficient arylboronic acids can also be challenging substrates in some CEL couplings.[11]
Product Purification and Characterization
Purification: Flash column chromatography on silica gel is the most common method for purifying the products of this reaction. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.
Characterization: The structure and purity of the synthesized N-aryl-3-bromo-1,2,4-triazoles should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the N-H proton signal from the starting triazole and the appearance of signals corresponding to the aryl group are key diagnostic features.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.
-
Purity Analysis: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient base; Wet solvent or reagents; Deactivated boronic acid. | Use fresh Cu(OAc)₂; Ensure DBU is of high purity; Use anhydrous solvent and dry reagents thoroughly; Use freshly activated molecular sieves. |
| Formation of Homocoupled Biaryl Byproduct | Excess boronic acid; Reaction temperature too high. | Use the recommended stoichiometry (1.2 equiv of boronic acid); Maintain room temperature. |
| Formation of Phenol Byproduct | Reaction of boronic acid with residual water. | Ensure rigorous drying of the reaction setup and reagents; Use an adequate amount of molecular sieves. |
| Difficult Purification | Co-elution of product and starting boronic acid. | After aqueous workup, an acidic wash (e.g., dilute HCl) can sometimes help remove residual boronic acid. |
References
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NRO Chemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]
- Tiwari, A., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ChemistrySelect, 6(32), 8273-8278.
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ResearchGate. (n.d.). The Chan‐Evans‐Lam (CEL)‐reaction of C−N coupling. Retrieved from [Link]
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Wikipedia. (2023, December 2). Chan–Lam coupling. Retrieved from [Link]
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ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
- Perkins, R. J., et al. (2020). Chan-Evans-Lam Cu(II)-Catalyzed C–O Cross-Couplings: Broadening Synthetic Access to Functionalized Vinylic Ethers. Organic Letters, 22(14), 5353–5357.
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ResearchGate. (n.d.). Chan-Lam cross-coupling reaction based on the Cu2S/TMEDA system. Retrieved from [Link]
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Grokipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
-
Hindawi. (2013). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Chan-Lam coupling. Retrieved from [Link]
- National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 980928.
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10.
- Thieme. (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Synthesis, 53(03), 445-468.
- National Institutes of Health. (2023). Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles.
- Sharma, P., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 13(7), 864-878.
-
ResearchGate. (n.d.). Ligand-free CuCl-catalyzed N-Arylation of 1,2,4-triazole with aryl bromides. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 3-Bromo-1H-1,2,4-triazole in the Development of Novel Anticancer Agents
Authored by: A Senior Application Scientist
Abstract
The 1,2,4-triazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its metabolic stability and versatile biological activities.[1][2][3] This heterocyclic scaffold is present in numerous clinically approved drugs, particularly in oncology, where it serves as a key interaction motif for various biological targets.[4][5] This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 3-Bromo-1H-1,2,4-triazole, a highly versatile building block for the synthesis of novel anticancer agents.[6][7] We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig amination—to generate diverse libraries of C-C and C-N coupled derivatives. Furthermore, we provide a standardized protocol for the in vitro evaluation of these compounds using the MTT cytotoxicity assay, a foundational step in anticancer drug discovery.
The Strategic Importance of the 1,2,4-Triazole Scaffold in Oncology
The 1,2,4-triazole ring is considered a "privileged" structure in drug design. Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to effectively mimic peptide bonds and interact with the active sites of enzymes.[2][8] This scaffold is notably stable to metabolic degradation, which can improve the pharmacological profile of a drug candidate.[2]
Several successful anticancer drugs, such as the aromatase inhibitors Letrozole and Anastrozole, feature the 1,2,4-triazole moiety, which is critical for their mechanism of action.[9] The nitrogen atoms of the triazole ring coordinate with the heme iron of the cytochrome P450 enzyme active site, leading to potent and selective inhibition. The broad utility of this scaffold extends to the inhibition of other cancer-relevant targets, including kinases, tubulin, and topoisomerases.[1][2]
The utility of this compound stems from the bromine atom at the C3 position. This halogen serves as a versatile synthetic handle, enabling the application of powerful cross-coupling methodologies to introduce a wide array of substituents. This strategy allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Synthetic Diversification via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds. The electron-deficient nature of the triazole ring and the reactivity of the C-Br bond make this compound an excellent substrate for these transformations.
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with arylboronic acids. This protocol is optimized for the derivatization of this compound.
Rationale for Component Selection:
-
Catalyst: Palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are highly effective. PdCl₂(dppf) is often preferred for its stability and efficiency with heteroaromatic halides.[10]
-
Base: An aqueous solution of a carbonate base (e.g., Na₂CO₃) or a non-aqueous phosphate base (e.g., K₃PO₄) is crucial for the transmetalation step. The choice often depends on the stability of the boronic acid.[10][11]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is typically used to dissolve both the organic and inorganic reagents.[12][13]
Detailed Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [PdCl₂(dppf)-CH₂Cl₂] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (20 mL) followed by brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-1H-1,2,4-triazole product.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14][15]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 18 | 75-85 | [10] |
| PdCl₂(dppf) (3 mol%) | Na₂CO₃ (2M aq.) | Toluene | 85 | 4 | 80-92 | [10] |
| "Buchwald G3" (2 mol%) | K₂CO₃ | Water | 100 | 1 | 85-95 | [13] |
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[16][17] This allows for the introduction of diverse amino functionalities that can significantly influence the pharmacological properties of the final compound.
Rationale for Component Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a phosphine ligand. Sterically hindered, electron-rich ligands like XPhos or SPhos, combined with a palladium source like Pd₂(dba)₃, are generally effective for challenging substrates.[18]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine, facilitating its coordination to the palladium center.[19]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.[16][18]
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a strict flow of argon, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Catalyst Premix: In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 4 mol% Pd) and the phosphine ligand (e.g., XPhos, 0.044 mmol, 4.4 mol%).
-
Component Addition: To the Schlenk tube containing the base, add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.). Add the catalyst premix to this tube.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox (if used), and place it under a positive pressure of argon.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the reaction mixture in a preheated oil bath at 100 °C for 16-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and carefully quench with water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 3-amino-1,2,4-triazole derivative.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Biological Evaluation: Assessing Anticancer Activity
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. An in vitro cytotoxicity assay is the standard primary screen to determine a compound's ability to inhibit cancer cell growth.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[20][21] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.[20]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 breast, A549 lung, HeLa cervical) and a non-cancerous cell line (e.g., MRC-5) for selectivity assessment.
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Synthesized test compounds dissolved in DMSO (10 mM stock).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Sterile 96-well flat-bottom plates, multichannel pipettes, microplate reader.
Detailed Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.[22]
Data Presentation and Interpretation
The IC₅₀ values are crucial for comparing the potency of synthesized compounds. Data should be organized in a table to facilitate SAR analysis. A lower IC₅₀ value indicates higher potency. The selectivity index (SI), calculated as (IC₅₀ in normal cells / IC₅₀ in cancer cells), is a critical parameter for identifying compounds with a favorable therapeutic window.[21]
Table 1: Hypothetical Cytotoxicity Data for a Series of 3-Substituted-1,2,4-triazoles
| Compound ID | R Group (at C3) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. MRC-5 (Normal) | Selectivity Index (MCF-7) |
| Lead-01 | -Phenyl | 15.2 | 22.5 | >100 | >6.6 |
| Lead-02 | -4-Fluorophenyl | 8.7 | 12.1 | >100 | >11.5 |
| Lead-03 | -NH-(3-Bromophenyl) | 2.1 | 4.5 | 85.3 | 40.6 |
| Lead-04 | -NH-(4-Methoxyphenyl) | 11.4 | 19.8 | >100 | >8.8 |
| Doxorubicin | (Reference Drug) | 0.9 | 1.2 | 2.5 | 2.8 |
Data are hypothetical and for illustrative purposes only.
From this hypothetical data, compound Lead-03 emerges as a promising hit due to its potent activity against the MCF-7 cell line and a high selectivity index compared to the normal cell line, warranting further investigation.
Exploring Potential Mechanisms of Action (MoA)
Identifying the molecular target is a crucial subsequent step. Based on existing literature, 1,2,4-triazole derivatives can exert their anticancer effects through various mechanisms.[1][23]
-
Enzyme Inhibition: As seen with Letrozole, triazoles are excellent inhibitors of metalloenzymes like aromatase. They are also frequently found in kinase inhibitors, where the nitrogen atoms can form key hydrogen bonds in the ATP-binding pocket.[2][4]
-
Apoptosis Induction: Many potent anticancer agents work by triggering programmed cell death.[24]
-
Cell Cycle Arrest: Compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints (e.g., G2/M phase).[25]
Conclusion and Future Outlook
This compound is an exceptionally valuable and commercially available starting material for the generation of diverse small molecule libraries aimed at anticancer drug discovery. The synthetic protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig couplings provide reliable and scalable methods for exploring vast chemical space around the triazole core. The subsequent biological evaluation using the MTT assay offers a robust and high-throughput method for identifying initial 'hit' compounds.
Promising candidates identified from these primary screens should be advanced into more complex studies, including secondary assays to elucidate the mechanism of action, pharmacokinetic (ADME) profiling to assess drug-like properties, and ultimately, in vivo studies in animal models to evaluate efficacy and safety.[26][27] The systematic application of this integrated chemical and biological workflow will undoubtedly accelerate the development of the next generation of 1,2,4-triazole-based anticancer therapeutics.
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Application Notes and Protocols: The Versatile Role of 3-Bromo-1H-1,2,4-triazole in Agrochemical Synthesis
Introduction: The 1,2,4-Triazole Moiety as a Cornerstone of Modern Agrochemicals
The 1,2,4-triazole ring is a critical pharmacophore in a significant number of modern fungicides and plant growth regulators.[1] Its prevalence is due to the ability of the triazole nitrogen atoms to coordinate with the heme iron of cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51).[2] This inhibition disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to potent fungicidal activity. Given the importance of this heterocyclic core, synthetic methodologies that enable its incorporation into complex organic molecules are of paramount interest to the agrochemical industry.
3-Bromo-1H-1,2,4-triazole is a key reagent and versatile synthetic intermediate that offers multiple avenues for the synthesis of these vital agricultural products.[3] Its utility stems from two primary reactive modes: as a source of the 1,2,4-triazole anion for nucleophilic substitution reactions and as a substrate for a variety of cross-coupling reactions, leveraging the reactivity of the carbon-bromine bond. This application note will provide a detailed exploration of the synthetic applications of this compound and its parent compound, 1H-1,2,4-triazole, in the synthesis of commercially significant agrochemicals. We will delve into established industrial processes and explore modern synthetic methods that highlight the versatility of this important building block.
Part 1: The Workhorse Reaction - Nucleophilic Substitution with the 1,2,4-Triazole Anion
The most prevalent industrial method for incorporating the 1,2,4-triazole moiety into agrochemical structures involves the nucleophilic substitution of a halide (typically bromide) on a suitable organic backbone with the sodium or potassium salt of 1,2,4-triazole. While not directly using this compound as the starting material, this fundamental reaction is the cornerstone of the synthesis of many blockbuster triazole fungicides. The triazole salt is readily prepared from 1H-1,2,4-triazole, which can be synthesized from precursors like this compound.
Application Example 1: Synthesis of Propiconazole
Propiconazole is a broad-spectrum systemic foliar fungicide widely used in agriculture.[4] Its synthesis is a multi-step process culminating in the reaction of a brominated dioxolane intermediate with the sodium salt of 1,2,4-triazole.[4][5]
Synthetic Workflow for Propiconazole:
Caption: Synthetic pathway for Propiconazole.
Protocol 1: Synthesis of the Intermediate 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane
This protocol outlines the initial steps in the synthesis of propiconazole, leading to the key brominated intermediate.
Step 1: Ketalization
-
In a reaction vessel equipped with a Dean-Stark apparatus, combine 2,4-dichloroacetophenone (1.0 mol), 1,2-pentanediol (1.2 mol), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and remove the water azeotropically.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2,4-dichlorophenyl)-2-methyl-4-propyl-1,3-dioxolane.
Step 2: Bromination
-
Dissolve the ketal from Step 1 in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath and slowly add bromine (1.0 eq.) dropwise while protecting the reaction from light.
-
To improve yield and reduce the formation of byproducts, it is recommended to add a small initial portion of bromine (1-10% of the total) to initiate the reaction before adding the remainder.[6]
-
Stir the reaction at low temperature until completion, as monitored by TLC or GC.
-
Quench the excess bromine with a solution of sodium thiosulfate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane.[7]
Protocol 2: Synthesis of Propiconazole via Nucleophilic Substitution
-
In a suitable high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add the sodium salt of 1,2,4-triazole (prepared by reacting 1,2,4-triazole with a strong base like sodium hydroxide or sodium hydride).
-
Add the crude 2-(bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane from Protocol 1 to the reaction mixture.
-
Heat the reaction mixture to a high temperature (typically 140-160°C) for several hours (e.g., 12-16 hours).[4][8]
-
Monitor the reaction for the disappearance of the starting materials.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent like toluene or ethyl acetate.
-
Wash the combined organic extracts, dry over a drying agent, and concentrate under reduced pressure.
-
The crude propiconazole is then purified by vacuum distillation or recrystallization to yield the final product.
Quantitative Data for Propiconazole Synthesis:
| Step | Reactants | Key Reagents/Solvents | Temperature | Time | Yield | Purity | Reference |
|---|---|---|---|---|---|---|---|
| Ketalization | 2,4-Dichloroacetophenone, 1,2-Pentanediol | Toluene, p-TSA | Reflux | 4-6 h | >95% | - | [8] |
| Bromination | Ketal intermediate | Dichloromethane, Bromine | 0-10°C | 1-3 h | ~97% | - | [6] |
| Substitution | Brominated intermediate, 1,2,4-Triazole Sodium Salt | DMSO | 160°C | 16 h | 45% | - |[4] |
Application Example 2: Synthesis of Difenoconazole
Difenoconazole is another widely used triazole fungicide with a broad spectrum of activity. Its synthesis follows a similar logic to that of propiconazole, involving the reaction of a brominated dioxolane intermediate with the potassium salt of 1,2,4-triazole.[9][10]
Synthetic Workflow for Difenoconazole:
Caption: Synthetic pathway for Difenoconazole.
Protocol 3: Synthesis of Difenoconazole
This protocol outlines the key steps for the synthesis of difenoconazole.
Step 1: Ketalization and Bromination of 2-Chloro-4-(4-chlorophenoxy)acetophenone
-
The synthesis begins with the ketalization of 2-chloro-4-(4-chlorophenoxy)acetophenone with 1,2-propanediol, followed by bromination, similar to the procedure described for propiconazole (Protocol 1). The total yield for these two steps is reported to be high.[9]
Step 2: Nucleophilic Substitution
-
Prepare the potassium salt of 1,2,4-triazole by reacting 1,2,4-triazole with potassium hydroxide.
-
In a suitable solvent like DMSO, react the brominated intermediate, 2-(bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane, with the potassium salt of 1,2,4-triazole.[11]
-
The reaction is typically carried out at an elevated temperature (e.g., 140-165°C).[11][12] The use of a catalyst system containing CuI and NaI or KI can significantly reduce the formation of isomers and improve the purity and yield of the final product.[13]
-
After the reaction is complete (monitored by GC or HPLC), the product is isolated by filtration of the salt, removal of the solvent, and extraction with an organic solvent.
-
Purification of the crude difenoconazole is achieved through recrystallization or distillation.[9]
Quantitative Data for Difenoconazole Synthesis:
| Step | Reactants | Key Reagents/Solvents | Temperature | Time | Yield | Purity | Reference |
|---|---|---|---|---|---|---|---|
| Ketalization & Bromination | 2-Chloro-4-(4-chlorophenoxy)acetophenone | Toluene, 1,2-Propanediol, Bromine | Reflux, then 30°C | - | 97.5% (for bromoketide) | 96% | [9] |
| Condensation | Brominated intermediate, 1,2,4-Triazole, KOH | DMF | 150°C | 4 h | 93.4% (of finished product) | 97.5% | [9] |
| Condensation (catalyzed) | Brominated intermediate, 1,2,4-Triazole, KOH | DMF/NMP, CuI, NaI | Reflux | 5 h | 96.1% | 99.4% |[13] |
Part 2: The Versatility of this compound in Modern Synthetic Methodologies
While nucleophilic substitution with the 1,2,4-triazole anion is the industrial mainstay, this compound itself is a highly valuable and versatile building block for the synthesis of novel agrochemical candidates. The presence of the bromine atom allows for a range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 3-position of the triazole ring. This opens up avenues for creating diverse molecular architectures that are not easily accessible through traditional methods.
Application Example 3: Palladium- and Copper-Catalyzed Cross-Coupling Reactions
Modern cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Ullmann reactions, have revolutionized the synthesis of complex organic molecules. This compound is an excellent substrate for these transformations, allowing for the introduction of aryl, heteroaryl, and alkyl groups, as well as the formation of new C-N bonds.
Reaction Scheme for Cross-Coupling of this compound:
Caption: Cross-coupling reactions of this compound.
Protocol 4: Suzuki Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with an arylboronic acid.[14]
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-110°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-1H-1,2,4-triazole derivative.
Protocol 5: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed amination of this compound.[3][15]
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture in an oil bath at the required temperature (typically 80-120°C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the 3-amino-1H-1,2,4-triazole derivative.
Protocol 6: Ullmann Condensation of this compound with Phenols
This protocol describes a copper-catalyzed Ullmann-type reaction for the synthesis of 3-phenoxy-1H-1,2,4-triazole derivatives.[16]
-
To a reaction vessel, add this compound (1.0 eq.), the desired phenol (1.1-1.5 eq.), a copper catalyst (e.g., CuI or CuO), a ligand (e.g., 1,10-phenanthroline or L-proline), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a high-boiling polar solvent such as DMF or DMSO.
-
Heat the reaction mixture to a high temperature (typically 100-150°C) and stir for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture, add water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to obtain the 3-phenoxy-1H-1,2,4-triazole derivative.
Conclusion
This compound and its parent heterocycle are indispensable tools in the synthesis of a wide array of agrochemicals. The traditional and industrially dominant approach relies on the nucleophilic displacement of a bromide by the 1,2,4-triazole anion, a method central to the production of major fungicides like propiconazole and difenoconazole. Concurrently, the bromine atom on this compound provides a reactive handle for modern cross-coupling methodologies, including Suzuki, Buchwald-Hartwig, and Ullmann reactions. These advanced synthetic techniques unlock access to a vast chemical space of novel triazole derivatives with potential applications as next-generation fungicides, herbicides, and plant growth regulators. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the agrochemical field, highlighting both established industrial processes and the expanding synthetic utility of this versatile building block.
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Propiconazole (Ref: CGA 64250). (n.d.). AERU. University of Hertfordshire. Retrieved from [Link]
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2-(Bromomethyl)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolane. (n.d.). Heben Pesticide. Retrieved from [Link]
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Buchwald–Hartwig amination. (2023). In Wikipedia. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
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The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... (n.d.). ResearchGate. Retrieved from [Link]
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Difenoconazole (Ref: CGA 169374). (n.d.). AERU. University of Hertfordshire. Retrieved from [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Protocols for N-Arylation of 3-Bromo-1H-1,2,4-triazole: A Detailed Guide for Researchers
The N-arylation of the 1,2,4-triazole scaffold is a cornerstone transformation in medicinal chemistry and materials science. The resulting N-aryl-1,2,4-triazole moieties are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional organic materials.[1] Specifically, 3-bromo-1H-1,2,4-triazole serves as a versatile building block, allowing for subsequent functionalization at the C3-position post-N-arylation. This guide provides detailed application notes and protocols for the N-arylation of this compound, focusing on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of these reactions, offering insights into the selection of catalysts, ligands, bases, and solvents to empower researchers to optimize these crucial synthetic steps.
Understanding the Landscape of N-Arylation of this compound
The N-arylation of this compound presents a unique set of challenges and opportunities. The triazole ring possesses multiple nitrogen atoms that can potentially be arylated, leading to issues of regioselectivity. Furthermore, the presence of the bromo substituent can influence the electronic properties of the heterocyclic core and potentially interfere with certain catalytic cycles.
Historically, traditional methods like the Ullmann condensation required harsh reaction conditions, often leading to variable yields.[2] Modern cross-coupling chemistry, however, offers milder and more efficient alternatives. This guide will focus on two primary and highly effective strategies: copper-catalyzed and palladium-catalyzed N-arylation reactions.
Copper-Catalyzed N-Arylation Protocols
Copper-catalyzed methods are the most widely employed and versatile for the N-arylation of 1,2,4-triazoles. These protocols are generally cost-effective and exhibit excellent functional group tolerance. We will explore two prominent copper-catalyzed approaches: the Chan-Evans-Lam (CEL) coupling with arylboronic acids and the Ullmann-type coupling with aryl halides.
Protocol 1: Chan-Evans-Lam (CEL) Cross-Coupling with Arylboronic Acids
The Chan-Evans-Lam coupling is a powerful method that utilizes arylboronic acids as the aryl source under mild, often aerobic conditions.[3] This protocol is particularly advantageous for its operational simplicity and tolerance to a wide range of functional groups.
The choice of a copper(II) precatalyst, such as copper(II) acetate (Cu(OAc)₂), is common. The reaction is believed to proceed through a Cu(II)/Cu(III) catalytic cycle. The base plays a crucial role in both the deprotonation of the triazole and in facilitating the transmetalation step with the boronic acid. An organic base like 1,8-diazabicycloundec-7-ene (DBU) is often effective. The reaction is typically conducted in an organic solvent like dichloromethane (DCM) at room temperature, making it highly accessible. The addition of molecular sieves is a practical tip to ensure anhydrous conditions, which can be critical for achieving high yields.
Caption: Workflow for the Chan-Evans-Lam N-arylation.
-
To a round-bottom flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), copper(II) acetate (Cu(OAc)₂, 0.5 equiv.), and activated 4 Å molecular sieves.
-
Evacuate and backfill the flask with oxygen (an O₂ balloon is suitable).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Add 1,8-diazabicycloundec-7-ene (DBU) (3.0 equiv.) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-bromo-1,2,4-triazole.
| Entry | Arylboronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 77 |
| 2 | 4-Methoxyphenylboronic acid | 62 |
| 3 | 3-Methoxyphenylboronic acid | 61 |
| 4 | 1-Naphthylboronic acid | 59 |
Yields are based on reported values for similar substrates and conditions.
Protocol 2: Ullmann-Type Condensation with Aryl Halides
The Ullmann condensation is a classic method for C-N bond formation, typically employing a copper catalyst, a base, and an aryl halide.[4] Modern iterations of this reaction often utilize ligands to improve catalyst solubility and reactivity, allowing for milder reaction conditions compared to the traditional high-temperature protocols.
This protocol can be performed with or without a ligand. Ligand-free systems, for instance using copper(I) chloride (CuCl) or copper(I) oxide (Cu₂O), offer simplicity and avoid the cost of specialized ligands.[2][5] However, the addition of a ligand, such as N,N'-dimethylethylenediamine, can significantly accelerate the reaction and improve yields, especially with less reactive aryl bromides or chlorides. The choice of base is critical, with inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) being commonly used.[2][6] Aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically required to facilitate the dissolution of the reagents and promote the reaction.
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Application Notes & Protocols: 3-Bromo-1H-1,2,4-triazole as a Foundational Precursor for the Synthesis of Fused Heterocyclic Systems
Abstract
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal component in drug design.[2] This guide focuses on the strategic utilization of 3-Bromo-1H-1,2,4-triazole, a commercially available and highly versatile building block, for the synthesis of complex, fused heterocyclic systems. We will explore key synthetic transformations, including transition-metal-catalyzed cross-coupling reactions and intramolecular cyclization strategies, providing detailed, field-proven protocols and the scientific rationale behind them.
The Strategic Importance of this compound
This compound offers two primary points for chemical modification: the reactive carbon-bromine (C-Br) bond at the 3-position and the nucleophilic nitrogen atoms of the triazole ring. This dual reactivity allows for programmed and regioselective functionalization, making it an invaluable precursor for generating molecular diversity. The C-Br bond is particularly amenable to modern cross-coupling methodologies, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex drug-like molecules.
Core Synthetic Strategy I: Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for elaborating the 3-bromo-1,2,4-triazole core. These methods offer broad functional group tolerance and predictable outcomes, making them essential for both library synthesis and late-stage functionalization in drug discovery programs.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating biaryl or heteroaryl-aryl structures by coupling the C-Br bond with an organoboron compound.[3] This reaction is instrumental in synthesizing compounds where an aryl or heteroaryl substituent at the 3-position is critical for biological activity.
Causality of Experimental Design: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.
-
Catalyst/Ligand: Palladium complexes like Pd(PPh₃)₄ or combinations of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) are used. The ligand stabilizes the palladium center and facilitates the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich phosphine ligands often enhance catalytic activity for challenging substrates.[4]
-
Base: A base such as K₃PO₄ or Cs₂CO₃ is required to activate the organoboron species for the transmetalation step.
-
Solvent: A biphasic solvent system (e.g., 1,4-dioxane/water or toluene/water) is commonly employed to dissolve both the organic-soluble aryl halide and the water-soluble inorganic base.[3][5]
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 85[3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 92[3] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 88[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Under an inert atmosphere, add the palladium catalyst and ligand.
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-1H-1,2,4-triazole.[3]
Chan-Evans-Lam (CEL) Coupling for N-Arylation
While the Suzuki reaction functionalizes the carbon skeleton, the Chan-Evans-Lam (CEL) coupling provides a powerful method for N-arylation, creating a direct bond between a triazole nitrogen and an aryl group. This copper-catalyzed reaction is particularly advantageous due to its mild conditions, often proceeding at room temperature and open to the air, which is beneficial for late-stage modifications of sensitive drug candidates.[1]
Causality of Experimental Design:
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) is a common and effective catalyst for this transformation.
-
Base: An organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to facilitate the reaction.
-
Atmosphere: The reaction often benefits from the presence of oxygen (from air or an O₂ balloon), which is believed to play a role in the catalytic cycle.[1]
-
Additives: Molecular sieves are added to remove trace amounts of water, which can be detrimental to the reaction.
Table 2: Substrate Scope for Chan-Evans-Lam N-Arylation of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Cu(OAc)₂ (50) | DBU (3) | DCM | 85[1] |
| 2 | 4-Methylphenylboronic acid | Cu(OAc)₂ (50) | DBU (3) | DCM | 79[1] |
| 3 | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (50) | DBU (3) | DCM | 81[1] |
| 4 | 1-Naphthylboronic acid | Cu(OAc)₂ (50) | DBU (3) | DCM | 59[1] |
Experimental Protocol: N-Arylation via Chan-Evans-Lam Coupling
-
To a flask containing this compound (1.0 equiv) and 4 Å molecular sieves, add the arylboronic acid (1.2 equiv).
-
Add dichloromethane (DCM) as the solvent, followed by the copper(II) acetate catalyst (50 mol%).
-
Add DBU (3.0 equiv) to the mixture.
-
Place an oxygen-filled balloon atop the flask and stir the reaction at room temperature for 10-12 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove solids.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the N-aryl-3-bromo-1,2,4-triazole product.[1]
Core Synthetic Strategy II: Cyclization to Fused Heterocyclic Systems
A paramount application of 3-bromo-1,2,4-triazole derivatives is in the synthesis of fused bicyclic and polycyclic systems. These reactions typically involve an initial substitution at the 3-position (or starting with a pre-functionalized triazole) followed by an intramolecular cyclization that engages one of the ring nitrogens.
Synthesis of[1][6][7]Triazolo[3,4-b][1][7][8]thiadiazoles
The[1][6][7]triazolo[3,4-b][1][7][8]thiadiazole scaffold is a common motif in compounds with potential anticancer and antimicrobial activities.[9][10] The synthesis is often achieved by cyclizing a 4-amino-3-substituted-5-mercapto-1,2,4-triazole with an appropriate electrophile. The mercapto-triazole precursor is readily accessible and serves as a versatile intermediate.
Causality of Experimental Design: The key to this synthesis is the condensation and dehydration reaction between the bifunctional triazole (containing both an amino and a thiol/thione group) and a carboxylic acid.
-
Cyclizing Agent: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that facilitates the cyclization by activating the carboxylic acid and promoting the elimination of water.[9]
Caption: Reaction scheme for triazolothiadiazole synthesis.
Experimental Protocol: Synthesis of 3,6-Disubstituted-[1][6][7]triazolo[3,4-b]thiadiazoles
-
A mixture of the 4-amino-3-substituted-5-mercapto-1,2,4-triazole (1.0 equiv) and a substituted benzoic acid (1.1 equiv) is prepared.
-
Phosphorus oxychloride (POCl₃) (5-10 equiv) is carefully added as both the cyclizing agent and solvent.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the mixture is poured cautiously onto crushed ice with stirring.
-
The resulting mixture is neutralized with a base (e.g., potassium carbonate or ammonia solution) until it is alkaline.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the pure triazolothiadiazole product.[9]
Synthesis of[1][6][7]Triazolo[4,3-b]pyridazines
The[1][6][7]triazolo[4,3-b]pyridazine core is found in molecules designed as kinase inhibitors and antitubulin agents, highlighting its importance in oncology research.[11][12] A common route involves the condensation of a 3-substituted-6-chloropyridazine with hydrazine, followed by cyclization. Alternatively, building the pyridazine ring onto a pre-formed triazole is also a viable strategy.
Caption: General scheme for triazolopyridazine ring formation.
Experimental Protocol: Synthesis of 3,6-Diaryl-[1][6][7]triazolo[4,3-b]pyridazines
-
3,6-Dichloropyridazine is reacted with an aryl Grignard or other organometallic reagent to install the first aryl group at the 6-position.
-
The resulting 3-chloro-6-arylpyridazine (1.0 equiv) is heated with hydrazine hydrate (10-20 equiv) in a solvent like ethanol or butanol to form the 3-hydrazinyl-6-arylpyridazine intermediate.
-
After isolation, this intermediate is reacted with an aroyl chloride or benzoic acid (1.2 equiv) in a high-boiling solvent like polyphosphoric acid (PPA) or POCl₃.
-
The mixture is heated (e.g., 120-150 °C) to effect the cyclization and dehydration, forming the triazole ring.
-
The reaction is cooled and worked up by pouring onto ice and neutralizing, similar to the thiadiazole synthesis.
-
The crude product is collected and purified by recrystallization or chromatography to yield the target 3,6-diaryl-[1][6][7]triazolo[4,3-b]pyridazine.[11]
Applications in Drug Discovery and Medicinal Chemistry
The fused heterocyclic systems derived from this compound are of significant interest to drug development professionals due to their diverse biological activities.
-
Anticancer Agents: Many diarylated 1,2,4-triazoles and fused systems like triazolopyridazines have shown potent antiproliferative activity.[1][11] For instance, certain 3,6-diaryl-[1][6][7]triazolo[4,3-b]pyridazines have been designed as antitubulin agents that disrupt microtubule dynamics, arresting cancer cells in the G2/M phase of the cell cycle.[11]
-
Antimicrobial Agents: The triazole nucleus is a well-established pharmacophore in antifungal drugs.[2] Fused systems, such as triazolothiadiazoles and triazolothiadiazines, have also been investigated for their antibacterial and antiviral properties.[6][8][10]
-
Kinase Inhibitors: The rigid, planar structure of fused triazole systems makes them suitable scaffolds for designing inhibitors that target the ATP-binding site of kinases, which are crucial targets in oncology.[12]
Conclusion
This compound is a powerful and economical precursor for accessing a vast chemical space of fused heterocyclic compounds. Through well-established and reliable protocols for transition-metal-catalyzed cross-coupling and intramolecular cyclization, researchers can efficiently synthesize libraries of novel compounds for screening in drug discovery programs. The inherent drug-like properties of the triazole core, combined with the structural diversity enabled by these synthetic methods, ensures that this building block will remain a staple in the development of future therapeutics.
References
- Deb, M., Singh, H., Manhas, D., Nandi, U., Guru, S. K., & Das, P. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry.
- Al-Ghorbani, M., A. A. El-Sayed, & S. M. Rida. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. NIH National Library of Medicine.
-
Turan-Zitouni, G., et al. (2022). Novel[1][6][7]triazolo[3,4-b][1][7][8]thiadiazine and[1][6][7]triazolo[3,4-b][1][7][8]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. PMC - NIH. Available at:
- Smolecule. (n.d.). 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole. Smolecule.
- Bhat, K. S., et al. (2004). Synthesis or some new 1,2,4-triazolo[3,4-b]-thiadiazole derivatives as possible anticancer agents. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. BenchChem.
-
Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][6][7]triazolo[4,3-b] Pyridazines as Antitubulin Agents. NIH National Library of Medicine. Available at:
-
Gomha, S. M., et al. (2017). Synthesis of some new[1][6][7]triazolo[3,4-b][1][7][8]thiadiazines and[1][6][7]triazolo[3,4-b][1][7][8] thiadiazoles starting from 5-nitro-2-furoic acid. ResearchGate. Available at:
- Gehre, A., et al. (2015). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
- MacLean, M. J., et al. (2020). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics - ACS Publications.
- Cid, J. M., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry.
- Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
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- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Buy 3-Bromo-1-(p-tolyl)-1H-1,2,4-triazole [smolecule.com]
- 8. Novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity - PMC [pmc.ncbi.nlm.nih.gov]
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Experimental Setup for Copper-Catalyzed Reactions of 3-Bromo-1H-1,2,4-triazole
An Application Guide for Researchers
Abstract
This comprehensive guide details the experimental setup and underlying principles for the copper-catalyzed functionalization of 3-Bromo-1H-1,2,4-triazole. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, and the development of efficient synthetic routes for its derivatization is of paramount importance.[1] This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and practical troubleshooting advice for conducting successful copper-catalyzed cross-coupling reactions, with a primary focus on N-arylation.
Introduction: The Significance of Triazole Functionalization
The 1,2,4-triazole ring is a key pharmacophore found in a wide array of clinically approved drugs, demonstrating antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] Commercially available this compound serves as a versatile and cost-effective building block for creating diverse libraries of bioactive compounds.[2]
Traditionally, palladium-catalyzed methods like the Buchwald-Hartwig amination have been the gold standard for C-N bond formation.[3][4][5] However, these methods can be challenging with certain nitrogen-rich heterocycles like 1,2,4-triazoles due to the substrate's strong coordinating ability, which can lead to catalyst inhibition.[6] Copper-catalyzed reactions, reminiscent of the classic Ullmann condensation, offer a compelling alternative due to copper's lower cost, abundance, and unique reactivity profile that is often more suitable for these specific substrates.[7][8] Modern advancements have transformed these reactions, allowing them to proceed under milder conditions with a broader substrate scope, often facilitated by specific ligands such as diamines or phenanthrolines.[9][10]
This guide focuses on providing a robust framework for two primary copper-catalyzed transformations of this compound: the Chan-Evans-Lam (CEL) N-arylation with boronic acids and the Ullmann-type N-arylation with aryl halides.
Mechanistic Rationale and Component Selection
Understanding the "why" behind each component is critical for successful execution and troubleshooting. The copper-catalyzed N-arylation of azoles is believed to proceed through a catalytic cycle involving either Cu(I)/Cu(III) intermediates or a Cu(I)-based pathway.[11][12]
The Catalytic Cycle: A generally accepted mechanism involves the following key steps:
-
Formation of the Active Catalyst: A Cu(I) species is often the active catalyst, which can be generated in situ from a Cu(II) precatalyst like Cu(OAc)₂.
-
Deprotonation & Coordination: A base deprotonates the 1H-1,2,4-triazole, forming a triazolate anion that coordinates to the copper center to form a copper(I) triazolate complex.
-
Oxidative Addition (for Aryl Halides) or Transmetalation (for Boronic Acids):
-
In the Ullmann-type reaction, the aryl halide undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate.[8]
-
In the Chan-Evans-Lam reaction, the arylboronic acid interacts with the copper complex, leading to a transmetalation-like step. The presence of an oxidant (like O₂ from the air) is often crucial here to facilitate the cycle.[2]
-
-
Reductive Elimination: The aryl group and the triazole moiety couple and are eliminated from the copper center, forming the desired N-aryl triazole product and regenerating the active Cu(I) catalyst.[11]
Caption: Proposed mechanism for Ullmann-type Cu-catalyzed N-arylation.
Key Reagent Choices:
-
Copper Source: Copper(II) acetate (Cu(OAc)₂) and copper(I) oxide (Cu₂O) or iodide (CuI) are common and effective. Cu(OAc)₂ is often used for CEL couplings, while Cu(I) salts are typical for Ullmann-type reactions.[2][9]
-
Ligand: The choice of ligand is crucial for stabilizing the copper catalyst and promoting the reaction. Simple N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline can significantly improve reaction efficiency and prevent catalyst agglomeration.[9][10][13] In some cases, ligand-free systems using CuO nanoparticles have also been reported to be effective.[14]
-
Base: The base deprotonates the triazole's N-H proton, making it a more potent nucleophile. Inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are common in Ullmann-type reactions, while organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have shown high efficacy in CEL couplings.[2][9] The poor solubility of some cesium salts can impact reaction rates.[9]
-
Solvent: Aprotic solvents are generally preferred. Dichloromethane (DCM) is effective for CEL reactions at room temperature, while dimethylformamide (DMF) or dioxane are often used for higher-temperature Ullmann couplings.[2][9][15]
-
Additives: In CEL couplings, molecular sieves are often added to remove trace amounts of water, which can interfere with the boronic acid.[2] An oxygen or air atmosphere can be beneficial, suggesting its role as an oxidant in the catalytic cycle.[2][16]
Application Protocols
Protocol 1: Chan-Evans-Lam (CEL) N-Arylation with Arylboronic Acids
This protocol is adapted from a reported optimized procedure for the N-arylation of this compound with phenylboronic acid.[2] It is notable for its mild, room-temperature conditions.
Materials:
-
Arylboronic acid (1.2 equiv.)
-
Copper(II) acetate (Cu(OAc)₂, 50 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv.)
-
4 Å Molecular Sieves (powdered and activated)
-
Dichloromethane (DCM), anhydrous
-
Oxygen balloon
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.676 mmol, 100 mg).
-
Add the arylboronic acid (e.g., 0.811 mmol, 99 mg of phenylboronic acid).
-
Add Cu(OAc)₂ (0.338 mmol, 61 mg) and freshly activated 4 Å molecular sieves (approx. 200 mg).
-
Seal the flask with a rubber septum and purge with oxygen gas. Attach an oxygen-filled balloon.
-
Add anhydrous DCM (3-4 mL) via syringe.
-
Finally, add DBU (2.028 mmol, 0.30 mL) dropwise to the stirring suspension.
-
Stir the reaction mixture vigorously at room temperature for 10 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure N-arylated product.
Protocol 2: Ullmann-Type N-Arylation with Aryl Halides
This general protocol is based on established methods for the copper-catalyzed N-arylation of azoles with aryl iodides or bromides.[9][10] This method typically requires higher temperatures than the CEL coupling.
Materials:
-
1H-1,2,4-triazole derivative (e.g., this compound, 1.0 equiv.)
-
Aryl iodide or aryl bromide (1.1 equiv.)
-
Copper(I) oxide (Cu₂O, 5 mol%) or Copper(I) iodide (CuI, 10 mol%)
-
Ligand (e.g., N,N'-dimethylethylenediamine (DMEDA), 20 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv.)
-
Dimethylformamide (DMF) or Dioxane, anhydrous
Procedure:
-
In an oven-dried Schlenk tube, combine the 1,2,4-triazole (e.g., 1.0 mmol), aryl halide (1.1 mmol), copper catalyst (e.g., Cu₂O, 0.05 mmol), and Cs₂CO₃ (2.0 mmol).
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
-
Add the ligand (e.g., DMEDA, 0.2 mmol) and anhydrous solvent (3-5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C.
-
Stir the mixture for 24 hours or until TLC analysis indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the solvent in vacuo and purify the crude product by flash column chromatography.
Data Summary: Optimization of CEL N-Arylation
The following table summarizes the optimization data for the copper-catalyzed N-arylation of this compound with phenylboronic acid, highlighting the importance of each reaction component.[2]
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Conditions | Yield (%) |
| 1 | Cu(OAc)₂ (50) | DBU (3.0) | DCM | rt, O₂ balloon, 10h | 77 |
| 2 | CuI (50) | DBU (3.0) | DCM | rt, O₂ balloon, 10h | 41 |
| 3 | Cu₂O (50) | DBU (3.0) | DCM | rt, O₂ balloon, 10h | 21 |
| 4 | Cu(OAc)₂ (50) | K₂CO₃ (3.0) | DCM | rt, O₂ balloon, 10h | No Reaction |
| 5 | Cu(OAc)₂ (50) | Et₃N (3.0) | DCM | rt, O₂ balloon, 10h | 15 |
| 6 | Cu(OAc)₂ (50) | DBU (3.0) | DMF | rt, O₂ balloon, 10h | 35 |
| 7 | Cu(OAc)₂ (50) | DBU (3.0) | DCM | rt, Air, 10h | 65 |
| 8 | Cu(OAc)₂ (25) | DBU (3.0) | DCM | rt, O₂ balloon, 10h | 55 |
Data adapted from Reference[2].
Analysis: The data clearly demonstrates that the combination of Cu(OAc)₂, DBU as the base, and DCM as the solvent under an oxygen atmosphere provides the optimal yield for this specific transformation.[2] The choice of copper salt and base has a profound impact on the reaction's success.
Experimental Workflow and Troubleshooting
Caption: General workflow for copper-catalyzed cross-coupling reactions.
Troubleshooting Guide:
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Use a fresh bottle of the copper salt. For air-sensitive Cu(I) catalysts, ensure proper handling under inert gas. |
| Impure reagents/solvent | Use anhydrous solvents. Ensure the triazole and coupling partner are pure. Dry molecular sieves properly. | |
| Insufficient base strength | The pKa of 1H-1,2,4-triazole requires a sufficiently strong base for deprotonation. Consider a stronger base if using K₂CO₃ or Et₃N unsuccessfully.[2] | |
| Formation of Side Products | Homocoupling of boronic acid | Reduce catalyst loading or reaction temperature. Ensure slow addition of the base. |
| Degradation of starting material | High temperatures can degrade sensitive substrates.[2] If applicable, try the room temperature CEL protocol. | |
| Poor Reproducibility | Atmospheric moisture/oxygen | For Ullmann-type reactions, ensure the system is scrupulously purged with inert gas. For CEL reactions, ensure the oxygen balloon provides a consistent atmosphere.[2] |
| Inconsistent stirring | Heterogeneous mixtures (e.g., with Cs₂CO₃) require vigorous stirring to ensure proper mixing and reaction. |
References
-
Jana, A., & Ghosh, S. (2021). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]
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N/A. (N/A). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Korean Chemical Society. [Link]
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Various Authors. (N/A). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]
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N/A. (N/A). Copper catalyzed C–H arylation of 1,2,4-triazole ring using aryl bromides. ResearchGate. [Link]
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Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988135. [Link]
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Zhu, L., et al. (2009). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 74(13), 4867–4870. [Link]
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Tye, J. W., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(32), 10820–10832. [Link]
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Al-duaij, O. K., et al. (2010). Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. Organic Letters, 12(15), 3442–3445. [Link]
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Teo, Y. C., et al. (2016). Supporting Information: Regioselective Copper-Diamine-Catalyzed C-H Arylation of 1,2,4-Triazole Ring with Aryl Bromides. Royal Society of Chemistry. [Link]
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N/A. (2014). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Organic Chemistry International. [Link]
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N/A. (N/A). Chapter 1: Copper-Catalyzed Cyanation Reactions. Shodhganga. [Link]
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Xu, C., et al. (2020). Deciphering the mechanism of copper-catalyzed N-arylation between aryl halides and nitriles: a DFT study. New Journal of Chemistry, 44(35), 15152-15160. [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
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N/A. (2019). Study of Buchwald-Hartwig reaction with catalysts based on monovalent copper. ResearchGate. [Link]
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N/A. (2015). ChemInform Abstract: Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. ResearchGate. [Link]
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Xu, H., et al. (2015). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry, 80(15), 7848–7853. [Link]
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N/A. (N/A). Supporting Information for Copper-catalyzed CuAAC/intramolecular C–H arylation sequence: Synthesis of annulated 1,2,3-triazole. Beilstein Journal of Organic Chemistry. [Link]
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N/A. (N/A). Buchwald–Hartwig amination. Wikipedia. [Link]
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Hutchinson, S. M. (2021). Catalytic N-Arylation of Triazoles and C-H Activation Leading to Aromatic Heterocycles. Oklahoma State University. [Link]
-
N/A. (N/A). Ullmann reaction. Wikipedia. [Link]
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N/A. (2018). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. [Link]
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Sharma, N., & Rawal, R. K. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(43), 24817–24838. [Link]
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N/A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
Various Authors. (N/A). Ullmann Reaction. Organic Chemistry Portal. [Link]
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Monnier, F., et al. (2006). Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters, 8(21), 4887–4889. [Link]
-
Various Authors. (N/A). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Monnier, F., et al. (2006). Copper-catalyzed sonogashira-type reactions under mild palladium-free conditions. Semantic Scholar. [Link]
-
N/A. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
N/A. (2023). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers. [Link]
-
N/A. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Illinois State Academy of Science. [Link]
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Zhang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
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N/A. (2012). ChemInform Abstract: Copper-Catalyzed Cyanations of Aromatic Bromides with Benzoyl Cyanide. ResearchGate. [Link]
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N/A. (2015). Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds. The Journal of Organic Chemistry. [Link]
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Application Notes and Protocols: Synthetic Routes to Functionalized 1,2,4-Triazoles from a 3-Bromo Precursor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its favorable metabolic stability and ability to engage in crucial hydrogen bonding interactions.[1] The functionalization of this privileged heterocycle is of paramount importance in the generation of novel molecular entities with tailored pharmacological profiles. This guide provides a detailed exploration of synthetic strategies for the derivatization of the readily available 3-bromo-1,2,4-triazole, a versatile precursor for creating diverse libraries of bioactive compounds.
This document will delve into the mechanistic underpinnings and provide field-proven protocols for key transformations, including transition-metal catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each section is designed to offer not just a series of steps, but a deeper understanding of the chemical logic driving these powerful synthetic methods.
Strategic Overview: The 3-Bromo-1,2,4-Triazole as a Linchpin
The 3-bromo-1,2,4-triazole serves as an excellent starting point for diversification due to the distinct reactivity of its N-H and C-Br bonds. This allows for a programmed and sequential functionalization strategy, enabling the introduction of a wide array of substituents at both the N1 and C3 positions. The general approach involves an initial N-arylation followed by a subsequent C-C or C-N bond formation at the C3 position.
Caption: Programmed functionalization of 3-bromo-1,2,4-triazole.
N-Arylation via Chan-Evans-Lam (CEL) Coupling
The Chan-Evans-Lam (CEL) coupling is a powerful copper-catalyzed method for the formation of C-N bonds. It offers several advantages over other N-arylation techniques like the Ullmann and Buchwald-Hartwig reactions, including milder reaction conditions, often proceeding at room temperature and in the presence of air.[1] This makes it particularly suitable for the synthesis of complex molecules with sensitive functional groups.
Mechanistic Rationale
The CEL coupling is believed to proceed through a Cu(II) catalytic cycle. The reaction is initiated by the coordination of the N-H of the this compound and the boronic acid to the copper(II) catalyst. This is followed by a transmetalation step and subsequent reductive elimination to furnish the N-arylated product and a Cu(0) species, which is then re-oxidized to Cu(II) to complete the catalytic cycle. The presence of a base is crucial for the deprotonation of the triazole, and an oxidant (often atmospheric oxygen) is required for the regeneration of the active Cu(II) catalyst.
Experimental Protocol: N-Arylation of this compound
This protocol is adapted from a reported procedure for the N-arylation of this compound.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
4 Å Molecular sieves
-
Oxygen balloon
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and 4 Å molecular sieves.
-
Add dichloromethane (DCM) to the flask.
-
To this suspension, add copper(II) acetate (50 mol%) and DBU (3.0 equiv.).
-
Fit the flask with an oxygen balloon.
-
Stir the reaction mixture vigorously at room temperature for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves.
-
Wash the Celite pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-arylated 3-bromo-1,2,4-triazole.
Data Summary: Substrate Scope of CEL Coupling
The following table summarizes the yields for the N-arylation of this compound with various arylboronic acids under optimized conditions.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-bromo-1-phenyl-1H-1,2,4-triazole | 77 |
| 2 | 4-Methoxyphenylboronic acid | 3-bromo-1-(4-methoxyphenyl)-1H-1,2,4-triazole | 62 |
| 3 | 3-Methoxyphenylboronic acid | 3-bromo-1-(3-methoxyphenyl)-1H-1,2,4-triazole | 61 |
| 4 | 1-Naphthylboronic acid | 3-bromo-1-(naphthalen-1-yl)-1H-1,2,4-triazole | 59 |
| 5 | Benzo[d][1][2]dioxol-5-ylboronic acid | 5-(3-bromo-1H-1,2,4-triazol-1-yl)benzo[d][1][2]dioxole | 59 |
C3-Functionalization via Suzuki-Miyaura Cross-Coupling
With the N1-position of the triazole successfully functionalized, the C3-bromo substituent serves as a handle for further diversification through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly robust and versatile method for forming C-C bonds between the triazole core and various aryl or heteroaryl moieties.[1][3]
Mechanistic Insights
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[4][5]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the N-arylated 3-bromo-1,2,4-triazole to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocol: C3-Arylation of N-Arylated 3-Bromo-1,2,4-triazoles
This protocol is based on a reported procedure for the C3-arylation of N-substituted 3-bromo-1,2,4-triazoles.[1]
Materials:
-
N-arylated 3-bromo-1,2,4-triazole (from step 2)
-
Aryl- or heteroarylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add the N-arylated 3-bromo-1,2,4-triazole (1.0 equiv.), aryl- or heteroarylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (2:1 ratio).
-
To this mixture, add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 15 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-di-substituted 1,2,4-triazole.
Data Summary: Scope of Suzuki-Miyaura C3-Arylation
The table below illustrates the versatility of the Suzuki-Miyaura coupling for the C3-arylation of a representative N-arylated 3-bromo-1,2,4-triazole.[1]
| Entry | N-Arylated Triazole | Boronic Acid | Product | Yield (%) |
| 1 | 3-bromo-1-phenyl-1H-1,2,4-triazole | (4-methoxyphenyl)boronic acid | 1-(4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole | 95 |
| 2 | 3-bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole | (4-methoxyphenyl)boronic acid | 1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole | 92 |
| 3 | 3-bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole | (4-(trifluoromethyl)phenyl)boronic acid | 1-(4-fluorophenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazole | 85 |
| 4 | 3-bromo-1-(4-fluorophenyl)-1H-1,2,4-triazole | (4-formylphenyl)boronic acid | 4-(1-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)benzaldehyde | 78 |
Other Important Transformations
While the CEL/Suzuki sequence is a well-established route, other powerful cross-coupling reactions can also be employed to functionalize the 3-bromo-1,2,4-triazole scaffold.
Sonogashira Coupling for C-Alkynylation
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations via "click" chemistry or for their electronic properties.[6][7][8] The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7][8]
General Reaction Conditions:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
Co-catalyst: CuI
-
Base: A tertiary amine such as triethylamine or diisopropylethylamine
-
Solvent: THF or DMF
-
Temperature: Room temperature to reflux
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[9][10] This reaction is instrumental in synthesizing aryl amines, which are prevalent in pharmaceuticals.[9] The choice of ligand for the palladium catalyst is critical for the success of this transformation.[11]
General Reaction Conditions:
-
Catalyst: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄)
-
Solvent: Anhydrous toluene or dioxane
-
Temperature: 80-110 °C
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrogen atoms in the 1,2,4-triazole ring activates it towards nucleophilic attack, making nucleophilic aromatic substitution (SNAr) a viable synthetic strategy.[12] This is particularly effective at the C3 position. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion to restore aromaticity.[13][14]
General Reaction Conditions:
-
Nucleophiles: Alkoxides, thiolates, amines, etc.
-
Solvent: A polar aprotic solvent such as DMF or DMSO
-
Temperature: Often requires elevated temperatures
Conclusion and Future Perspectives
The 3-bromo-1,2,4-triazole is a highly valuable and versatile building block for the synthesis of functionalized 1,2,4-triazoles. The sequential application of modern cross-coupling reactions, such as the Chan-Evans-Lam, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, provides a robust platform for the creation of diverse molecular libraries. These methodologies, complemented by the potential for nucleophilic aromatic substitution, offer researchers in drug discovery and materials science a powerful toolkit for the rational design and synthesis of novel 1,2,4-triazole derivatives. The continued development of more active and selective catalysts will undoubtedly expand the synthetic utility of this important heterocyclic precursor.
References
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Das, S., et al. (2021). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 12(9), 1545-1555. [Link]
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ResearchGate. (n.d.). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. [Link]
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National Institutes of Health. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]
-
Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. (2019). Rev. Chim., 70(5), 1735-1740. [Link]
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National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
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Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ISRES Publishing. (2022). Chemistry of 1,2,4-Triazoles in Current Science. [Link]
-
ResearchGate. (n.d.). (A) Synthesis of 3-aryl-1,2,4-triazole. (B,C,D) Synthesis and mechanism... [Link]
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National Institutes of Health. (2024). A mild protocol for efficient preparation of functional molecules containing triazole. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
ACS Publications. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ScienceDirect. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
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-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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National Institutes of Health. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
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-
ACS Publications. (2022). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. [Link]
-
PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. [Link]
-
YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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The Versatile Scaffold: Harnessing 3-Bromo-1H-1,2,4-triazole for the Development of Novel Therapeutic Agents
Introduction: The Privileged Status of the 1,2,4-Triazole Core in Medicinal Chemistry
The 1,2,4-triazole ring system stands as a cornerstone in the edifice of modern medicinal chemistry, recognized for its remarkable versatility and "privileged" status.[1] This five-membered heterocycle, containing three nitrogen atoms, is a bioisostere of amides and esters, enabling it to engage in a multitude of interactions with biological targets.[2] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, make it an attractive scaffold for the design of novel therapeutic agents.[2][3] Among the various functionalized triazoles, 3-Bromo-1H-1,2,4-triazole has emerged as a particularly valuable and versatile starting material for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) analyses.
Core Applications in Therapeutic Areas
The strategic placement of a bromine atom on the 1,2,4-triazole ring provides a reactive handle for a wide range of synthetic transformations, making it a pivotal building block for constructing molecules with diverse pharmacological activities.
Anticancer Agents: Targeting Cell Proliferation and Survival
The 1,2,4-triazole moiety is a key pharmacophore in several established anticancer drugs, including the aromatase inhibitors letrozole and anastrozole.[1] Leveraging this compound, researchers have developed novel compounds that target various hallmarks of cancer.
A prominent application lies in the synthesis of di-arylated 1,2,4-triazole derivatives. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer.[4] Mechanistic studies have revealed that these derivatives can induce apoptosis, the programmed cell death essential for eliminating malignant cells.[4] This is often achieved through the modulation of key apoptotic proteins, such as the upregulation of the pro-apoptotic protein BAX and the subsequent permeabilization of the mitochondrial outer membrane.[4]
Synthetic Methodologies: A Gateway to Molecular Diversity
The bromine atom at the 3-position of the triazole ring is the linchpin for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. This section details key synthetic protocols for the functionalization of this compound.
Protocol 1: Copper-Catalyzed N-Arylation (Chan-Evans-Lam Coupling)
This protocol describes the optimized conditions for the N-arylation of this compound with arylboronic acids, a crucial step in the synthesis of di-arylated triazole anticancer agents.[4]
Reaction Scheme:
General N-arylation workflow.
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
4 Å molecular sieves
-
Oxygen balloon
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and 4 Å molecular sieves.
-
Add anhydrous DCM to the flask.
-
To this suspension, add Cu(OAc)₂ (50 mol%) and DBU (3.0 equiv.).
-
Fit the flask with an oxygen balloon.
-
Stir the reaction mixture at room temperature for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated-3-bromo-1,2,4-triazole.
Causality Behind Experimental Choices:
-
Copper(II) acetate serves as the catalyst for this Chan-Evans-Lam (CEL) coupling reaction.
-
DBU acts as a base to facilitate the reaction. The use of three equivalents was found to be optimal for achieving high yields.[4]
-
4 Å molecular sieves are used to ensure anhydrous conditions, which are critical for the efficiency of the reaction.
-
The oxygen balloon provides an oxidative environment that is often beneficial for copper-catalyzed cross-coupling reactions.
Protocol 2: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. While specific, detailed protocols for this compound are not as readily available in the provided search results, a general protocol can be adapted from similar heterocyclic systems. This reaction allows for the introduction of aryl or vinyl groups at the 3-position.
General Reaction Scheme:
Suzuki-Miyaura cross-coupling workflow.
Materials:
-
N-protected this compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane and water)
Procedure:
-
In a reaction vessel, dissolve the N-protected this compound (1.0 equiv.) and the arylboronic acid/ester (1.1-1.5 equiv.) in a mixture of dioxane and water.
-
Add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture under an inert atmosphere at the appropriate temperature (typically 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expert Insights:
-
Protection of the triazole nitrogen is often necessary to prevent side reactions and improve solubility. Common protecting groups include trityl (Tr) or p-methoxybenzyl (PMB).
-
The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the reaction efficiency and may require optimization for specific substrates.
Structure-Activity Relationship (SAR) and Data Presentation
The systematic modification of the 1,2,4-triazole scaffold using this compound as a starting material allows for the exploration of structure-activity relationships.
Table 1: Anticancer Activity of Di-arylated 1,2,4-Triazole Derivatives[4]
| Compound | R¹ | R² | IC₅₀ (µM) against MCF-7 |
| 4k | 4-Fluorophenyl | 4-Chlorophenyl | Good Potency |
| 4m | 4-Fluorophenyl | 4-Methoxyphenyl | Good Potency |
| 4q | 4-Fluorophenyl | 3,4-Dimethoxyphenyl | 4.8 |
| 4t | 4-Fluorophenyl | Naphthalen-2-yl | Good Potency |
Data extracted from Deb et al., 2024. "Good Potency" indicates significant activity at 10 µM concentration.
Mechanistic Insights and Pathway Visualization
Understanding the mechanism of action is paramount in drug development. Derivatives of this compound have been shown to elicit their therapeutic effects through various cellular pathways.
Anticancer Mechanism: Induction of Apoptosis
As previously mentioned, certain di-arylated 1,2,4-triazoles induce apoptosis in cancer cells.[4] This process is tightly regulated by a cascade of signaling molecules.
Apoptosis induction by di-arylated 1,2,4-triazoles.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
The 1,2,4-triazole scaffold is the cornerstone of many antifungal drugs. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Mechanism of action for 1,2,4-triazole antifungals.
Safety and Handling of this compound
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.
Hazard Identification: [6]
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures: [6]
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
First-Aid Measures: [6]
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
Conclusion and Future Perspectives
This compound has proven to be an invaluable and versatile building block in the development of novel therapeutic agents. Its ability to undergo a variety of synthetic transformations, particularly modern cross-coupling reactions, provides a robust platform for generating diverse chemical libraries for drug discovery. The demonstrated efficacy of its derivatives in oncology and mycology highlights the continued potential of this scaffold. Future research will likely focus on expanding the repertoire of synthetic methodologies, exploring new therapeutic applications, and conducting in-depth quantitative structure-activity relationship (QSAR) studies to design more potent and selective drug candidates. The insights and protocols provided in this guide aim to empower researchers to fully harness the potential of this compound in their quest for the next generation of medicines.
References
-
Simurova, N. V., & Mayboroda, O. A. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420–422. [Link]
-
Deb, M., Singh, H., Manhas, D., Nandi, U., Guru, S. K., & Das, P. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 15(8), 2485-2495. [Link]
-
Gomha, S. M., & Abdel-aziz, H. M. (2020). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 25(13), 3036. [Link]
- Banu, H., & Singh, R. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 79(1), 84-91.
-
Naeem, N., Mughal, E. U., Sadiq, A., Shakoor, B., Aslam, S., & Ayaz, M. (2025). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). Archiv der Pharmazie. [Link]
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- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. benchchem.com [benchchem.com]
- 6. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of 3-Bromo-1H-1,2,4-triazole derivatives
Application Note & Protocol
Title: A Robust and Scalable Synthesis of 3-Bromo-1H-1,2,4-triazole via Sandmeyer Reaction: A Guide for Process Development
Abstract
This compound is a pivotal building block in medicinal chemistry, forming the core scaffold of numerous pharmaceutical agents.[1][2][3] Its efficient and safe synthesis on a large scale is a critical step in the drug development pipeline. This document provides a comprehensive guide for the scale-up synthesis of this compound from 3-Amino-1,2,4-triazole, focusing on the well-established Sandmeyer reaction.[4][5][6] We delve into the causality behind key process parameters, offer a detailed, step-by-step protocol suitable for kilogram-scale production, and address critical safety considerations, work-up procedures, and analytical validation. This guide is intended for researchers, chemists, and process development professionals seeking to implement a reliable and scalable manufacturing process.
Introduction: The Strategic Importance of this compound
The 1,2,4-triazole ring is a privileged heterocycle in drug discovery, renowned for its metabolic stability and ability to engage in hydrogen bonding with biological targets.[1][3] Bromo-substituted triazoles, in particular, serve as versatile intermediates, enabling further molecular elaboration through a variety of cross-coupling reactions such as Suzuki and Chan-Evans-Lam couplings.[7] This versatility allows for the rapid generation of compound libraries essential for structure-activity relationship (SAR) studies.
The synthesis of this compound is most effectively achieved via a Sandmeyer reaction, which converts the readily available and cost-effective 3-Amino-1,2,4-triazole into the desired bromo-derivative through an intermediate diazonium salt.[8][9] While the reaction is robust, its scale-up introduces significant safety and operational challenges that demand careful control and understanding.
The Synthetic Pathway: A Mechanistic Rationale
The overall transformation involves two primary stages:
-
Diazotization: The conversion of the primary aromatic amine (3-Amino-1,2,4-triazole) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Sandmeyer Bromination: The copper(I)-catalyzed decomposition of the diazonium salt, which releases nitrogen gas and forms the aryl bromide.[4][6]
The choice of the Sandmeyer reaction is deliberate for scale-up due to its high efficiency and the use of inexpensive reagents. The mechanism proceeds via a radical-nucleophilic aromatic substitution (SRNAr) pathway.[4] Copper(I) initiates the reaction by a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. This radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.[6]
Figure 1: High-level overview of the synthetic workflow.
Process Safety: A Paramount Consideration
Scaling up the Sandmeyer reaction necessitates an uncompromising focus on safety. The primary hazards are:
-
Thermal Instability of Diazonium Salts: Aryl diazonium salts are notoriously unstable and can decompose explosively when isolated or heated.[10] The protocol is designed to generate and consume the diazonium salt in situ without isolation. Strict temperature control below 5°C during diazotization is mandatory.
-
Toxicity of Reagents:
-
Sodium Nitrite (NaNO₂): A strong oxidizer and highly toxic if ingested or inhaled.[11][12][13] It can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[14] Contact with combustible materials may cause fire.[12][13]
-
Hydrobromic Acid (HBr): A strong, corrosive acid. Causes severe skin burns and eye damage.
-
3-Amino-1,2,4-triazole: Harmful if swallowed and may cause an allergic skin reaction.[15][16] It is also a suspected carcinogen.[17]
-
-
Gas Evolution: The reaction releases a large volume of nitrogen (N₂) gas. The reactor must be adequately vented to prevent pressure buildup.
Mandatory Engineering Controls and PPE:
-
Reactor: Use a jacketed glass reactor with an efficient cooling system, a calibrated temperature probe, and an overhead stirrer.
-
Ventilation: All operations must be conducted in a well-ventilated fume hood or a walk-in hood for larger scales.[18]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields (or goggles), a face shield, a lab coat, and acid/chemical-resistant gloves (e.g., neoprene).[17][19]
Detailed Scale-Up Protocol (100 g Scale)
This protocol details the synthesis of this compound starting from 100 g of 3-Amino-1,2,4-triazole.
Reagent and Equipment Preparation
Table 1: Reagent Specifications
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount | Notes |
| 3-Amino-1,2,4-triazole | C₂H₄N₄ | 84.08 | 1.19 | 1.0 | 100 g | Purity ≥98% |
| Hydrobromic Acid (48%) | HBr | 80.91 | 5.35 | 4.5 | 600 mL | Corrosive |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.31 | 1.1 | 90.3 g | Toxic, Oxidizer |
| Copper(I) Bromide | CuBr | 143.45 | 0.12 | 0.1 | 17.1 g | Catalyst |
| Deionized Water | H₂O | 18.02 | - | - | 1.2 L | For solutions |
| Sodium Hydroxide (50%) | NaOH | 40.00 | - | - | ~300 mL | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | ~2.0 L | For extraction |
Step-by-Step Synthesis Workflow
Figure 2: Detailed step-by-step experimental workflow.
Part A: Diazotization
-
Reactor Charging: To a 2 L jacketed reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge 3-Amino-1,2,4-triazole (100 g, 1.19 mol) and 48% hydrobromic acid (400 mL).
-
Cooling: Begin stirring and cool the resulting slurry to 0-5°C using an external cooling circulator.
-
Nitrite Solution Preparation: In a separate beaker, carefully dissolve sodium nitrite (90.3 g, 1.31 mol) in deionized water (200 mL). Causality: Preparing a solution allows for controlled, slow addition, which is critical for managing the exotherm of the diazotization.
-
Slow Addition: Transfer the sodium nitrite solution to the addition funnel and add it dropwise to the stirred reactor slurry over 2-3 hours. CRITICAL: Maintain the internal temperature of the reactor at all times between 0°C and 5°C. A runaway reaction can occur at higher temperatures.
-
Stirring: After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 30 minutes at 0-5°C.
Part B: Sandmeyer Bromination
-
Catalyst Preparation: In a separate 3 L reactor (the "Sandmeyer pot"), dissolve copper(I) bromide (17.1 g, 0.12 mol) in 48% hydrobromic acid (200 mL). Warm gently to 40-50°C if needed to fully dissolve, then cool to room temperature (20-25°C). Causality: The Cu(I) salt is the active catalyst for the decomposition of the diazonium salt.[4][8]
-
Decomposition: Slowly transfer the cold diazonium salt solution from Part A into the stirred catalyst solution in the Sandmeyer pot. This can be done via a cannula or pressure transfer.
-
Gas Evolution Control: The addition will cause vigorous evolution of nitrogen gas and a mild exotherm. Control the addition rate to maintain a steady, manageable rate of gas evolution and keep the temperature below 40°C. The reaction mixture will turn dark green/brown.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases.
Part C: Work-up and Purification
-
Neutralization: Cool the reaction mixture in an ice bath to below 20°C. Slowly and carefully add 50% aqueous sodium hydroxide (NaOH) to neutralize the excess acid. The process is highly exothermic. Maintain the temperature below 30°C. Adjust the pH to ~8. The product will begin to precipitate/oil out.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 500 mL). Causality: The product is significantly more soluble in organic solvents than in the aqueous salt solution.
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 300 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Recrystallization: For high purity, recrystallize the crude solid from a suitable solvent system, such as toluene or an ethyl acetate/heptane mixture. This is a highly effective method for purification at scale.[20]
Expected Yield: 120-140 g (68-79%).
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
Table 2: Analytical Specifications for this compound
| Technique | Specification |
| Appearance | White to off-white solid |
| HPLC Purity | ≥98%[21] |
| ¹H NMR | Spectrum should be consistent with the structure |
| LC-MS | [M+H]⁺ = 147.9 / 149.9 (Isotopic pattern for Br) |
| Melting Point | ~145-149 °C |
Troubleshooting
Table 3: Common Scale-Up Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete diazotization (nitrite added too quickly or at too high a temperature).2. Premature decomposition of diazonium salt.3. Inefficient extraction. | 1. Ensure strict temperature control (<5°C) and slow addition of NaNO₂.2. Use the diazonium salt immediately; do not let it warm up or sit for extended periods.3. Perform at least three extractions; check pH before extraction. |
| Runaway Reaction | Loss of temperature control during diazotization or decomposition. | EMERGENCY RESPONSE: If cooling fails, have a pre-prepared quenching agent (e.g., sulfamic acid) ready to destroy excess nitrous acid. Ensure the reactor is not sealed. |
| Product Purity Issues | 1. Side reactions from high temperatures.2. Incomplete neutralization/work-up. | 1. Adhere strictly to temperature parameters.2. Ensure complete neutralization before extraction. Optimize recrystallization solvent and procedure. |
References
- (PDF) Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024).
- 3-Amino-1,2,4-triazole - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. (n.d.). Cole-Parmer.
- 3-Amino-1,2,4-Triazole - Safety D
- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. (2023).
- 3-Amino-1,2,4-Triazole CAS No 61-82-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- SAFETY D
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry.
- Recent Developments Towards the Synthesis of Triazole Deriv
- This compound. (n.d.). BLDpharm.
- Recent advances in the synthesis of triazole deriv
- Sodium nitrite - Hazardous Substance Fact Sheet. (2016). New Jersey Department of Health.
- Sandmeyer reaction. (n.d.). Wikipedia.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2020).
- Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. (2022).
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- SAFETY DATA SHEET - Sodium Nitrite. (n.d.). Fisher Scientific.
- SODIUM NITRITE - CAMEO Chemicals. (n.d.). NOAA.
- ICSC 1120 - SODIUM NITRITE. (n.d.). ILO and WHO.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Technical Support Center: Purification of 1-(6-Bromohexyl)-1,2,4-triazole. (n.d.). Benchchem.
- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
- Nitrous acid, sodium salt: Human health tier II assessment. (2016). Australian Department of Health.
- This compound. (n.d.). Apollo Scientific.
- Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate. (2025).
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022).
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022).
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- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chan-Evans-Lam Coupling for 3-bromo-1H-1,2,4-triazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the Chan-Evans-Lam (CEL) N-arylation of 3-bromo-1H-1,2,4-triazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.
The Chan-Evans-Lam coupling is a cornerstone of modern synthetic chemistry for forming carbon-heteroatom bonds. Its operational simplicity, use of stable boronic acid reagents, and tolerance for open-air conditions make it a powerful alternative to harsher methods like the Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.[1] For a substrate like this compound, the CEL coupling offers a mild pathway to synthesize N-aryl triazole derivatives, which are prevalent motifs in medicinal chemistry.
This guide is structured into a Frequently Asked Questions (FAQs) section for foundational knowledge and a detailed Troubleshooting Guide to address specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Chan-Evans-Lam coupling?
The Chan-Evans-Lam coupling is a copper-mediated oxidative cross-coupling reaction.[2] The generally accepted mechanism involves a Cu(II)/Cu(III) catalytic cycle. It begins with the transmetalation of an aryl group from a boronic acid to a Cu(II) salt. The N-H substrate (in this case, this compound) then coordinates to the copper center. This complex is oxidized to a transient Cu(III) intermediate, which undergoes rapid reductive elimination to form the desired C-N bond and a Cu(I) species. The catalytic cycle is completed when an oxidant, typically molecular oxygen from the air, re-oxidizes Cu(I) back to the active Cu(II) state.[1][3][4]
Caption: Generalized catalytic cycle of the Chan-Evans-Lam reaction.
Q2: Why is the CEL coupling a preferred method for N-arylation of this compound?
The CEL coupling offers significant advantages for this specific substrate.[5] It proceeds under remarkably mild conditions, often at room temperature and open to the air, which preserves sensitive functional groups and simplifies the experimental setup.[6] This contrasts sharply with traditional Ullmann couplings, which typically demand high temperatures and strong bases that could compromise the substrate's integrity.[3] The CEL reaction is also orthogonal to many palladium-catalyzed reactions, allowing the bromo-substituent on the triazole to be retained for subsequent cross-coupling reactions if desired.
Q3: What are the indispensable components for running this reaction?
Every successful CEL coupling of this compound requires the careful selection of five core components:
-
N-H Substrate: this compound.
-
Arylating Agent: An appropriate arylboronic acid.
-
Copper Source: A copper(II) salt, such as copper(II) acetate, is a common and effective choice.[5]
-
Base: Essential for deprotonating the triazole N-H, facilitating its coordination to the copper center.
-
Solvent: The medium in which the reaction occurs; its properties can dramatically influence reaction success.[7]
-
Oxidant: Molecular oxygen (O₂) from the air or an oxygen balloon is the terminal oxidant that regenerates the active catalyst.[8]
Q4: Is a specialized ligand necessary for this coupling?
While many CEL couplings benefit from ligands (e.g., phenanthrolines, diamines) to stabilize the copper catalyst and improve yields, they are not always required.[7][9] For the N-arylation of this compound, a highly optimized, ligand-free protocol has been developed that provides excellent yields, simplifying the reaction setup and purification process.[5]
Troubleshooting Guide
This section addresses common issues encountered during the N-arylation of this compound. The solutions provided are based on mechanistic principles and validated experimental findings.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Problem 1: No reaction or minimal product conversion.
Q: I've combined my this compound, arylboronic acid, and Cu(OAc)₂, but TLC/LCMS analysis shows only starting materials after several hours. What is the likely cause?
A: This is one of the most common issues and almost always points to an improper choice of base or solvent.
-
Causality & Scientific Rationale: The N-H of 1,2,4-triazole is weakly acidic, and its deprotonation is essential for it to act as an effective nucleophile in the catalytic cycle. For this specific substrate, common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are ineffective. An organic, non-coordinating strong base is required. Studies have shown that 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the optimal choice.[5] Similarly, the reaction is highly sensitive to the solvent. Protic solvents like methanol can interfere with the catalyst, while strongly coordinating solvents like DMF or acetonitrile can bind to the copper center and inhibit catalysis. Anhydrous dichloromethane (DCM) has been identified as the ideal solvent for this transformation.[5]
-
Actionable Solutions:
-
Verify Your Base: Ensure you are using DBU at the correct stoichiometry (approximately 3 equivalents). If you are using an inorganic base, it is the primary reason for failure.
-
Verify Your Solvent: Confirm that you are using anhydrous DCM. If your solvent is wet or you are using another solvent like THF, MeCN, or MeOH, the reaction is likely to fail.[5]
-
Check Your Oxidant: The reaction requires oxygen to regenerate the Cu(II) catalyst. Ensure the reaction is either open to the air or, for best results, has an oxygen-filled balloon attached. An inert atmosphere (N₂ or Ar) will shut down the catalytic cycle.[5]
-
Assess Catalyst Quality: Ensure your copper(II) acetate is of good quality. Old or hydrated salts may exhibit lower activity.
-
Problem 2: The reaction is sluggish and produces significant side products like phenol and biaryl (homocoupling).
Q: My reaction is working, but it's slow and I'm getting a messy crude mixture containing phenol (from my boronic acid) and a biaryl byproduct. How can I improve the selectivity?
A: This points to competing side reactions outcompeting the desired C-N bond formation. These side reactions are inherent to CEL chemistry but can be minimized.[3][10]
-
Causality & Scientific Rationale: Phenol formation arises from the oxidative coupling of the arylboronic acid with water or hydroxide.[11] Biaryl homocoupling is another copper-catalyzed pathway for the boronic acid. Both side reactions are often exacerbated by suboptimal conditions that slow down the main catalytic cycle, giving these competing pathways more time to occur.
-
Actionable Solutions:
-
Ensure Anhydrous Conditions: The most critical step to prevent phenol formation is to minimize water. Use anhydrous DCM and consider adding activated 4 Å molecular sieves to the reaction mixture to scavenge any trace amounts of water.[5]
-
Optimize Stoichiometry: While a slight excess of boronic acid (1.2 equivalents) is recommended to drive the reaction to completion, a large excess can significantly increase the rate of homocoupling.[5]
-
Enhance Oxidation: A key factor in the optimized protocol is the use of an oxygen balloon instead of just leaving the flask open to the air. This ensures a constant, high concentration of the terminal oxidant, which promotes the rapid re-oxidation of Cu(I) to Cu(II) and keeps the primary catalytic cycle running efficiently.[5]
-
Problem 3: The reaction struggles with electron-deficient arylboronic acids.
Q: The coupling of this compound with 4-methoxyphenylboronic acid works beautifully, but when I use 4-cyanophenylboronic acid, the yield drops dramatically. How can I adapt the protocol?
A: This is a classic challenge related to the electronic nature of the coupling partners.
-
Causality & Scientific Rationale: The transmetalation step, where the aryl group moves from boron to copper, is generally facilitated by electron-rich aryl groups. Electron-deficient arylboronic acids are poorer nucleophiles in this step, leading to a slower reaction rate.[11] This allows more time for catalyst decomposition or side reactions to occur.
-
Actionable Solutions:
-
Increase Reaction Time: The most straightforward approach is to simply allow the reaction to run longer. Monitor by TLC or LCMS until the consumption of starting material plateaus.
-
Gentle Heating: While the standard protocol is performed at room temperature, gently warming the reaction to 35-40 °C can often increase the rate of transmetalation for these challenging substrates. Be sure to monitor for any potential degradation of starting materials or product.
-
Consider a Ligand (Advanced): If the above methods fail, introducing a ligand may be necessary. A simple bidentate nitrogen ligand like 1,10-phenanthroline can sometimes accelerate the catalytic cycle. However, this constitutes a significant deviation from the optimized protocol, and you would need to re-screen conditions, as the ligand may alter the optimal base and solvent requirements.
-
Optimized Protocol & Conditions Summary
The following tables summarize the findings from systematic optimization studies for the N-arylation of this compound.[5]
Table 1: Screening of Reaction Parameters
| Entry | Copper Source (mol%) | Base (3 equiv.) | Solvent | Atmosphere | Yield (%) |
| 1 | Cu(OAc)₂ (50) | DBU | DCM | O₂ balloon | 77 |
| 2 | Cu(OAc)₂ (50) | DBU | DCM | Air | 65 |
| 3 | Cu(OAc)₂ (50) | K₂CO₃ | DCM | Air | No Reaction |
| 4 | Cu(OAc)₂ (50) | Cs₂CO₃ | DCM | Air | No Reaction |
| 5 | Cu(OAc)₂ (50) | Et₃N | DCM | Air | No Reaction |
| 6 | Cu(OAc)₂ (50) | DBU | MeOH | Air | No Reaction |
| 7 | Cu(OAc)₂ (50) | DBU | MeCN | Air | No Reaction |
| 8 | Cu(OTf)₂ (50) | DBU | DCM | Air | <10 |
| 9 | CuCl (50) | DBU | DCM | Air | No Reaction |
Data synthesized from literature findings for coupling with phenylboronic acid.[5]
Recommended Experimental Protocol
To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and copper(II) acetate (50 mol%). Add activated 4 Å molecular sieves. The flask is sealed with a septum, and anhydrous dichloromethane (DCM, ~0.2 M) is added, followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv.). The septum is pierced with an outlet needle, and the flask is flushed with oxygen before being fitted with an oxygen-filled balloon. The reaction mixture is stirred vigorously at room temperature for 10-12 hours. Progress is monitored by TLC or LCMS. Upon completion, the mixture is filtered through a pad of Celite®, washed with DCM, and the filtrate is concentrated under reduced pressure. The resulting crude residue is then purified by flash column chromatography.[5]
References
Sources
- 1. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cu‐Catalyzed Chan–Evans–Lam Coupling Reactions of 2‐Nitroimidazole with Aryl Boronic Acids: An Effort toward New Bioactive Agents against S. pneumoniae | Semantic Scholar [semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Di-arylated 1,2,4-Triazole Derivatives
Welcome to the technical support center for the synthesis of di-arylated 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] However, its synthesis, particularly the introduction of multiple aryl groups with precise regiochemical control, presents a unique set of challenges.
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues. We will explore the causality behind experimental choices, ensuring that every piece of advice is grounded in solid chemical principles.
Part 1: Foundational Challenges in Di-arylated 1,2,4-Triazole Synthesis
The synthesis of di-arylated 1,2,4-triazoles is not always straightforward. The core challenges often revolve around achieving the desired regioselectivity, managing competing side reactions, and purifying the final products. Before diving into specific troubleshooting scenarios, it's crucial to understand these foundational issues.
The Regioselectivity Puzzle: 1,3-, 1,5-, and 3,5-Disubstitution
A primary hurdle in the synthesis of di-arylated 1,2,4-triazoles is controlling the position of the aryl substituents on the triazole ring. Depending on the synthetic route, a mixture of regioisomers can be formed, leading to tedious purification steps and reduced yields of the desired product.[2][3]
-
1,3,5-Trisubstituted 1,2,4-Triazoles: These are often synthesized via cyclization reactions. The choice of starting materials and reaction conditions is critical to ensure the correct arrangement of substituents.[2][4][5]
-
1,3- vs. 1,5-Disubstituted 1,2,4-Triazoles: Catalyst control can be a powerful tool in directing the regioselectivity of cycloaddition reactions. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, Ag(I) catalysis has been shown to selectively yield 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis favors the formation of 1,5-disubstituted isomers.[6]
-
N-Arylation vs. C-Arylation: When starting with a pre-formed triazole ring, arylation can occur on either a nitrogen or a carbon atom. Directing the reaction to the desired position requires careful selection of the coupling strategy.[7][8]
Visualizing the Regiochemical Challenge
Caption: Troubleshooting workflow for cyclization side reactions.
Scenario 2: Product Purification Challenges
Problem: "My di-arylated 1,2,4-triazole is highly polar and streaks on my silica gel column. How can I effectively purify it?"
Root Cause Analysis and Solution:
The nitrogen atoms in the 1,2,4-triazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and difficult separation. [9] Purification Strategies for Polar Triazoles:
| Purification Method | Principle | Best For | Key Considerations |
| Normal Phase Chromatography (Modified) | Adsorption on polar stationary phase | Moderately polar compounds | Add a modifier to the eluent (e.g., 1% triethylamine or ammonia in methanol) to block the active sites on the silica. |
| Reverse Phase Chromatography (C18) | Partitioning between non-polar stationary phase and polar mobile phase | Highly polar and water-soluble compounds | Can be more expensive and require specialized equipment. Excellent for removing non-polar impurities. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning into a water-enriched layer on a polar stationary phase | Very polar compounds that are poorly retained in reverse phase | Uses a high organic content mobile phase, which is advantageous for sample solubility and solvent evaporation. |
| Recrystallization | Difference in solubility of the product and impurities in a given solvent at different temperatures | Crystalline solids with moderate to high purity | Requires finding a suitable solvent system. Can be very effective for removing minor impurities. |
Q3: I suspect residual copper catalyst is contaminating my final product after a Chan-Evans-Lam (CEL) N-arylation. How can I remove it?
A3: Residual metal contamination is a significant concern, especially for compounds intended for biological applications. Here are effective methods for removing copper:
-
Aqueous Washes with Chelating Agents: During the workup, wash the organic layer with an aqueous solution of a chelating agent. Ethylenediaminetetraacetic acid (EDTA) or its disodium salt is a common and effective choice. A dilute aqueous solution of ammonium hydroxide can also be used.
-
Filtration through a Scavenger Resin: There are commercially available silica-based or polymer-based scavenger resins with functional groups that selectively bind to metals. Passing a solution of your crude product through a plug of one of these resins can be highly effective.
-
Charcoal Treatment: Activated charcoal can adsorb residual metal catalysts. However, be aware that it can also adsorb your product, so a careful optimization of the amount of charcoal and treatment time is necessary.
Q4: My purified di-arylated 1,2,4-triazole is an oil, but I expected a solid based on literature reports. What could be the issue?
A4: The phenomenon of "oiling out" instead of crystallizing is often due to the presence of impurities that depress the melting point. [9]
-
Purity Check: First, re-evaluate the purity of your compound using high-resolution techniques like LC-MS and NMR. Even small amounts of impurities can prevent crystallization.
-
Solvent Effects: The choice of solvent for the final purification and isolation step is critical. Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes, pentane) until turbidity is observed. This can induce crystallization.
-
Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth. If you have a small amount of solid material from a previous batch, you can use it as a seed crystal.
-
Trituration: Repeatedly washing the oil with a solvent in which it is sparingly soluble can sometimes remove the impurities and induce solidification.
This guide provides a starting point for addressing the common challenges in the synthesis of di-arylated 1,2,4-triazole derivatives. Remember that each substrate is unique, and a degree of empirical optimization is often required. By understanding the underlying chemical principles, you can make more informed decisions to overcome these synthetic hurdles.
References
- synthesis of 1,2,4 triazole compounds - ISRES.
- Full article: Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives.
- Regioselective 1H-1,2,4 Triazole alkylation | PPT - Slideshare.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH.
- Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PubMed Central.
- Technical Support Center: Purification of Substituted 1,2,4-Triazoles - Benchchem.
- Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition - SciSpace.
- Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. - ResearchGate.
- N-arylation of 1,2,4-triazole. | Download Scientific Diagram - ResearchGate.
- YIDDISH - The Ligand-Free N-Arylation of 1,2,4-triazoles at Room Temperature.
- Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles - PMC - NIH.
- Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace.
- NOTE An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole.
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC - NIH.
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- 1. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Hub: Troubleshooting Side Reactions in the N-Arylation of 3-Bromo-1H-1,2,4-triazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-arylation of 3-bromo-1H-1,2,4-triazole. The presence of the C-Br bond and multiple nitrogen atoms on the triazole ring presents unique synthetic hurdles, often leading to a landscape of undesired side products. This document provides in-depth troubleshooting strategies, optimized protocols, and mechanistic insights to help you navigate these complexities and achieve your desired synthetic outcomes. The C–N cross-coupling of this substrate is challenging because high temperatures and strong bases can compromise the stability of the halogen moiety, leading to possible side reactions[1].
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific experimental observations.
Q1: My reaction has a low yield, but my starting materials are consumed. I see a new, more polar spot by TLC/LC-MS that corresponds to the mass of 1H-1,2,4-triazole. What is happening?
A1: You are likely observing hydrodebromination.
This is a common side reaction where the bromine atom at the C3 position is replaced by a hydrogen atom. This reduction pathway competes directly with your desired N-arylation.
Causality & Mechanism: Hydrodebromination is often facilitated by the catalyst system in the presence of a hydrogen source. In many cases, the base, solvent, or even trace water can act as the hydrogen donor. For instance, alkoxide bases can undergo β-hydride elimination, or solvents like alcohols can serve as hydride sources. In some palladium-catalyzed reactions, excessive amounts of certain solvents like poly(ethylene glycol) (PEG) can also induce hydrodehalogenation[2][3].
Solutions:
-
Choice of Base: Switch from strong alkoxide bases (e.g., NaOtBu) to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. These are less likely to act as hydrogen donors.
-
Solvent Selection: Use aprotic, anhydrous solvents such as dioxane, toluene, or DMF. Ensure they are rigorously dried and degassed before use. Avoid alcoholic solvents.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodebromination pathway relative to the desired C-N coupling.
-
Ligand Modification (Pd-Catalysis): Employing more electron-rich and sterically bulky phosphine ligands can accelerate the reductive elimination step of the Buchwald-Hartwig cycle, which outcompetes the side reaction[4][5].
Q2: I'm getting a significant amount of a non-polar byproduct, which I've identified as the homocoupled biaryl from my aryl halide partner (Ar-Ar). How can I prevent this?
A2: You are observing aryl halide homocoupling.
This side reaction, common in both Ullmann (copper-catalyzed) and palladium-catalyzed couplings, involves the reaction of two molecules of your aryl halide to form a symmetrical biaryl[2][6][7].
Causality & Mechanism: Homocoupling can occur through several pathways. In Pd-catalyzed reactions, it can arise from the reaction of an Ar-Pd(II)-X intermediate with another molecule of aryl halide or through the reductive dimerization of the Ar-Pd(II)-X species. In copper-catalyzed Ullmann reactions, the formation of an organocuprate intermediate can be followed by oxidative addition of a second aryl halide and subsequent reductive elimination to yield the biaryl[8].
Solutions:
-
Optimize Stoichiometry: Ensure the this compound is not the limiting reagent. Using a slight excess (1.1-1.2 equivalents) of the triazole can favor the cross-coupling pathway.
-
Lower Catalyst Loading: Excessively high catalyst concentrations can sometimes promote homocoupling. Titrate the catalyst loading down to the minimum effective level (e.g., 1-5 mol% for Pd, 5-10 mol% for Cu).
-
Ligand Selection: The choice of ligand is critical. For Pd-catalysis, ligands that promote rapid oxidative addition and subsequent reaction with the amine nucleophile over a second aryl halide are preferred. For Ullmann couplings, ligands like diamines or amino acids can stabilize the copper intermediates and favor the desired N-arylation[9][10][11].
-
Control Reaction Temperature: High temperatures often accelerate homocoupling. Run the reaction at the lowest temperature that provides a reasonable rate for the desired N-arylation.
Q3: My NMR shows a mixture of isomers. How can I improve the regioselectivity of the N-arylation?
A3: You are facing a regioselectivity challenge inherent to the 1,2,4-triazole ring.
The 1H-1,2,4-triazole ring has three nitrogen atoms (N1, N2, and N4) that can potentially be arylated, leading to a mixture of regioisomers. While N1 is often the thermodynamically favored product for the parent heterocycle, the electronic and steric influence of the 3-bromo substituent can alter this outcome.
Causality & Mechanism: Regioselectivity is governed by a complex interplay of sterics, electronics, and the nature of the metal catalyst.
-
Steric Hindrance: The N2 position is sterically hindered by the adjacent C3-bromo group, which might disfavor arylation at this site.
-
Electronic Effects: The electron-withdrawing nature of the bromine and the triazole ring itself influences the nucleophilicity of each nitrogen atom.
-
Catalyst Coordination: The mechanism of C-N bond formation plays a key role. For example, some catalyst systems may favor coordination to a specific nitrogen atom before the coupling event, directing the regiochemical outcome[12][13].
Solutions:
-
Catalyst System: The choice between copper and palladium can significantly impact regioselectivity. It is often necessary to screen both systems. Palladium catalysts with specific ligands have been shown to achieve high N2-selectivity in the arylation of 1,2,3-triazoles, and similar principles may apply here[13].
-
Protecting Groups: While more synthetically intensive, a strategy could involve protecting one or more nitrogen atoms to direct arylation to the desired position, followed by deprotection.
-
Solvent and Base Effects: The polarity of the solvent and the nature of the counter-ion from the base can influence the tautomeric equilibrium of the triazole anion, thereby affecting which nitrogen acts as the nucleophile. Experiment with different solvent/base combinations (e.g., K₂CO₃ in DMF vs. Cs₂CO₃ in dioxane).
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving common issues during the N-arylation of this compound.
Caption: A decision tree for troubleshooting common side reactions.
Competing Reaction Pathways
The desired N-arylation reaction is in constant competition with unproductive side reactions. Understanding these pathways is key to optimizing your conditions.
Sources
- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. surface.syr.edu [surface.syr.edu]
- 6. researchgate.net [researchgate.net]
- 7. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 8. Ullmann coupling-An overview - operachem [operachem.com]
- 9. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3-Diarylated Triazoles from 3-Bromo-1H-1,2,4-Triazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diarylated triazoles, a scaffold of significant interest in medicinal chemistry. Here, we address common challenges and provide in-depth troubleshooting strategies to improve the yield and purity of these target compounds, focusing on palladium-catalyzed cross-coupling reactions of 3-bromo-1H-1,2,4-triazole.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield in my Suzuki-Miyaura coupling reaction with this compound. What are the most common causes?
A1: Low yields in Suzuki-Miyaura couplings involving heteroaryl halides like this compound often stem from several factors.[1] The primary issues to investigate are catalyst inactivation, inefficient oxidative addition, and suboptimal base or solvent selection.[1][2] The electron-rich nature of the triazole ring can make the C-Br bond less reactive towards oxidative addition by the palladium(0) catalyst.[2]
Q2: How do I choose the right catalyst and ligand for this specific transformation?
A2: Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate.[2] For challenging electron-rich heteroaryl halides, bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are often necessary to facilitate the oxidative addition step.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective.[2]
Q3: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I use?
A3: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[1] For this system, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1][2]
Q4: I am observing significant amounts of protodeboronation of my boronic acid. How can I minimize this side reaction?
A4: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids.[2] To mitigate this, consider using milder bases like potassium fluoride (KF) or cesium fluoride (CsF).[2] Using anhydrous conditions and protecting the boronic acid as a more stable derivative, such as a pinacol ester (BPin), can also be beneficial.[1]
Q5: Can I perform a direct C-H arylation on the 1,2,4-triazole ring instead of using a bromo-substituted starting material?
A5: Direct C-H arylation of 1,2,3-triazoles has been reported and can be a viable alternative, providing access to fully substituted triazoles with well-defined regiochemistry.[3][4] This approach, however, may require specific catalytic systems and optimization to control regioselectivity on the 1,2,4-triazole core.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 1,3-diarylated triazoles from this compound.
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired 1,3-diarylated triazole is the most frequent challenge. The following decision tree can help pinpoint the root cause.
Caption: Troubleshooting workflow for low product yield.
If Starting Material is NOT Consumed:
-
Possible Cause: Inactive catalyst or inefficient oxidative addition.[1] The Pd(0) active species may not have been generated or has been deactivated by oxygen.[1] The electron-rich nature of the triazole ring can also hinder the oxidative addition step.[2]
-
Solutions:
-
Catalyst and Ligand Selection: Switch to a more active catalyst system. For electron-rich heteroaryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos are recommended.[2] Alternatively, consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[1]
-
Inert Atmosphere: Ensure rigorous degassing of solvents and the reaction vessel to prevent oxidation of the Pd(0) catalyst.[1] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Increase Temperature: Raising the reaction temperature can help overcome the activation barrier for oxidative addition.[1]
-
If Starting Material IS Consumed, but Yield is Low:
-
Possible Cause: Inefficient transmetalation or competing side reactions.[1]
-
Solutions:
-
Base Selection: The choice of base is critical for the transmetalation step.[2] Use a stronger base such as K₃PO₄ or Cs₂CO₃ to promote the formation of the active boronate species.[1] Ensure the base is finely powdered for better solubility and reactivity.
-
Solvent System: The solvent plays a crucial role in solubilizing all reaction components. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[2]
-
Address Protodeboronation: If you suspect protodeboronation (loss of the boronic acid), switch to a milder base like KF or use anhydrous conditions.[1][2] Using a more stable boronic ester (e.g., pinacol ester) can also prevent this side reaction.[1]
-
Address Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can occur. This is often minimized by ensuring a properly activated catalyst and efficient cross-coupling.
-
Problem 2: Formation of Impurities and Purification Challenges
-
Common Impurities: Unreacted starting materials, homocoupled products, and protodeboronated arenes are common impurities.[5] Residual palladium catalyst can also contaminate the final product.
-
Purification Strategies:
-
Chromatography: Flash column chromatography on silica gel is the standard purification method. For highly polar triazoles, consider using reverse-phase chromatography (C18) or adding a small amount of a polar modifier like methanol to the eluent.[6]
-
Acid-Base Wash: If the impurity is the unreacted boronic acid, an acid-base workup can be effective for its removal.[5]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
-
Removal of Palladium: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove residual palladium.[6]
-
Recommended Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Caption: General workflow for Suzuki-Miyaura coupling.
-
Vial Preparation: To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.), and a magnetic stir bar.[1]
-
Degassing: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]
-
Solvent and Catalyst Addition: Add a degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.[5] Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if separate) under a positive pressure of inert gas.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Parameter Optimization Table for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃, or Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) in situ. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands facilitate oxidative addition to the electron-rich triazole ring.[2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger bases are often required to promote the formation of the active boronate species for efficient transmetalation.[1][2] |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene | Aprotic polar solvents, often with a small amount of water, are effective for solubilizing the reactants.[2][5] |
| Temperature | 80-110 °C | Higher temperatures can overcome the activation energy for the oxidative addition and transmetalation steps.[1] |
References
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
The Journal of Organic Chemistry. Arylation of Click Triazoles with Diaryliodonium Salts. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Facile synthesis of bromo- and iodo-1,2,3-triazoles. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
National Institutes of Health. A practical flow synthesis of 1,2,3-triazoles. [Link]
-
ResearchGate. First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. [Link]
- Google Patents.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
ACS Omega. Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ResearchGate. Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
National Institutes of Health. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]
-
ResearchGate. Optimization of the conditions for the cross-coupling reaction. [a]. [Link]
-
PubMed Central. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. [Link]
-
IJNRD. Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles and their antimicrobial Activities. [Link]
-
National Institutes of Health. Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. [Link]
-
PubMed. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. [Link]
-
National Institutes of Health. Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. [Link]
-
ACS Publications. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. [Link]
-
Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. [Link]
Sources
troubleshooting low yield in 3-Bromo-1H-1,2,4-triazole functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the functionalization of 3-Bromo-1H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile heterocyclic building block. Low yields in coupling reactions involving this substrate are common but often rectifiable. This document provides in-depth, field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve experimental challenges.
General Troubleshooting Workflow
Before diving into specific reaction issues, it is crucial to approach troubleshooting systematically. A common cause of low yield is often a simple oversight in setup or reagent quality. The following workflow provides a logical progression for diagnosing the root cause of a failed or low-yielding reaction.
Caption: A systematic decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds with this compound.[1] However, its success is highly dependent on fine-tuning the reaction parameters to avoid common side reactions.
Q1: My Suzuki-Miyaura reaction has a very low yield, and the main byproduct is the debrominated starting material (1H-1,2,4-triazole). What is happening and how can I prevent it?
A1: The observation of your debrominated starting material points to a common side reaction called protodeborylation or hydrodehalogenation . In the catalytic cycle, the Pd-triazole intermediate, which should react with your boronic acid, is instead quenched by a proton source.
Causality & Troubleshooting Steps:
-
Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, are susceptible to hydrolysis and subsequent protodeboronation under basic conditions.[2][3]
-
Solvent as a Proton Source: Protic solvents (like alcohols or water) can be a source of protons. While some water is often necessary for the Suzuki reaction to facilitate the dissolution of the base and aid in the catalytic cycle, excess amounts can be detrimental.
-
Solution: Screen anhydrous solvents like dioxane, toluene, or DMF. If a co-solvent is needed, carefully control the water content. A mixture of EtOH/H₂O (4:1) has been shown to be effective in some cases while minimizing the side reaction.[7]
-
-
Base Selection: The choice and strength of the base are critical. An overly strong or poorly soluble base can exacerbate side reactions.
-
Solution: Weaker bases are often preferable. Switch from strong bases like Cs₂CO₃ to K₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.
-
-
Catalyst System: The ligand plays a crucial role in stabilizing the palladium center and promoting the desired cross-coupling over side reactions.
-
Solution: For electron-deficient heterocycles, ligands with high electron density and steric bulk are often effective. Try switching from PPh₃-based catalysts to more specialized ligands like XPhos, SPhos, or RuPhos, often available as pre-formed G2 or G3 palladacycles which can also improve catalyst stability and activity.[7]
-
Caption: Suzuki-Miyaura cycle showing the protodeborylation side reaction.
Q2: My reaction is clean, but the conversion is very low even after extended reaction times. What should I try?
A2: Low conversion with a clean reaction profile typically points to issues with catalyst activity, reaction temperature, or the inherent reactivity of your coupling partners.
Causality & Troubleshooting Steps:
-
Insufficient Temperature: The C-Br bond on the electron-deficient 1,2,4-triazole ring can be robust.
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if the reaction is not kept under a strictly inert atmosphere. The triazole nitrogen atoms can also coordinate to the palladium center, potentially inhibiting catalysis.
-
Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Using more robust, sterically hindered phosphine ligands can prevent inhibitory coordination from the substrate.[8]
-
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be the rate-limiting step. This is highly dependent on the base and solvent system.
-
Solution: A systematic screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Toluene, Dioxane, DMF, often with 10-20% water) is recommended. The optimal combination is often substrate-dependent.[9]
-
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | XPhos Pd G3 | Pd(OAc)₂/SPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Dioxane/H₂O | Toluene/H₂O | DMF | 2-MeTHF/H₂O |
| Temp (°C) | 100 | 110 | 90 | 100 |
| Caption: Example screening table for Suzuki-Miyaura reaction optimization. |
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for installing amine functionalities.[10] Its application to this compound requires careful selection of the catalyst system to achieve high efficiency.
Q3: My Buchwald-Hartwig amination of this compound with a primary amine is stalling at 50-60% conversion. What are the likely causes?
A3: Stalled reactions often indicate catalyst inhibition/decomposition or the formation of an unreactive intermediate. The key variables in a Buchwald-Hartwig amination are the ligand, base, and solvent.[11][12]
Causality & Troubleshooting Steps:
-
Inappropriate Base: The choice of base is critical. Strong bases like NaOtBu or KOtBu are commonly used, but their efficacy depends on the solvent and amine pKa. If the base is not strong enough to deprotonate the amine or the resulting palladium-amine complex, the catalytic cycle will halt. Conversely, an overly aggressive base can lead to side reactions.[13]
-
Ligand Choice: The ligand dictates the reactivity and stability of the palladium catalyst. For a challenging substrate like a bromotriazole, a general-purpose ligand like P(o-tolyl)₃ may be insufficient.
-
Solution: Employ sterically hindered, electron-rich biarylphosphine ligands. These are the cornerstone of modern Buchwald-Hartwig amination. Screen a panel of ligands such as XPhos, RuPhos, or BrettPhos. These ligands promote the rate-limiting reductive elimination step and stabilize the catalyst.[14]
-
-
Solvent Effects: The solvent influences the solubility of the base and intermediates, which can dramatically affect reaction rates.
-
Solution: Toluene and dioxane are common choices. If solubility is an issue, consider a more polar aprotic solvent like DME or 2-MeTHF.
-
Caption: Buchwald-Hartwig cycle highlighting the β-hydride elimination side reaction.
Section 3: N-Arylation and Regioselectivity
Directly functionalizing the nitrogen atoms of the triazole ring presents a unique challenge due to the presence of multiple reactive nitrogens (N1, N2, and N4), leading to potential regioisomers.
Q4: I am attempting a copper-catalyzed N-arylation (Chan-Evans-Lam type reaction) with a boronic acid, but the reaction is messy and I get a mixture of products. How can I improve the regioselectivity?
A4: This is a classic challenge with unsubstituted 1,2,4-triazoles. The electronic environment of the N1, N2, and N4 positions is different, and their relative nucleophilicity can be influenced by the reaction conditions. Often, a mixture of N1 and N2 isomers is formed.
Causality & Troubleshooting Steps:
-
Tautomerism and Nucleophilicity: this compound exists in tautomeric forms, primarily the 1H and 4H forms.[15] The reaction conditions (solvent, base) can influence the equilibrium and the relative nucleophilicity of the different nitrogen atoms.
-
Solution: Regioselectivity is notoriously difficult to control on the unsubstituted parent heterocycle. A common strategy is to first install a directing or protecting group. For example, alkylating the triazole first can yield separable N1 and N4 isomers, which can then be used in subsequent cross-coupling reactions to yield a single product.[16]
-
-
Reaction Conditions: The catalyst, solvent, and base all play a role in directing the arylation.
-
Solution: A systematic optimization is required. For copper-catalyzed N-arylations, screening different copper sources (e.g., Cu(OAc)₂, CuI, CuO nanoparticles) can be effective.[17][18] The choice of base is also critical; organic bases like DBU or pyridine are often employed.[17] A recent study found that a combination of Cu(OAc)₂ and DBU in DCM with molecular sieves at room temperature provided good results for N-arylation of this compound.[17]
-
-
Alternative Strategies: If direct arylation remains problematic, consider a different synthetic route.
-
Solution: Construct the arylated triazole ring from acyclic precursors. This often provides unambiguous control over the substitution pattern.
-
Caption: Regioselectivity challenges in the N-arylation of this compound.
Appendix A: Recommended Starting Protocols
These protocols are intended as robust starting points. Optimization will likely be required for your specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this process three times.[8]
-
Reagent Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand if not using a pre-catalyst. Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.2 M) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Buchwald-Hartwig Amination
-
Setup: To an oven-dried reaction vial, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2-5 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Inert Atmosphere: Seal the vial, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 equiv) and the degassed solvent (e.g., Toluene, 0.2 M). Finally, add the amine (1.1-1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding it to a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.
References
-
Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link][5][6]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link][2]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link][4]
-
Al-Masum, M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link][1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link][3]
-
Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link][11][12]
-
Mondal, P., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. [Link][17]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link][10]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn Website. [Link][19]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][13]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][14]
-
Gontrani, L., et al. (2019). Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids. Materials. [Link][20]
-
Journal of Chemical and Pharmaceutical Research. (2016). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. JOCPR. [Link][21]
-
Hamze, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link][7]
-
Routier, S., et al. (2016). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. The Journal of Organic Chemistry. [Link][22]
-
Suramwar, N. V., et al. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. International Journal of Organic Chemistry. [Link][18]
-
Bouziane, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link][9]
-
International Journal of Science and Research. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. IJSR. [Link][15]
-
Inui, T., et al. (2012). Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures. Journal of Thermal Analysis and Calorimetry. [Link][23]
-
Bulger, P. G., et al. (2007). An Investigation into the Alkylation of 1,2,4-Triazole. Organic Process Research & Development. [Link][16]
Sources
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- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Coupling with 3-Bromo-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to your specialized resource for navigating the complexities of cross-coupling reactions with 3-Bromo-1H-1,2,4-triazole. This guide, designed by application scientists, provides in-depth technical support, troubleshooting advice, and frequently asked questions to empower your experimental success. We understand the unique challenges posed by this electron-deficient, coordinating heterocycle and aim to provide you with the rationale behind catalyst selection and reaction optimization.
The Challenge: Coupling with this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic properties and potential for N-coordination to the metal center can complicate standard cross-coupling protocols. Key challenges include:
-
Catalyst Inhibition/Deactivation: The triazole nitrogen atoms can coordinate to the palladium catalyst, potentially forming inactive species and hindering the catalytic cycle.[1]
-
Substrate Reactivity: The electron-deficient nature of the triazole ring can influence the rate of oxidative addition.
-
Side Reactions: Competing reactions such as hydrodehalogenation (protodebromination) can reduce the yield of the desired coupled product.[2]
This guide will focus on three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered in the lab.
I. Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
Answer: Low yields in Suzuki couplings with this substrate often stem from a few critical areas. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids, especially heteroaromatic ones, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] Use fresh, high-purity boronic acid or consider using more stable derivatives like pinacol esters or MIDA boronates.[3]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, particularly with exposure to air and moisture.[3] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
-
Reaction Setup:
-
Inert Atmosphere: The presence of oxygen can deactivate the active Pd(0) catalyst.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.
-
Base Selection: The choice of base is critical. While strong bases are needed to activate the boronic acid, they can also promote side reactions. For nitrogen-containing heterocycles, milder bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are often preferred to minimize decomposition.[3][4]
-
Advanced Troubleshooting:
-
Catalyst System Optimization: If initial checks do not resolve the issue, a change in the catalyst system is warranted. For challenging heterocyclic substrates, more robust catalyst systems are often required.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often effective for coupling with electron-deficient heterocycles.[5] Consider ligands such as SPhos, XPhos, or dppf. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has shown success in similar systems.[6][7]
-
Palladium Precursor: While Pd(PPh₃)₄ is a common choice, it can be less effective for challenging substrates. Consider using a more active precatalyst like Pd₂(dba)₃ in combination with a specific ligand.[7]
-
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Catalyst System | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Expected Performance & Notes |
| Pd(dppf)Cl₂ | 1-5 | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O, DME | 80-100 | Good general-purpose catalyst for heteroaromatic couplings.[6] |
| Pd₂(dba)₃ + SPhos/XPhos | 1-3 (Pd), 2-6 (Ligand) | K₃PO₄ | Toluene, Dioxane | 90-110 | Highly active system, often effective for challenging substrates. |
| Pd(PPh₃)₄ | 2-5 | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | A classic choice, but may show lower efficacy with this substrate.[8] |
II. Buchwald-Hartwig Amination
Question 2: I am attempting a Buchwald-Hartwig amination on this compound and observing significant amounts of starting material and hydrodehalogenation. How can I improve this?
Answer: The Buchwald-Hartwig amination of this compound is challenging due to the potential for the triazole ring and the amine nucleophile to coordinate with the palladium center.
Key Considerations:
-
Ligand Selection is Crucial: For this transformation, the choice of ligand is paramount. Bulky, electron-rich ligands are necessary to promote the reductive elimination step and prevent catalyst deactivation.
-
Bulky Biarylphosphines: Ligands like XPhos, SPhos, and RuPhos are often the ligands of choice for challenging aminations.
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer superior performance due to their strong σ-donating properties and steric bulk, which can stabilize the catalyst and promote efficient turnover.[9][10] The use of bulky NHC ligands like IPr*OMe has been shown to be effective for the arylation of C-amino-1,2,4-triazoles.[9]
-
-
Base Compatibility: A strong, non-nucleophilic base is required. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are commonly used. However, with sensitive heterocyclic substrates, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary to prevent substrate degradation, although this may require higher temperatures or longer reaction times.
-
Solvent Effects: The choice of solvent can influence the solubility of the base and the stability of the catalytic species. Toluene and dioxane are common choices.
dot
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vial, add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%).
-
Seal the vial with a septum and purge with argon for 10-15 minutes.
-
Add the base (e.g., NaOtBu, 2.0 equiv) and the degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
III. Sonogashira Coupling
Question 3: My Sonogashira coupling of this compound is plagued by alkyne homocoupling (Glaser coupling). What is the cause and how can I prevent this?
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[11] This side reaction is often promoted by the presence of oxygen.
Strategies to Minimize Homocoupling:
-
Employ Copper-Free Conditions: The most effective way to eliminate Glaser homocoupling is to move to a copper-free Sonogashira protocol. Several highly effective copper-free systems have been developed.[11][12][13][14][15]
-
Catalyst Systems for Copper-Free Sonogashira:
-
Base Selection for Copper-Free Conditions: A strong amine base such as diisopropylamine (DIPA) or triethylamine (TEA) is often used, and can sometimes serve as the solvent. In other protocols, a carbonate base like Cs₂CO₃ may be employed.[13]
-
-
Optimize Traditional Sonogashira Conditions: If you must use a copper co-catalyst, ensure that your reaction is rigorously deoxygenated.
-
Thorough Degassing: Use the freeze-pump-thaw method for your solvent or bubble argon through it for an extended period.
-
Fresh Reagents: Use freshly distilled amine bases and high-purity reagents.
-
dot
Caption: Simplified catalytic cycle for the Sonogashira reaction.
Table 2: Comparison of Sonogashira Coupling Conditions
| Condition | Traditional (with Copper) | Copper-Free |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | (AllylPdCl)₂ / P(t-Bu)₃ or Pd(OAc)₂ / SPhos |
| Advantages | Well-established, often proceeds at room temperature.[16] | Avoids Glaser homocoupling, simpler purification.[12][15] |
| Disadvantages | Prone to homocoupling, potential for copper contamination in the product.[11] | May require higher temperatures or more expensive ligands. |
| Typical Base | Et₃N, DIPA | DIPA, Cs₂CO₃, TMP |
References
-
Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Reddy, T., et al. (2021). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. Available at: [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
-
NROChemistry. Sonogashira Coupling. Available at: [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available at: [Link]
-
ResearchGate. Screening of palladium catalysts for the Suzuki coupling... Available at: [Link]
-
Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]
-
Ananikov, V. P., et al. (2021). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers. Available at: [Link]
-
Kitching, M. O., et al. (2014). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Available at: [Link]
-
Procter, D. J., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters. Available at: [Link]
-
Zhang, H., et al. (2013). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications. Available at: [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions... Available at: [Link]
-
ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Hartwig, J. F., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Lopp, M., et al. (2008). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low... Available at: [Link]
-
ResearchGate. Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions... Available at: [Link]
-
Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling... Available at: [Link]
-
ResearchGate. Simplified catalytic cycle for Buchwald−Hartwig amination reaction. Available at: [Link]
-
Hein, J. E., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
PubMed. Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. Available at: [Link]
-
Reddit. Failed suzuki coupling, any suggenstions? Available at: [Link]
-
ResearchGate. Palladium Catalysed Cyclizations for N-Heterocycle Synthesis... Available at: [Link]
-
PubMed Central. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available at: [Link]
-
ResearchGate. First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Available at: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]
Sources
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- 9. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Guide: Managing Regioselectivity in Reactions of 3-Bromo-1H-1,2,4-triazole
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-1H-1,2,4-triazole. This versatile heterocycle is a valuable building block, but its multiple reactive sites present a significant challenge: controlling regioselectivity. A successful synthesis often hinges on directing a reaction to the desired nitrogen or carbon atom, and failure to do so can lead to inseparable product mixtures, low yields, and stalled projects.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move beyond simple protocols to explain the underlying principles—the "why" behind a specific choice of base, solvent, or catalyst—to empower you to make informed decisions in your own experiments.
Section 1: Foundational Principles of Reactivity
Before troubleshooting specific reactions, it's crucial to understand the electronic and steric landscape of the molecule.
Q1: What are the potential reactive sites on this compound, and which are most nucleophilic?
A1: this compound has three distinct nitrogen atoms (N1, N2, and N4) and a bromine-substituted carbon (C3) that can participate in reactions. The NH proton can reside on N1, N2, or N4, leading to tautomers; however, the 1H- and 4H-tautomers are the most significant.
-
N1 and N2 Nitrogens: These are adjacent to the electron-withdrawing bromine atom and the C5 carbon. In the 1H-tautomer, the N1 nitrogen is deprotonated to form the conjugate base.
-
N4 Nitrogen: This nitrogen is positioned further from the C3-bromo group. Deprotonation of the 4H-tautomer makes this nitrogen nucleophilic.
-
C3-Br Bond: This site is susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
The relative nucleophilicity of the nitrogens is highly dependent on the reaction conditions. In general, after deprotonation, the N1 and N4 positions are the primary sites for alkylation and arylation.
Section 2: Troubleshooting N-Alkylation Reactions
N-alkylation is the most common reaction where regioselectivity becomes a major hurdle, frequently yielding a mixture of N1 and N4 isomers.
Q2: I'm getting a mixture of N1- and N4-alkylated products. How can I selectively synthesize the 1-substituted-1,2,4-triazole?
A2: Achieving high selectivity for the N1 isomer is a common goal. The key is to manipulate the reaction conditions to favor kinetic control and exploit the subtle electronic and steric differences between the N1 and N4 positions. Generally, the N1 position is favored under milder conditions.
Causality Behind N1 Selectivity:
-
Base Choice: A non-coordinating, sterically hindered organic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) is highly effective. It is strong enough to deprotonate the triazole but does not coordinate strongly with the resulting anion, allowing the inherent reactivity of the N1 position to dominate.
-
Solvent Effects: Aprotic, less polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are preferred. They do not solvate the triazole anion as strongly as polar solvents like DMF, which can level the energy difference between the N1 and N4 anions, leading to poorer selectivity.
-
Temperature: Lower temperatures (room temperature or below) favor the kinetically preferred N1 product.
Studies have shown that using DBU as the base in THF consistently affords N1- and N4-alkylated isomers in a ratio of approximately 90:10.[1]
| Condition | Base | Solvent | Temperature (°C) | Typical N1:N4 Ratio | Reference |
| N1-Selective | DBU | THF | 20-25 | ~90:10 | [1] |
| N1-Selective | K₂CO₃ | Ionic Liquid | 80 (Microwave) | Regioselective N1 | [2] |
| Mixed/Less Selective | K₂CO₃ | DMF | 120 | N1-prevalent, but mixed | [1][3] |
Experimental Protocol: Selective N1-Alkylation
This protocol is optimized for producing the N1-alkylated product in high yield and selectivity.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent: Add anhydrous THF (approx. 0.1 M concentration). Stir until the solid is fully dissolved.
-
Base Addition: Add 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) (1.1 eq) dropwise at room temperature. Stir for 15 minutes.
-
Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide) (1.05 eq) dropwise.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the major N1 isomer.
Q3: My application requires the N4-alkylated isomer. How can I reverse the selectivity?
A3: While the N1 isomer is often the kinetic product, formation of the thermodynamically more stable N4 isomer can be favored under specific conditions, although achieving high selectivity is more challenging.
Strategies to Favor N4-Alkylation:
-
Strongly Coordinating Cations: Using a strong base with a small, hard cation like sodium hydride (NaH) or potassium hydride (KH) in a polar aprotic solvent like DMF can favor N4 alkylation. The cation coordinates to the N1 and N2 nitrogens, sterically blocking the N1 position and directing the alkylating agent towards the more accessible N4 position.
-
High Temperatures: Running the reaction at elevated temperatures can allow the reaction to reach thermodynamic equilibrium, which may favor the N4 product.
-
Phase-Transfer Catalysis: In some cases, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with a base like K₂CO₃ in a biphasic system can alter the regiochemical outcome.[3]
Section 3: Navigating N-Arylation Reactions
Directly forming a C-N bond between an aryl group and the triazole nitrogen is often accomplished via Buchwald-Hartwig amination.
Q4: I am attempting a Buchwald-Hartwig N-arylation on the triazole ring, but the reaction is failing. What are the common challenges?
A4: The Buchwald-Hartwig reaction on C-amino-1,2,4-triazoles and related N-H heterocycles is notoriously challenging.[4] The issues stem from the molecule's ability to act as a multidentate ligand, which can chelate and deactivate the palladium catalyst.
Key Challenges:
-
Catalyst Inhibition: The N1 and N2 nitrogens can coordinate strongly to the palladium center, forming stable, off-cycle complexes that prevent the catalytic cycle from proceeding.
-
Low Nucleophilicity: The triazole anion is a relatively weak nucleophile compared to typical amines used in this reaction.
-
Competitive C-Br Arylation: The C3-Br bond can also undergo oxidative addition to the palladium catalyst, leading to unwanted C-C bond formation as a side reaction.
Troubleshooting and Solutions:
-
Ligand Choice is Critical: Standard phosphine ligands are often ineffective. The use of very bulky N-heterocyclic carbene (NHC) ligands, such as IPr*OMe , has been shown to be highly effective.[4] The steric bulk of these ligands creates a coordination environment around the palladium that prevents the triazole from forming a deactivating bidentate complex, allowing the desired C-N coupling to occur.
-
Activator/Reductant: Using an in-situ Pd(II) to Pd(0) reductant like 1,1,2,2-tetraphenylethane-1,2-diol (TPEDO) can improve catalyst turnover and efficiency.[4]
-
Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. Anhydrous, non-coordinating solvents like toluene or dioxane are preferred.
Experimental Protocol: Selective Buchwald-Hartwig N-Arylation
This protocol incorporates modern ligands to overcome the challenges of N-arylating the triazole core.
-
Setup: In a glovebox, add the aryl halide (1.0 eq), this compound (1.2 eq), and NaOtBu (1.4 eq) to a vial.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the bulky NHC ligand (e.g., IPr*OMe·HCl, 5 mol%) in anhydrous toluene for 15 minutes.
-
Reaction Assembly: Add the catalyst solution to the vial containing the reagents. Seal the vial, remove from the glovebox, and heat to 100-110 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography.
Section 4: Precision in C-Br Cross-Coupling Reactions
The C3-Br bond is an excellent handle for introducing molecular diversity via cross-coupling reactions like Suzuki and Sonogashira. The main challenge here is preventing reaction at the NH site.
Q5: When I run a Sonogashira coupling on the C3-Br position, I get a significant amount of N-arylation or N-alkylation from my coupling partners. How can I prevent this?
A5: This is a classic chemoselectivity problem. The conditions for many cross-coupling reactions (base, heat) are also conducive to N-alkylation or N-arylation.
Strategies for Selective C3-Coupling:
-
Protecting Groups: The most robust strategy is to protect the triazole nitrogen before performing the cross-coupling. A common protecting group is the p-methoxybenzyl (PMB) group, which can be installed selectively at the N1 position and removed later under acidic conditions.
-
Careful Base Selection: The choice of base is critical. For Sonogashira couplings, a mild, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient and is less likely to promote N-arylation than stronger inorganic bases like K₂CO₃ or K₃PO₄.[5]
-
Control of Stoichiometry: Using a slight excess of the this compound can help consume the coupling partner before it has a chance to react at the nitrogen.
Experimental Protocol: Selective C3-Sonogashira Coupling (Unprotected)
This protocol uses a mild base to minimize N-functionalization side reactions.
-
Setup: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and Copper(I) iodide (CuI) (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base: Add anhydrous triethylamine (TEA) as both the base and solvent. Degas the solution by bubbling argon through it for 15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the triethylammonium salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with saturated NH₄Cl, water, and brine. Dry the organic layer over Na₂SO₄ and purify by column chromatography.
References
-
Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22. [Link]
-
Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. [Link]
-
Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. [Link]
-
Kumar, V., et al. (2017). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Journal of Chemical Sciences, 129(7), 1039-1044. [Link]
-
Chouhan, H., & Sharma, K. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(18), 5667. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole. YouTube. [Link]
-
Anaby, A., et al. (2021). Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator. Inorganic Chemistry Frontiers, 8(19), 4447-4455. [Link]
-
Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4121-4124. [Link]
-
Bulger, P. G., et al. (2003). An Investigation into the Alkylation of 1,2,4-Triazole. Synlett, 2003(02), 293-295. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. kbfi.ee [kbfi.ee]
Technical Support Center: Overcoming Solubility Challenges with 3-Bromo-1H-1,2,4-triazole in Organic Solvents
Welcome to the technical support center for 3-Bromo-1H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues with this versatile heterocyclic compound in organic solvents. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Introduction: Understanding the Solubility Profile of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its polar nature, stemming from the triazole ring with its three nitrogen atoms, often leads to poor solubility in many common organic solvents. This can hinder its application in various synthetic transformations. This guide will equip you with the knowledge and practical techniques to effectively address these solubility challenges. The polarity of the triazole nucleus can, under the right conditions, also be leveraged to improve the pharmacological profile of a drug.[1]
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is this compound expected to have the best solubility?
While specific solubility data for this compound is not extensively published, we can infer its behavior from the closely related compound, 3-amino-1,2,4-triazole. A study on the solubility of 3-amino-1,2,4-triazole in ten organic solvents revealed the following trend in mole fraction solubility at 298.15 K:
-
High Solubility: N-methyl-2-pyrrolidone (NMP)
-
Good Solubility: Methanol, Ethanol, n-Propanol
-
Moderate Solubility: Isopropanol, Acetone
-
Low Solubility: 1,4-Dioxane, 2-Butanone
-
Very Low Solubility: Ethyl acetate, Acetonitrile
This suggests that polar aprotic solvents like NMP, and polar protic solvents like lower alcohols, are the most effective for dissolving this compound.[2] Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also excellent choices for dissolving polar heterocyclic compounds.[3]
Q2: I'm struggling to dissolve this compound in my reaction solvent. What is the first thing I should try?
The simplest and often most effective initial step is to gently heat the mixture. The solubility of solids in liquids, including 3-amino-1,2,4-triazole in organic solvents, generally increases with temperature.[2] A modest increase in temperature can significantly improve the dissolution rate and the amount of solute that can be dissolved. Always ensure that the applied temperature is well below the boiling point of the solvent and does not cause degradation of your starting material or other reagents.
Q3: Can I use a co-solvent to improve the solubility of this compound?
Yes, using a co-solvent is a highly effective and widely used strategy.[4][5][6] The principle is to add a small amount of a "good" solvent, in which your compound is highly soluble, to the bulk solvent in which it is poorly soluble.
For this compound, you can first dissolve it in a minimal amount of a strong polar aprotic solvent like DMF, DMSO, or NMP to create a concentrated stock solution. Then, add this stock solution to your primary reaction solvent. This approach is particularly useful when the reaction conditions are incompatible with the stronger solvent in large quantities.
Q4: My product seems to have disappeared after the reaction workup. Could this be a solubility issue?
It's possible that your product is more polar than your starting material and is being lost in the aqueous layer during extraction.[7] If you suspect this, it is crucial to save and analyze the aqueous phase. You can try to extract the aqueous layer with a more polar organic solvent or a mixture of solvents. A 3:1 mixture of chloroform and isopropanol can be effective at extracting water-soluble organic compounds.[8]
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Selection and Solubilization
This guide provides a step-by-step workflow for finding a suitable solvent system for this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. How To [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Monitoring 3-Bromo-1H-1,2,4-triazole Reaction Progress
Welcome to the technical support center for monitoring reactions involving 3-Bromo-1H-1,2,4-triazole. As a key building block in pharmaceutical and agrochemical synthesis, understanding the progression of reactions utilizing this compound is critical for optimizing yield, minimizing impurities, and ensuring process safety.[1] This guide provides in-depth, field-proven insights into the most effective analytical techniques, complete with troubleshooting guides and FAQs to address challenges you may encounter during your experiments.
Choosing Your Analytical Strategy
The selection of an appropriate analytical method is the first critical decision in monitoring your reaction. The choice depends on several factors: the need for real-time data, the complexity of the reaction mixture, the required level of structural information, and the available instrumentation. The following decision tree provides a logical workflow for selecting the best technique for your specific needs.
Caption: Logic diagram for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for monitoring reactions of polar heterocyclic compounds like this compound.[2][3] Its versatility allows for the separation and quantification of starting materials, intermediates, and products in complex matrices.
Principle of Operation
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar analyte like this compound, two primary modes are employed:
-
Reversed-Phase (RP-HPLC): Uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). Polar compounds like the target analyte will elute relatively early.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Employs a polar stationary phase and a largely organic mobile phase. This technique is ideal for very polar compounds that show poor retention in reversed-phase mode.[3][4][5]
Typical Experimental Protocol (RP-HPLC)
-
Sample Preparation:
-
Carefully withdraw a small, representative aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Immediately quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent) to prevent further conversion.
-
Dilute the aliquot in a solvent compatible with the mobile phase (e.g., a mixture of water/acetonitrile) to a concentration within the detector's linear range.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the column.[6]
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size is a common starting point.[3]
-
Mobile Phase: Isocratic or gradient mixture of water and acetonitrile (or methanol). A typical starting point could be 80:20 (v/v) water:acetonitrile. The mobile phase should be degassed.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.[7]
-
Detection: UV detection at a wavelength where the analyte or reactant has maximum absorbance (e.g., ~205 nm for the triazole ring).[8]
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the starting material(s) and the increase in the peak area of the this compound product over time.
-
Reaction completion is typically defined as the point when the starting material peak is no longer detectable or its area remains constant over several time points.
-
HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Analyte Elutes Too Early (Poor Retention) | Mobile phase is too strong (too much organic solvent). Sample is highly polar. | Decrease the percentage of organic solvent in the mobile phase. If the compound is still not retained, switch to a HILIC column and method.[4][5] |
| Peak Tailing | Mobile phase pH is close to the analyte's pKa. Column contamination or degradation. Column overload. | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. Use a guard column and ensure proper sample cleanup. Reduce the injected sample concentration.[9] |
| Drifting Retention Times | Inadequate column equilibration between runs. Mobile phase composition is changing (e.g., evaporation of volatile organic component). Temperature fluctuations. | Ensure the column is equilibrated for at least 10-15 column volumes before each injection.[7] Prepare fresh mobile phase daily and keep solvent bottles capped. Use a column oven to maintain a stable temperature.[4][7] |
| Split Peaks | Sample solvent is incompatible with the mobile phase. Clogged column inlet frit or void in the column. Co-elution of two different compounds. | Whenever possible, dissolve the sample in the initial mobile phase.[9] Reverse and flush the column (if permitted by the manufacturer). If the problem persists, replace the column. Modify the mobile phase or gradient to improve resolution. |
| Ghost Peaks | Carryover from a previous injection. Contamination in the mobile phase or sample. | Run a blank injection of a strong solvent (like 100% acetonitrile) to clean the injector and column.[10] Use high-purity HPLC-grade solvents and filter all samples.[11] |
HPLC FAQs
-
Q1: When should I choose HILIC over Reversed-Phase for my analysis?
-
Q2: My baseline is noisy. What are the common causes?
Gas Chromatography (GC)
GC, particularly when coupled with Mass Spectrometry (GC-MS), can be a powerful tool for monitoring reactions, provided the analytes are sufficiently volatile and thermally stable. While many triazoles have high polarity which can be challenging for GC, it may be suitable for less polar reactants or if derivatization is employed.[2]
Principle of Operation
GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. More volatile compounds and those with weaker interactions travel through the column faster.
Typical Experimental Protocol (GC-MS)
-
Sample Preparation:
-
Withdraw an aliquot from the reaction.
-
Dilute the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter through a 0.22 or 0.45 µm syringe filter.
-
-
GC-MS Conditions:
-
Column: A low-polarity, high-temperature stable column is recommended for brominated compounds, such as a 100% dimethylpolysiloxane phase (e.g., DB-1 or equivalent).[12]
-
Injector Temperature: 250-280 °C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a high temperature (e.g., 280-300 °C) to elute all components.
-
MS Interface Temperature: For brominated compounds, a higher interface temperature (up to 350 °C) may be needed to prevent signal loss for later-eluting compounds.[12]
-
-
Data Analysis:
-
Monitor the reaction by observing the disappearance of the starting material's peak and the appearance of the product's peak in the total ion chromatogram (TIC).
-
Confirm the identity of the peaks by comparing their mass spectra to a reference or library.
-
GC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column interacting with the polar triazole. Thermal degradation of the analyte. | Use a deactivated injector liner and a high-quality, low-bleed column. Lower the injector temperature in increments to find a balance between volatilization and stability. |
| Loss of Signal / Irreproducible Results | Column degradation due to the sample matrix or high temperatures. Contamination of the injector port septum. | Use a robust column designed for high temperatures.[12] Perform regular maintenance, including changing the septum and liner.[10] |
| Baseline Drift | Column bleed at high temperatures. Carrier gas leak. | Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced. Perform a leak check on the system.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a superior technique for reaction monitoring when unambiguous structural confirmation is required. It is non-destructive and allows for the direct observation of both reactant consumption and product formation in the same spectrum, enabling straightforward calculation of reaction conversion.[13][14]
Principle of Operation
NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of molecules. For reaction monitoring, ¹H NMR is most common.
Typical Experimental Protocol
-
Reference Spectra: Before starting the reaction, acquire ¹H NMR spectra of the pure starting materials in the chosen deuterated solvent (e.g., DMSO-d₆, CDCl₃). This is crucial for peak identification.[13]
-
Sample Preparation:
-
At various time points, take a small aliquot from the reaction mixture.
-
Dilute the aliquot directly in an NMR tube with a suitable deuterated solvent (to a final volume of ~0.6 mL).[13]
-
-
Data Acquisition & Analysis:
-
Acquire the ¹H NMR spectrum of the reaction mixture.
-
Compare the spectrum to the reference spectra. Look for the disappearance of characteristic reactant peaks and the appearance of new product peaks. A key indicator for triazole formation is often a new singlet in the downfield region (7.5-8.8 ppm) corresponding to the C5-proton of the triazole ring.[13]
-
Calculate the percent conversion by comparing the integration of a well-resolved product peak to a corresponding reactant peak.[15]
-
NMR FAQs
-
Q1: How do I accurately calculate reaction conversion from the NMR spectrum?
-
A1: Identify a clean, well-resolved peak for one of your starting materials and a clean peak for your product. Ensure neither overlaps with other signals. The conversion can be calculated using the formula: Conversion (%) = [Integral_Product / (Integral_Product + Integral_Reactant)] * 100. This assumes a 1:1 stoichiometry and an equal number of protons for the signals being integrated.[15]
-
-
Q2: My peaks are very broad. What could be the cause?
-
A2: Peak broadening can result from several factors, including the presence of paramagnetic species (e.g., residual copper catalyst in a click reaction), high sample viscosity, or chemical exchange processes. Try filtering the sample through a small plug of silica or celite to remove solids.
-
In-situ (Real-Time) Reaction Monitoring
In-situ techniques like Raman or FTIR spectroscopy allow you to monitor the reaction continuously without the need for sampling, providing rich kinetic data.[16][17]
Principle of Operation (Raman Spectroscopy)
Raman spectroscopy measures the vibrational modes of molecules. As reactants are converted to products, the vibrational spectrum of the mixture changes. By tracking the intensity of a unique peak belonging to the product (or reactant), the reaction progress can be monitored in real time.[18]
Caption: A systematic workflow for troubleshooting analytical issues.
Typical Experimental Protocol (Raman)
-
Identify Unique Signals: Obtain Raman spectra for all pure starting materials and the final product. Overlay the spectra to find an intense, unique band for the product that does not overlap with other components.[16]
-
Setup: Interface a Raman probe with your reaction vessel.
-
Data Acquisition: Take a background spectrum of the initial reaction mixture or solvent system.[16] Configure the spectrometer to acquire spectra at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis: Plot the intensity (or area) of the unique product peak versus time to generate a kinetic profile of the reaction. For quantitative results, this profile should be calibrated against an offline method like HPLC.[19][20]
References
- Benchchem. (n.d.). Validating Triazole Formation with 1H NMR Spectroscopy: A Comparative Guide.
- LCGC. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS.
- American Chemical Society. (2025). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Fall 2025.
- Benchchem. (n.d.). Technical Support Center: Degradation of Brominated Organic Compounds.
- (n.d.). HPLC Troubleshooting Guide.
- JoVE. (2015, November 18). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example.
- JoVE. (2015, May 6). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example.
- Covaci, A., et al. (2007, June 15). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. PubMed.
- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1.
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- ACS Publications. (2014, March 25). In situ Monitoring of a Heterogeneous Etherification Reaction Using Quantitative Raman Spectroscopy. Organic Process Research & Development.
- NIH. (2025, April 10). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
- (2025, August 10). Applications of Real-Time Monitoring Techniques in Chemical Synthetic Ingredients.
- SpectraBase. (n.d.). 1H-1,2,4-Triazole, 3-bromo- - Optional[MS (GC)] - Spectrum.
- ResearchGate. (2025, August 9). Determination of 1-Bromo-3-Chloropropane, 1-(4-Nitrobenzyl)-1H-1,2,4-Triazole, and 1-(Bromomethyl)-4-Nitrobenzene in Rizatriptan Benzoate.
- Apollo Scientific. (n.d.). This compound.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Benchchem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
- BLDpharm. (n.d.). 15182-40-8|this compound.
- MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
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- MDPI. (n.d.). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 3-Bromo-1H-1,2,4-Triazole and its Halogenated Analogues
Introduction: The Privileged Scaffold and the Power of Halogenation
The 1,2,4-triazole ring is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a "privileged scaffold" in drug discovery.[3] However, the true versatility of this heterocycle is unlocked through strategic functionalization. Among the most powerful tools in the chemist's arsenal is halogenation. The introduction of a halogen atom onto the triazole core can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5][6]
This guide provides a comparative analysis of 3-bromo-1H-1,2,4-triazole against its fluoro, chloro, and iodo analogues. We will delve into the nuances of their synthesis, explore the striking differences in their chemical reactivity, and dissect how the choice of halogen dictates biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated triazoles in their work.
A Comparative Overview of Physicochemical Properties
The identity of the halogen atom at the 3-position of the 1,2,4-triazole ring directly influences its fundamental electronic and physical properties. Understanding these differences is critical for predicting a molecule's behavior, from its solubility to its interaction with a protein binding pocket.
| Property | 3-Fluoro- | 3-Chloro- | 3-Bromo- | 3-Iodo- | Rationale for Variation |
| Molecular Weight ( g/mol ) | 87.04 | 103.50 | 147.96[7] | 194.95 | Increases with the atomic mass of the halogen. |
| pKa (Predicted) | ~6.5 | ~7.2 | 7.84[8] | ~8.1 | The high electronegativity of fluorine withdraws electron density, making the triazole N-H proton more acidic (lower pKa). This effect diminishes down the group. |
| Lipophilicity (cLogP) | Low | Moderate | High | Very High | Lipophilicity generally increases with the size and polarizability of the halogen atom, with fluorine being a notable exception that can sometimes decrease lipophilicity in certain contexts. |
| Halogen Bond Donor Strength | Negligible | Moderate | Strong | Very Strong | The ability to form a halogen bond (C-X•••A) is dependent on the polarizability of the halogen. Iodine and bromine are excellent halogen bond donors, a key interaction in modern drug design. |
| C-X Bond Energy (kcal/mol) | ~115 | ~84 | ~72 | ~58 | The C-F bond is exceptionally strong, rendering it largely unreactive in cross-coupling. The C-I bond is the weakest, making it the most reactive. |
Synthesis of Halogenated 1,2,4-Triazoles: Strategies and Protocols
The synthesis of specifically halogenated triazoles can be approached in two primary ways: direct halogenation of a pre-formed triazole ring or construction of the ring from a halogen-containing precursor. Due to the electron-deficient nature of the 1,2,4-triazole ring, direct electrophilic halogenation can be challenging, often requiring harsh conditions. Therefore, building the ring from functionalized starting materials is a more common and reliable strategy.
Caption: General synthetic strategies for 3-halo-1,2,4-triazoles.
Experimental Protocol: Representative Synthesis of a 3-Bromo-1,2,4-Triazole Derivative
This protocol is adapted from the synthesis of 4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline and illustrates the reduction of a nitro group on a pre-formed bromo-triazole scaffold.[9] This highlights how the robust bromo-triazole core is compatible with subsequent chemical transformations.
Objective: To reduce 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole to 4-(3-bromo-1H-1,2,4-triazol-1-yl)aniline.
Materials:
-
3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole (1.0 eq)
-
Ethanol (15 mL / mmol of starting material)
-
Water (3.7 mL / mmol of starting material)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Iron powder (Fe) (4.0 eq)
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Diatomaceous earth
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Bromo-1-(4-nitrophenyl)-1H-1,2,4-triazole, ethanol, and water.
-
Causality: The ethanol/water solvent system is chosen to dissolve the organic starting material while also being compatible with the inorganic reagents.
-
-
Addition of Reagents: To the resulting suspension, add ammonium chloride and iron powder.
-
Causality: This is a classic Béchamp reduction. The iron powder is the reducing agent, and ammonium chloride acts as a proton source and electrolyte to facilitate the reaction on the iron surface.
-
-
Heating: Place the flask in a preheated heating mantle set to 80 °C and stir vigorously.
-
Causality: The elevated temperature increases the reaction rate to ensure complete conversion in a reasonable timeframe (typically 0.5-2 hours).
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate.
-
Causality: Dilution with EtOAc prepares the mixture for filtration and extraction, ensuring the product is dissolved in the organic phase.
-
-
Filtration: Filter the suspension through a pad of diatomaceous earth to remove the insoluble iron salts and unreacted iron powder. Wash the pad thoroughly with additional EtOAc and water.
-
Extraction: Transfer the filtrate to a separatory funnel. The layers will separate. Extract the aqueous layer with EtOAc (2x).
-
Washing & Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Causality: The brine wash and drying step are crucial for removing impurities that could interfere with the final product isolation.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the title compound, which can be purified further by crystallization or chromatography if necessary.
Comparative Reactivity in Cross-Coupling Reactions
This compound is an exceptionally valuable building block because the carbon-bromine bond provides a perfect balance of stability and reactivity.[8] It is stable enough to withstand many reaction conditions but readily participates in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The reactivity of the C-X bond is directly related to its bond dissociation energy, leading to a predictable trend.
Caption: Reactivity trend of 3-halo-1,2,4-triazoles in cross-coupling.
Discussion:
-
3-Fluoro-1,2,4-triazoles: The C-F bond is generally too strong to undergo oxidative addition with standard palladium catalysts. They are primarily used when the fluorine atom is desired in the final product for its biological effects.
-
3-Chloro-1,2,4-triazoles: Chlorides are cost-effective but less reactive than bromides. They often require more specialized, electron-rich phosphine ligands and higher temperatures to achieve efficient coupling.
-
3-Bromo-1,2,4-triazoles: This is the "goldilocks" substrate. The C-Br bond is sufficiently reactive to participate in a wide range of Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings under mild conditions, while also being stable enough for easy handling and storage.
-
3-Iodo-1,2,4-triazoles: Iodides are the most reactive of the series, often undergoing oxidative addition at room temperature.[10] This high reactivity can be advantageous for difficult couplings but can also lead to lower stability and increased side reactions.
This differential reactivity allows for sequential, site-selective cross-couplings on a molecule containing multiple different halogens, a powerful strategy in complex molecule synthesis.
Biological Activity & Structure-Activity Relationships (SAR)
The choice of halogen has profound implications for biological activity, influencing everything from target binding to pharmacokinetics. Triazole derivatives are known to possess a wide spectrum of biological activities, including antifungal, antibacterial, herbicidal, and anticancer properties.[1][2][11][12]
Caption: Relationship between halogen choice and biological outcomes.
Key SAR Insights:
-
Antifungal Activity: Many of the most successful antifungal drugs are triazole-based (e.g., fluconazole, voriconazole). Halogenation, particularly dichlorophenyl or difluorophenyl moieties, is a common feature.[13] The halogens enhance binding to the target enzyme, cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), and improve the pharmacokinetic profile.[11]
-
Herbicidal/Agrochemical Activity: Halogenated triazoles are prevalent in agrochemicals.[2][14] The introduction of halogens increases the compound's efficacy and can modify its spectrum of activity against different weeds or fungi.[6][15]
-
Anticancer/Antibacterial Activity: Studies have shown that halogen substitution often enhances the cytotoxic or antibacterial potency of triazole derivatives.[5][12] Bromine and chlorine, in particular, increase lipophilicity, which can facilitate cell penetration.[5] Furthermore, the ability of bromine and iodine to act as strong halogen bond donors can lead to specific, high-affinity interactions with enzyme active sites.
Conclusion and Outlook
The family of halogenated 1,2,4-triazoles offers a rich palette for the modern scientist. While each member has its unique strengths, This compound stands out as a particularly versatile and powerful building block. It offers an optimal compromise between shelf stability and high reactivity in a vast array of synthetic transformations. Its bromine atom not only serves as a synthetic handle but also actively contributes to biological activity through enhanced lipophilicity and the capacity for potent halogen bonding interactions.
The fluoro analogue provides metabolic stability, the chloro derivative offers a cost-effective alternative, and the iodo compound delivers maximum reactivity for challenging synthetic steps. The rational selection of a specific halogenated triazole, based on the comparative data presented here, is a critical decision that can significantly accelerate research and development in the pursuit of novel therapeutics and advanced agrochemicals.
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Longdom Publishing. Biological Potentials of Biological Active Triazole Derivatives. Available from: [Link]
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National Institutes of Health. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Available from: [Link]
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Semantic Scholar. Beyond click chemistry - supramolecular interactions of 1,2,3-triazoles. Available from: [Link]
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-
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-
Frontiers. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Available from: [Link]
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A Comparative Guide to Ullmann and Chan-Evans-Lam Coupling for the N-Arylation of 3-bromo-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where N-aryl heterocycles are prevalent structural motifs. The 1,2,4-triazole ring, for instance, is a key pharmacophore in a variety of therapeutic agents.[1] Consequently, the efficient N-arylation of triazole precursors, such as 3-bromo-1H-1,2,4-triazole, is of significant interest. This guide provides an in-depth comparison of two prominent copper-catalyzed methods for this transformation: the traditional Ullmann coupling and the more contemporary Chan-Evans-Lam (CEL) coupling.
Introduction to the Coupling Methodologies
The Ullmann Condensation: First reported in the early 20th century, the Ullmann reaction is a classic method for forming C-N bonds, typically involving the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of copper.[2][3] Historically, this reaction required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, which limited its substrate scope and functional group tolerance.[2][4] Modern advancements, particularly the introduction of ligands, have significantly improved the efficiency and mildness of the Ullmann-type reactions.[5][6]
The Chan-Evans-Lam (CEL) Coupling: Developed nearly simultaneously by Dominic Chan, David Evans, and Patrick Lam in the late 1990s, the CEL coupling offers a milder alternative for C-N bond formation.[7][8][9] This reaction couples an aryl boronic acid with an N-H containing compound, catalyzed by a copper salt, often in the presence of a base and an oxidant (typically atmospheric oxygen).[10][11] A key advantage of the CEL coupling is its ability to proceed under aerobic conditions and often at room temperature, making it highly attractive for complex molecule synthesis.[7][11]
Mechanistic Overview
Understanding the catalytic cycles of both reactions is crucial for optimizing reaction conditions and troubleshooting.
Ullmann Coupling: The mechanism of the Ullmann N-arylation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. The cycle is initiated by the coordination of the N-H nucleophile (1,2,4-triazole) to a Cu(I) species. This is followed by oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate.[12] Subsequent reductive elimination from this intermediate forges the desired C-N bond and regenerates the active Cu(I) catalyst.[12][13] The presence of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps.[6]
Caption: Proposed catalytic cycle for the Ullmann N-arylation.
Chan-Evans-Lam Coupling: The CEL coupling also generally proceeds via a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle. A widely accepted mechanism involves the transmetalation of the aryl group from the boronic acid to a Cu(II) salt to form a copper-aryl intermediate.[10] Coordination of the amine nucleophile, followed by oxidation, leads to a Cu(III) intermediate.[7] Reductive elimination then yields the N-arylated product and a Cu(I) species, which is subsequently re-oxidized to Cu(II) by an external oxidant like oxygen to complete the catalytic cycle.[10]
Caption: Proposed catalytic cycle for the Chan-Evans-Lam N-arylation.
Head-to-Head Comparison for this compound Arylation
The choice between the Ullmann and CEL coupling for the N-arylation of this compound depends on several factors, including the desired reaction conditions, substrate scope, and cost of starting materials.
| Feature | Ullmann Coupling | Chan-Evans-Lam Coupling |
| Aryl Source | Aryl Halides (e.g., this compound) | Aryl Boronic Acids |
| Copper Source | Cu(0), Cu(I), or Cu(II) salts (e.g., CuI, Cu2O, CuCl)[1][4] | Typically Cu(II) salts (e.g., Cu(OAc)2, Cu(OTf)2)[10][14] |
| Ligands | Often required for mild conditions (e.g., diamines, amino acids, oxalamides)[5][15] | Can be beneficial, but often not essential (e.g., pyridine, diamines)[7][9] |
| Base | Strong inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4)[1] | Often weaker organic or inorganic bases (e.g., Et3N, pyridine, K2CO3)[10] |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP)[16] | A wider range, including polar and non-polar solvents (e.g., DCM, CH3CN, THF)[10] |
| Temperature | Traditionally high, but modern methods can be milder (80-150°C)[2][4] | Often room temperature to moderate heating (rt - 80°C)[7][10] |
| Atmosphere | Typically inert (N2 or Ar) | Often aerobic (air or O2 balloon)[7][11] |
| Byproducts | Metal halides | Boronic acid-derived byproducts |
| Advantages | Utilizes readily available aryl halides. | Milder reaction conditions, broader functional group tolerance, often proceeds in air.[7][11] |
| Disadvantages | Can require harsh conditions, potential for side reactions.[4] | Aryl boronic acids can be more expensive and less stable than aryl halides.[10] |
Experimental Protocols
The following protocols are illustrative examples based on literature precedents for the N-arylation of 1,2,4-triazole derivatives.
This protocol is adapted from general procedures for the copper-catalyzed N-arylation of N-heterocycles.[17]
Materials:
-
This compound
-
Aryl amine
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired aryl amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) and DMEDA (0.2 mmol, 20 mol%) via syringe.
-
Heat the reaction mixture to 110°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Caption: Experimental workflow for the Ullmann N-arylation.
This protocol is based on a reported procedure for the N-arylation of this compound with arylboronic acids.[14]
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)2)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
4 Å molecular sieves
Procedure:
-
To a reaction flask, add this compound (0.676 mmol), the corresponding arylboronic acid (0.811 mmol, 1.2 equiv.), Cu(OAc)2 (0.338 mmol, 50 mol%), and 4 Å molecular sieves.
-
Add DCM (3-4 mL) to the flask.
-
Add DBU (2.028 mmol, 3.0 equiv.) to the reaction mixture.
-
Fit the flask with a balloon of oxygen and stir the reaction at room temperature for 10 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired N-arylated product.
Caption: Experimental workflow for the Chan-Evans-Lam N-arylation.
Conclusion and Outlook
Both the Ullmann and Chan-Evans-Lam couplings are powerful tools for the N-arylation of this compound. The traditional Ullmann reaction, particularly in its modern, ligand-assisted form, remains a viable and cost-effective option when starting from aryl halides. However, the Chan-Evans-Lam coupling often provides a more versatile and milder approach, with broader functional group tolerance and the convenience of running under aerobic conditions. The choice of method will ultimately be guided by the specific requirements of the synthesis, including the availability and cost of starting materials, the scale of the reaction, and the sensitivity of the substrates to the reaction conditions. The continued development of more active and robust copper catalyst systems for both transformations will undoubtedly further expand their utility in the synthesis of complex N-arylated 1,2,4-triazoles for various applications.
References
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-
Copper-Catalyzed “Click” Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. ACS Publications. [Link]
-
Catalytic N-Arylation of Triazoles and C-H Activation Leading to Aromatic Heterocycles. Oklahoma State University. [Link]
-
Pursuit for simple and efficient ligands promoting copper-catalyzed Ullmann type reactions for N-aryl heterocycles and aromatic amines. DOI. [Link]
-
Ligand-Free Copper(I) Chloride Catalyzed N-Arylation of 1,2,4-Triazole with Aryl Bromides. Thieme. [Link]
-
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Chan–Lam coupling. Wikipedia. [Link]
-
Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Publications. [Link]
-
Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
-
CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books. [Link]
-
Mechanistic Studies of Ullmann-Type C-N Coupling Reactions: Carbonate-Ligated Copper(III) Intermediates. ResearchGate. [Link]
-
A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. NIH. [Link]
-
Pursuit for simple and efficient ligands promoting copper-catalyzed Ullmann type reactions for N-aryl heterocycles and aromatic amines. Semantic Scholar. [Link]
-
Chan-Lam coupling reactions: Synthesis of heterocycles. ResearchGate. [Link]
-
Cu−NHC Complex for Chan‐Evans‐Lam Cross‐Coupling Reactions of N‐Heterocyclic Compounds and Arylboronic Acids. ResearchGate. [Link]
-
Ullmann‐type and Chan‐Evans‐Lam carbon−selenium cross‐coupling reactions to access Se‐arylated hydantoin derivatives. ResearchGate. [Link]
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. [Source URL not available]
-
Chan-Evans-Lam Protocol Overview. Scribd. [Link]
-
Synthesis and Characterization of a Tetradentate, N -Heterocyclic Carbene Copper(II) Complex and Its Use as a Chan–Evans–Lam Coupling Catalyst. ResearchGate. [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. ResearchGate. [Link]
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A General Copper Powder-Catalyzed Ullmann-Type Reaction of 3-Halo-4(1H)-quinolones With Various Nitrogen-Containing Nucleophiles. ACS Publications. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Who we serve. [Link]
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Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. [Link]
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Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]
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A Comparative Guide to the Spectroscopic Analysis for Structure Confirmation of 3-Bromo-1H-1,2,4-triazole Products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized heterocyclic compounds is a cornerstone of scientific rigor and a prerequisite for further investigation. The 1,2,4-triazole scaffold is a privileged motif in a multitude of pharmacologically active agents, and its halogenated derivatives, such as 3-bromo-1H-1,2,4-triazole, serve as crucial intermediates in the synthesis of novel drug candidates.[1] This guide provides an in-depth, comparative analysis of various spectroscopic techniques for the definitive structure elucidation of this compound, grounded in experimental data and established methodologies.
The Imperative of Orthogonal Spectroscopic Techniques
No single analytical technique can unequivocally determine the structure of a novel compound. A multi-faceted approach, employing several orthogonal spectroscopic methods, is essential to piece together the molecular puzzle. Each technique provides a unique piece of information, and their combined interpretation leads to a robust and defensible structural assignment. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
For this compound, the ¹H NMR spectrum is expected to be relatively simple, yet highly informative. The triazole ring possesses a single proton attached to a carbon atom (C5-H) and another to a nitrogen atom (N-H). The chemical shift of the C-H proton is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the bromine substituent.
Expected ¹H NMR Spectral Features of this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| C5-H | ~8.0 - 8.5 | Singlet | The downfield shift is characteristic of a proton on an electron-deficient aromatic ring. |
| N-H | Variable, typically broad | Singlet (broad) | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |
Note: The expected chemical shift for the C5-H proton is an educated estimation based on the known chemical shift of the C3/C5 protons in unsubstituted 1,2,4-triazole (δ ~8.0-8.2 ppm) and the anticipated deshielding effect of the bromine atom.[3][4]
¹³C NMR Spectroscopy: Probing the Carbon Framework
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and information about their chemical environment. For this compound, two distinct carbon signals are expected.
Expected ¹³C NMR Spectral Features of this compound:
| Carbon | Expected Chemical Shift (δ, ppm) | Key Insights |
| C3-Br | ~140 - 150 | The carbon atom directly attached to the electronegative bromine atom will be significantly deshielded. |
| C5-H | ~145 - 155 | This carbon is also in an electron-poor environment, leading to a downfield chemical shift. |
Note: These are estimated chemical shifts based on data for unsubstituted 1,2,4-triazole (δ ~145 ppm) and the known effects of halogen substitution on aromatic rings.[5]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[6]
Interpreting the Mass Spectrum of this compound
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Expected Mass Spectrometric Data for this compound:
| Ion | m/z (relative abundance) | Interpretation |
| [M]⁺ | 147/149 (approx. 1:1) | Molecular ion peak, confirming the molecular formula C₂H₂BrN₃. |
| [M - N₂]⁺ | 119/121 | Loss of a neutral nitrogen molecule, a common fragmentation for some triazoles. |
| [M - HCN]⁺ | 120/122 | Loss of hydrogen cyanide from the triazole ring. |
The provided mass spectrum data is a representation of the expected fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or via a direct insertion probe for Electron Ionization (EI).
-
Ionization: Utilize an appropriate ionization technique. ESI is a soft ionization method that often preserves the molecular ion, while EI is a higher-energy method that induces more fragmentation.
-
Mass Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For this compound, the IR spectrum will be characterized by vibrations of the triazole ring and the N-H bond.
Characteristic IR Absorption Bands for this compound (compared to 1,2,4-triazole):
| Functional Group/Vibration | 1,2,4-triazole (cm⁻¹) | This compound (Expected, cm⁻¹) |
| N-H stretch (H-bonded) | ~3126 (broad)[8] | ~3100 - 3200 (broad) |
| C-H stretch (aromatic) | ~3097, 3032[8] | ~3050 - 3100 |
| C=N stretch | ~1529[8] | ~1500 - 1550 |
| N-N stretch | ~1543[8] | ~1520 - 1560 |
| Ring vibrations | Multiple bands | Multiple bands, potentially shifted by the bromine substituent. |
Note: The IR data for 1,2,4-triazole is from experimental spectra.[8] The expected values for the bromo-derivative are based on typical shifts observed for halogenated heterocycles.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid product with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
X-ray Crystallography: The Definitive Structural Proof
While the spectroscopic techniques discussed above provide compelling evidence for the structure of this compound, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of its three-dimensional structure in the solid state.[9] This technique provides precise bond lengths, bond angles, and information about intermolecular interactions.
Workflow for X-ray Crystallographic Analysis:
Caption: Workflow for single-crystal X-ray diffraction analysis.
Synthesis of this compound: A Representative Protocol
A common route for the synthesis of this compound involves the diazotization of 3-amino-1,2,4-triazole followed by a Sandmeyer-type reaction with a bromide source.
Experimental Protocol: Synthesis of this compound
-
Diazotization: Dissolve 3-amino-1,2,4-triazole in an aqueous solution of hydrobromic acid at low temperature (0-5 °C).
-
Nitrite Addition: Slowly add a solution of sodium nitrite in water to the reaction mixture, maintaining the low temperature.
-
Sandmeyer Reaction: To the resulting diazonium salt solution, add a solution of copper(I) bromide in hydrobromic acid.
-
Work-up and Purification: Allow the reaction to warm to room temperature and then heat to ensure complete reaction. Cool the mixture, and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography.
This is a generalized protocol and may require optimization for specific laboratory conditions.
Conclusion: A Synergistic Approach to Structure Confirmation
The definitive structural confirmation of this compound, and indeed any synthesized compound, relies on the intelligent and synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the carbon-proton framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, and IR spectroscopy identifies key functional groups. When available, X-ray crystallography provides the ultimate and unambiguous proof of structure. By comparing the experimental data obtained for a newly synthesized batch of this compound with the expected values and data from related compounds presented in this guide, researchers can confidently confirm the structure of their product and proceed with their research and development endeavors.
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ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]
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AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Retrieved from [Link]
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PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Retrieved from [Link]
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Asian Journal of Chemistry. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Retrieved from [Link]
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PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles.... Retrieved from [Link]
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ResearchGate. (2016). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Retrieved from [Link]
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Pharmacia. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Retrieved from [Link]
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ACS Publications. (2024). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and Seven Lowest Fundamental States of 1H-1,2,4-Triazole. Retrieved from [Link]
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ResearchGate. (2010). Synthesis and structures of 1,2,4-triazoles derivatives. Retrieved from [Link]
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MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
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ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]
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Выпуск № 6(163). (n.d.). directions of fragmentation of molecular ions of perfluorosubstituted 1,3-diazines and 1,2,4-triazoles. Retrieved from [Link]
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A Comparative Guide to the Biological Evaluation of Novel Compounds from 3-bromo-1H-1,2,4-triazole
Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole moiety is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a wide array of FDA-approved drugs.[1][2] Its unique physicochemical properties—including its capacity for hydrogen bonding, metabolic stability, and ability to coordinate with metallic ions in enzymes—have made it a versatile building block for developing therapeutic agents across diverse disease areas.[3][4] Clinically relevant drugs such as the antifungal agent Fluconazole, the anticancer drug Letrozole, and the antiviral Ribavirin all feature this heterocyclic core, underscoring its therapeutic importance.[1][5][6]
Among the various starting materials for creating novel triazole derivatives, 3-bromo-1H-1,2,4-triazole stands out as a particularly valuable and versatile precursor.[7] The presence of the bromine atom at the 3-position provides a reactive handle for a variety of synthetic transformations, most notably cross-coupling reactions, enabling the systematic and efficient generation of diverse compound libraries. This guide provides a comprehensive comparison of the biological activities of novel compounds synthesized from this key intermediate, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery.
Synthetic Strategy: Leveraging Cross-Coupling for Chemical Diversity
The synthesis of novel therapeutic agents from this compound often begins with N-arylation, followed by further functionalization. The Chan-Evans-Lam (CEL) copper-catalyzed cross-coupling reaction is a highly effective method for the initial N-arylation, allowing for the introduction of a wide range of aryl and heteroaryl groups under relatively mild conditions.[7] This initial step is critical as the nature of the substituent at the N1 position significantly influences the compound's ultimate biological profile.
Following N-arylation, the bromine at the C3 position can be displaced or used in further coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce additional diversity, leading to di-arylated triazole derivatives with potentially enhanced potency and selectivity.[7]
Caption: General workflow for synthesizing di-arylated 1,2,4-triazoles.
Experimental Protocol: Representative N-Arylation of this compound
This protocol is adapted from an optimized Chan-Evans-Lam coupling reaction.[7] The causality behind these steps is crucial: the copper(II) acetate serves as the catalyst, molecular sieves ensure an anhydrous environment to prevent side reactions, and an oxygen balloon facilitates the oxidative cycle of the copper catalyst. Dichloromethane (DCM) is chosen as the solvent for its ability to dissolve the reactants and its appropriate boiling point.
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), copper(II) acetate (Cu(OAc)₂, 50 mol%), and 4 Å molecular sieves.
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon). Add anhydrous dichloromethane (DCM) via syringe.
-
Base and Oxygen: Add 1,8-Diazabicycloundec-7-ene (DBU) (3.0 equiv.) to the stirring suspension. Replace the inert gas supply with an oxygen-filled balloon.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves. Wash the pad with DCM. Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel to yield the pure 1-aryl-3-bromo-1H-1,2,4-triazole intermediate.
Comparative Biological Evaluation: A Multi-Target Approach
Derivatives of 1,2,4-triazole exhibit a remarkably broad spectrum of biological activities.[2][8][9] This section compares the performance of novel compounds synthesized from the 3-bromo precursor against several key therapeutic targets.
Anticancer Activity
The 1,2,4-triazole scaffold is present in several established anticancer drugs, and new derivatives are continually being explored for their antiproliferative effects against various cancer cell lines.[1][10] Mechanisms of action are diverse and include tubulin polymerization inhibition, enzyme inhibition (e.g., kinases, aromatase), and induction of apoptosis.[11][12][13]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Novel 1,2,4-Triazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| 4q | MCF-7 (Breast) | 4.8 | - | - | [7] |
| 4g | HT-29 (Colon) | 12.69 | Cisplatin | 14.01 | [14] |
| 4b | CaCo2 (Colorectal) | 26.15 | Cisplatin | 25.22 | [14] |
| 8c | A549 (Lung) | 5.2 | Erlotinib | 4.1 | [11] |
| TP6 | B16F10 (Melanoma) | 41.12 | - | - | [15] |
| 2.6 | HCT116 (Colon) | 0.9 | - | - | [16] |
Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature and position of substituents on the aryl rings are critical for anticancer potency. For instance, in a series of di-arylated 1,2,4-triazoles, compound 4q , featuring a benzo[d][1][12]dioxol-5-yl moiety, demonstrated the best efficacy against the MCF-7 breast cancer cell line.[7] Similarly, a 3-bromophenylamino group at the C3 position of the triazole ring was shown to be beneficial for activity against several cell lines.[16] These findings suggest that specific electronic and steric properties conferred by these substituents enhance the interaction with biological targets.
Antimicrobial Activity
1,2,4-triazole derivatives are renowned for their potent antifungal activity, primarily through the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[8] They also exhibit significant antibacterial properties by interfering with various bacterial cellular processes.[17]
Table 2: Comparative Antimicrobial Activity (MIC or EC₅₀ in µg/mL) of Novel 1,2,4-Triazole Derivatives
| Compound ID | Target Organism | Activity (µg/mL) | Reference Compound | Activity (µg/mL) | Reference |
| 6c | Candida albicans | 0.0625 (MIC) | Fluconazole | - | [18] |
| 6u | Xanthomonas oryzae | 18.8 (EC₅₀) | Bismerthiazol | 93.6 (EC₅₀) | [19] |
| 5e | Staphylococcus aureus | - (Superior to Strep.) | Streptomycin | - | [5] |
| A1/A5 | C. albicans (FLC-resistant) | 1.0 (MIC) | Fluconazole | >256.0 (MIC) | [20] |
| 8k | Physalospora piricola | 10.126 (EC₅₀) | Mefentrifluconazole | >50 | [21] |
SAR Insights: For antifungal agents, substitutions that mimic the side chains of established drugs like fluconazole and voriconazole often lead to potent compounds. Compound 6c , which contains a phenylethynyl pyrazole side chain, showed excellent in vitro activity against C. albicans, even outperforming reference drugs in vivo.[18][22] In the antibacterial realm, the addition of piperazine moieties or hybridization with fluoroquinolones has been shown to enhance activity, particularly against Gram-negative bacteria.[17]
Enzyme Inhibition
Beyond their established roles, 1,2,4-triazoles are potent inhibitors of a wide range of enzymes, making them attractive for treating metabolic diseases, neurodegenerative disorders, and inflammation.[6][23][24][25]
Table 3: Comparative Enzyme Inhibition (IC₅₀ in µM) of Novel 1,2,4-Triazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| 12n | α-Glucosidase | 0.017 | Acarbose | 375.82 | [25][26] |
| 12m | Butyrylcholinesterase (BChE) | 0.038 | - | - | [26] |
| 7b | Carbonic Anhydrase-II | 13.8 | Acetazolamide | 18.2 | [27] |
| 8c | EGFR Kinase | 3.6 | - | - | [11] |
| 21a/b | COX-2 | 1.98–2.13 | Celecoxib | 0.95 | [6] |
SAR Insights: The ability of the triazole nitrogens to coordinate with metal ions in enzyme active sites is a key driver of inhibitory activity. For α-glucosidase inhibitors, compounds bearing aliphatic systems (cyclohexyl) and specific substitutions on phenyl rings (3,5-dimethyl) were found to be most active.[25][26] The structure-activity relationships are highly specific to the target enzyme, requiring tailored design strategies for each class of inhibitor.
Core Methodologies: Protocols for Biological Evaluation
To ensure reproducibility and comparability of results, standardized biological assays are essential. The following sections provide detailed protocols for key in vitro assays.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Cell Seeding: Culture the desired cancer cell line (e.g., MCF-7, A549) under standard conditions.[15] Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach to the plate surface.
-
Compound Treatment: Prepare serial dilutions of the synthesized triazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plate for another 48 to 72 hours. The duration is critical to allow the compounds to exert their cytotoxic or cytostatic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in living cells will convert the MTT to insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, C. albicans) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well, bringing the final volume to 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[20]
The Role of In Silico Methods in Rational Drug Design
Computational techniques are indispensable tools that complement and guide experimental work, accelerating the drug discovery process.[3] Molecular docking, in particular, is used to predict how a synthesized compound (ligand) will bind to the three-dimensional structure of a biological target, such as an enzyme or receptor.[11][21]
Caption: Typical workflow integrating computational and experimental approaches.
This in-silico approach provides crucial insights into:
-
Binding Mode: It visualizes the specific orientation of the compound within the active site.
-
Key Interactions: It identifies critical hydrogen bonds, hydrophobic interactions, or coordination bonds (e.g., with the heme iron in CYP51) that stabilize the ligand-protein complex.[20]
-
Structure-Activity Relationships: It provides a rational basis for the observed SAR, explaining why certain substituents enhance activity.
-
Lead Optimization: By predicting the effect of virtual modifications, it guides the synthesis of next-generation compounds with improved potency and selectivity.
Conclusion and Future Perspectives
The synthesis of novel compounds from this compound has proven to be a highly fruitful strategy for the discovery of new bioactive agents. The comparative data presented in this guide demonstrate that derivatives of this scaffold possess potent and broad-spectrum activity against cancer cells, microbial pathogens, and key metabolic enzymes.
Particularly promising are di-arylated structures and those incorporating side chains that mimic existing successful drugs. The exceptional activity of compounds like 6c against C. albicans and 12n against α-glucosidase highlights the potential for developing best-in-class therapeutics.[18][26]
Future work should focus on:
-
In Vivo Evaluation: Promising candidates identified through in vitro screening must be advanced to animal models to assess their efficacy, pharmacokinetics, and safety profiles.[18][22]
-
Target Deconvolution: For compounds with potent phenotypic effects (e.g., anticancer activity), identifying the precise molecular target is crucial for understanding the mechanism of action and for further optimization.
-
Optimization of ADMET Properties: Computational and experimental assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be essential for developing compounds with drug-like characteristics.[20]
By integrating rational design, efficient synthesis, and rigorous biological evaluation, the versatile this compound precursor will continue to be a valuable starting point for the development of next-generation medicines.
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- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis.
- Quantum Chemical Studies of 1,2,4-Triazole Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3-bromo-1H-1,2,4-triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. This parameter dictates how readily a compound is broken down by the body's metabolic machinery, profoundly influencing its pharmacokinetic profile, including its half-life, bioavailability, and dosing regimen.[1][2][3] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.[1] Therefore, early and accurate assessment of metabolic stability is paramount, allowing medicinal chemists to prioritize promising candidates and strategically modify those with metabolic liabilities.[3][4][5]
The 3-bromo-1H-1,2,4-triazole scaffold is a recurring motif in medicinal chemistry, valued for its unique electronic properties and ability to form key interactions with biological targets.[6][7] Derivatives of this class are explored for a wide range of therapeutic applications.[6][8] However, the presence of the halogenated triazole ring introduces specific questions regarding its metabolic fate. This guide provides a comprehensive, technically grounded framework for assessing the metabolic stability of this compound derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, compare this scaffold to common bioisosteric alternatives, and provide the necessary tools to generate robust, decision-driving data.
Core Concepts: Understanding the Language of Metabolism
Before delving into experimental design, it is crucial to grasp the fundamental parameters that quantify metabolic stability:
-
Half-Life (t½): The time required for the concentration of a compound to decrease by half in a given system. A longer half-life generally indicates greater metabolic stability.[9]
-
Intrinsic Clearance (CLint): A measure of the inherent ability of an enzyme system (like liver microsomes or hepatocytes) to metabolize a drug. It reflects the rate of metabolism independent of other physiological factors like blood flow. A lower CLint value signifies better stability.[9][10]
Metabolism is broadly categorized into two phases:
-
Phase I Metabolism: Involves the introduction or exposure of functional groups (e.g., -OH, -NH2, -SH) through oxidation, reduction, or hydrolysis. This is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are critical in the metabolism of nitrogenous heterocyclic compounds like triazoles.[11][12][13]
-
Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.
For triazole derivatives, interactions with and metabolism by CYP enzymes are a primary focus of investigation.[12][13][14]
Experimental Design: A Multi-Tiered Approach to Stability Assessment
A robust assessment of metabolic stability is not a single experiment but a tiered approach, starting with high-throughput screening and progressing to more complex, physiologically relevant systems.
Tier 1: High-Throughput Screening with Liver Microsomes
Liver microsomes are vesicles of the endoplasmic reticulum, isolated from homogenized liver cells. They are a cost-effective and widely used starting point for metabolic stability assessment because they contain a rich concentration of Phase I enzymes, particularly CYPs.[1][11] This assay is ideal for rapidly screening a library of compounds to rank-order them based on stability and identify initial metabolic liabilities.
1. Materials & Reagents:
-
Pooled Liver Microsomes (Human, Rat, Mouse) from a reputable supplier.[15]
-
Test Compounds (this compound derivatives) and a positive control (e.g., a rapidly metabolized compound like Verapamil or a slowly metabolized one like Warfarin).
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4).[16]
-
NADPH-Regenerating System: Essential for sustained CYP activity.[11][15] A common formulation includes NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PD).[16]
-
Reaction Termination Solution: Ice-cold acetonitrile or methanol, often containing an internal standard for analytical quantification.[15]
-
96-well plates, incubator, centrifuge, and an LC-MS/MS system.[15][16]
2. Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds and controls (e.g., 20 mM in DMSO). Create intermediate dilutions in acetonitrile (e.g., 125 µM).[16]
-
On the day of the experiment, thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL protein) in cold phosphate buffer.[11][16]
-
Prepare the NADPH-regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted microsomal solution to the wells of a 96-well plate.
-
Add the test compound to the wells to achieve the final desired concentration (typically 1-10 µM).[11][15]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.[9]
-
Incubate the plate at 37°C with gentle shaking.[16]
-
-
Time Points & Termination:
-
Sample Processing:
3. Analytical Quantification:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17][18] LC-MS/MS provides unparalleled sensitivity and selectivity for quantifying the parent compound in a complex biological matrix.[17][19]
-
The disappearance of the parent compound is monitored over time.
Diagram: Standard Workflow for a Microsomal Stability Assay
Caption: Workflow of the in vitro microsomal metabolic stability assay.
Tier 2: Comprehensive Profiling with Hepatocytes
While microsomes are excellent for assessing Phase I metabolism, they lack the necessary enzymes and cofactors for Phase II reactions. For a more complete picture, hepatocytes (intact liver cells) are the gold standard.[1][10] They contain the full complement of metabolic enzymes (Phase I and II) and transporter proteins, offering a more physiologically relevant in vitro system.[1] The experimental workflow is similar to the microsomal assay, but the data provides a more comprehensive view of the compound's overall metabolic clearance.
Data Analysis and Interpretation
The primary data from these assays is the concentration of the parent compound at each time point. This is used to determine key stability parameters.
-
Plotting the Data: Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.
-
Calculating the Elimination Rate Constant (k): The slope of the linear regression line from the plot is equal to the negative elimination rate constant (-k).
-
Calculating the Half-Life (t½):
-
t½ = 0.693 / k
-
-
Calculating Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
Diagram: Data Analysis Workflow
Caption: From raw data to key metabolic stability parameters.
Comparative Analysis: How Does the this compound Scaffold Stack Up?
The inherent stability of a heterocyclic core is a critical consideration. The 1,2,4-triazole ring itself is generally considered to be metabolically robust due to its aromaticity and electron-deficient nature.[20] However, the substituents attached to it are often the primary sites of metabolism.
Comparison with Bioisosteric Alternatives
Medicinal chemists frequently use bioisosteric replacement to fine-tune a molecule's properties, including its metabolic stability.[5] Replacing one heterocyclic core with another can dramatically alter the metabolic profile.
| Heterocyclic Core | General Metabolic Stability Characteristics | Rationale for Use |
| 1,2,4-Triazole | Generally stable core; metabolism often occurs on substituents. Can be a CYP inhibitor depending on substitution pattern.[12][13] | Good hydrogen bond acceptor, metabolically robust core.[21] |
| 1,2,3-Triazole | Also quite stable, often used as a metabolically robust amide bond isostere.[21][22][23][24] May form metabolically labile complexes with CYPs without direct inhibition.[22][23] | Synthetically accessible via "click" chemistry, serves as a stable linker or pharmacophore.[22][23] |
| Tetrazole | Considered a non-classical bioisostere of a carboxylic acid. Generally resistant to metabolism. | Can improve absorption and metabolic stability compared to the corresponding carboxylic acid.[25] |
| 1,2,4-Oxadiazole | Used as a hydrolytically stable isostere for esters and amides, often enhancing metabolic stability.[26] | Can improve drug-like properties and resist hydrolysis that would cleave an ester linkage.[26] |
| Imidazole | More susceptible to metabolism than triazoles, particularly ring oxidation. Often a key pharmacophore in CYP inhibitors. | Strong metal-binding properties, frequently used to target metalloenzymes. |
This comparison highlights that while the 1,2,4-triazole ring is a solid choice for stability, strategic modifications are key. For a this compound derivative, metabolic "soft spots" are likely to be on other substituents or potentially via oxidative metabolism influenced by the bromine's electronic effects.
Strategies to Enhance Metabolic Stability
If a derivative shows poor stability, several medicinal chemistry strategies can be employed:[3]
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a known metabolic site can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).[27]
-
Blocking with Fluorine: Introducing a fluorine atom near a metabolically labile position can sterically hinder the enzyme's access or electronically deactivate the site, preventing oxidation.[5][28]
-
Modulating Lipophilicity: Generally, highly lipophilic compounds are more readily metabolized. Reducing lipophilicity (logP/logD) can decrease binding to metabolic enzymes and improve stability.[5]
Diagram: Conceptual Strategies to Improve Stability
Caption: Common strategies to mitigate metabolic liabilities.
Predicting Metabolic Pathways
While detailed metabolite identification requires sophisticated LC-HRMS (High-Resolution Mass Spectrometry) analysis, an understanding of common biotransformations can help predict likely pathways for this compound derivatives.
Diagram: Potential Metabolic Pathways
Caption: Plausible metabolic pathways for a substituted triazole.
The most probable metabolic routes include:
-
Oxidation of Substituents: Aliphatic or aromatic side chains (the 'R' groups) attached to the triazole or another part of the molecule are common targets for hydroxylation.[29]
-
N-Oxidation/Glucuronidation: While the triazole ring is robust, it can undergo N-oxidation or, more commonly, N-glucuronidation, although this is often a minor pathway for this scaffold.[20]
-
Debromination: While less common than C-H oxidation, enzymatic debromination is a possible, albeit likely minor, metabolic route.
Regulatory Context and Conclusion
Regulatory bodies like the FDA and EMA require thorough in vitro metabolism and drug-drug interaction (DDI) studies as part of any new drug application.[30][31][32][33] Early in vitro stability data is the first step in this process, helping to predict in vivo clearance and inform the design of these crucial regulatory studies.[30][32]
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A Senior Application Scientist's Guide to Comparative Docking of 3-Bromo-1H-1,2,4-Triazole Derivatives in Antimicrobial Drug Discovery
For: Researchers, scientists, and drug development professionals.
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone for the development of novel therapeutic agents due to its broad spectrum of biological activities.[1][2] The introduction of a bromine atom at the 3-position of the 1H-1,2,4-triazole ring can significantly modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for biological targets. This guide provides a comprehensive, in-depth comparison of the molecular docking performance of two representative 3-bromo-1H-1,2,4-triazole derivatives against two key enzymes implicated in microbial pathogenesis: Staphylococcus aureus DNA Gyrase B and Lanosterol 14-alpha-demethylase (CYP51).
Our objective is to furnish researchers with a detailed, side-by-side analysis, supported by robust experimental data and protocols, to facilitate informed decisions in the design and optimization of next-generation triazole-based antimicrobials. We will delve into the causality behind our experimental choices, from ligand and protein preparation to the intricacies of docking parameterization, ensuring a self-validating and reproducible workflow.
The Rationale for Targeting S. aureus DNA Gyrase B and Lanosterol 14-alpha-demethylase (CYP51)
The selection of S. aureus DNA Gyrase B and CYP51 as targets is predicated on their critical roles in bacterial and fungal survival, respectively, and their proven tractability for small molecule inhibition.
-
S. aureus DNA Gyrase B: This enzyme is essential for DNA replication, transcription, and repair in bacteria. Its inhibition leads to the cessation of these vital processes and ultimately, bacterial cell death. The ATP-binding site of the B subunit is a well-established target for inhibitors.
-
Lanosterol 14-alpha-demethylase (CYP51): A member of the cytochrome P450 superfamily, CYP51 is a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. It is the primary target for azole antifungal drugs.
Selected this compound Derivatives for Comparative Analysis
For this comparative study, we have selected two derivatives of the this compound scaffold, herein designated as Derivative A and Derivative B . These structures are representative of common modifications found in the literature, allowing for an insightful comparison of how different substitutions at the N1 and C5 positions influence binding interactions.
-
Derivative A: 3-bromo-1-((4-chlorophenyl)methyl)-1H-1,2,4-triazole
-
Derivative B: 5-(3-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)pentan-1-one
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
The following protocol outlines a rigorous and reproducible workflow for the comparative docking of our selected triazole derivatives. This methodology is designed to be self-validating by incorporating standard practices for protein and ligand preparation, as well as established docking algorithms.
Caption: Comparative binding affinities of triazole derivatives.
Conclusion and Future Directions
This comparative docking study demonstrates that subtle structural modifications to the this compound scaffold can significantly influence binding affinity and target selectivity. Derivative A shows promise as a potential inhibitor of S. aureus DNA Gyrase B, while Derivative B exhibits stronger potential against Lanosterol 14-alpha-demethylase.
These in silico findings provide a solid foundation for the rational design of more potent and selective inhibitors. Future work should focus on the synthesis of these and related derivatives, followed by in vitro enzymatic assays and antimicrobial susceptibility testing to validate the predictions from these docking studies. Further optimization of the lead compounds through structure-activity relationship (SAR) studies will be crucial in advancing these promising scaffolds toward clinical development.
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A Researcher's Comparative Guide to In Vitro Growth Inhibition Assays for Novel Compounds Derived from 3-bromo-1H-1,2,4-triazole
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a perpetual endeavor. The 1,2,4-triazole scaffold has emerged as a privileged heterocyclic core in medicinal chemistry, renowned for its metabolic stability and diverse biological activities, including potent anticancer, antifungal, and antibacterial properties.[1][2][3] This guide focuses on compounds originating from a specific, reactive starting material: 3-bromo-1H-1,2,4-triazole. The presence of the bromo group at the 3-position provides a versatile handle for synthetic chemists to introduce a variety of substituents, leading to the generation of diverse compound libraries with the potential for a wide range of biological activities.
This document provides an in-depth comparison of common in vitro growth inhibition assays essential for the preliminary screening of these novel this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols for self-validating assays, and provide supporting experimental data from the literature to offer a comprehensive and authoritative resource.
The Rationale for Selecting In Vitro Growth Inhibition Assays
The initial evaluation of a novel compound's biological activity hinges on robust and reproducible in vitro assays. These assays serve as a critical filter, identifying promising candidates for further development while minimizing the use of animal models in the early stages of research. The choice of assay is paramount and depends on the compound's expected mechanism of action and the nature of the target cells or organisms. For compounds derived from the 1,2,4-triazole scaffold, which are known to interfere with fundamental cellular processes, assays that measure cell viability, proliferation, or metabolic activity are particularly relevant.
This guide will focus on three widely adopted and well-validated colorimetric and luminescent assays: the MTT, Sulforhodamine B (SRB), and CellTiter-Glo® assays. Each assay offers a unique principle of measurement, with distinct advantages and limitations that will be discussed in detail.
Comparative Analysis of Key In Vitro Growth Inhibition Assays
The selection of an appropriate assay is a critical decision in the drug discovery workflow. The following sections provide a comparative overview of the MTT, SRB, and CellTiter-Glo® assays, highlighting their underlying principles, key advantages, and potential drawbacks.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product. | Inexpensive, well-established, and widely used.[4] | Relies on metabolic activity, which can be influenced by experimental conditions; requires a solubilization step for the formazan crystals.[1] |
| SRB | Staining of total cellular protein by sulforhodamine B dye.[5] | Independent of metabolic activity, providing a direct measure of cell mass; stable endpoint.[6] | Requires cell fixation, which can introduce artifacts; less sensitive than luminescent assays.[7] |
| CellTiter-Glo® | Luminescent detection of ATP, an indicator of metabolically active cells.[8] | Highly sensitive, rapid "add-mix-measure" protocol; suitable for high-throughput screening.[9] | Higher cost compared to colorimetric assays; relies on ATP levels, which can fluctuate with cellular stress. |
Experimental Data: Anticancer Activity of this compound Derivatives
The true utility of these assays is demonstrated through their application in screening novel compounds. Recent studies have utilized the this compound scaffold to synthesize derivatives with promising anticancer activity. The following table summarizes the in vitro growth inhibitory effects of these compounds against various cancer cell lines, as determined by the assays discussed.
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Di-arylated 1,2,4-triazole (4q) | MCF-7 (Breast) | Not Specified | 4.8 | [10] |
| Di-arylated 1,2,4-triazole (4k) | MCF-7 (Breast) | Not Specified | >10 | [10] |
| Di-arylated 1,2,4-triazole (4m) | MCF-7 (Breast) | Not Specified | >10 | [10] |
| Di-arylated 1,2,4-triazole (4t) | MCF-7 (Breast) | Not Specified | >10 | [10] |
| 3-(3-bromophenylamino)-5-aryl-1,2,4-triazole (2.6) | Multiple Cell Lines | XTT | - | [11] |
| 3-(3-bromophenylamino)-5-aryl-1,2,4-triazole (4.6) | Multiple Cell Lines | XTT | - | [11] |
Note: The study on di-arylated 1,2,4-triazoles reported screening at a 10 µM concentration, with compound 4q showing the best efficacy with an IC50 of 4.8 µM in the MCF-7 cell line.[10] The study on 3-amino-1,2,4-triazole derivatives highlighted the beneficial effect of a 3-bromophenylamino moiety but did not provide specific IC50 values in the abstract.[11]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for the discussed assays are provided below. These protocols are based on established standards and can be adapted for specific cell lines and experimental conditions.
MTT Assay Protocol[1][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (derived from this compound) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Sulforhodamine B (SRB) Assay Protocol[6][14]
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells.[6]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound treatment, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air-dry.
-
SRB Staining: Add SRB solution (0.04% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[5]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[12]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol[9][15]
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on quantitation of the ATP present.[8]
-
Assay Plate Preparation: Prepare opaque-walled multiwell plates with cells in culture medium. Include control wells with medium only for background measurement.
-
Compound Addition: Add the test compounds to the experimental wells and incubate according to the experimental protocol.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
Visualization of Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the potential biological impact of these compounds, the following diagrams are provided.
Caption: A generalized workflow for the in vitro screening of novel this compound derivatives.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-1H-1,2,4-Triazole Analogs
Introduction: The 3-Bromo-1H-1,2,4-Triazole Scaffold as a Privileged Starting Point in Medicinal Chemistry
The 1,2,4-triazole ring is a cornerstone in the development of therapeutic agents, recognized for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1] The strategic placement of a bromine atom at the 3-position of the 1H-1,2,4-triazole core provides a versatile chemical handle for medicinal chemists. This bromo-substituent is not merely a placeholder; it is a reactive site ripe for functionalization through various cross-coupling reactions, enabling the systematic and efficient generation of diverse analog libraries. This guide will provide an in-depth comparison of this compound analogs, focusing on their structure-activity relationships in anticancer and antimicrobial applications. We will delve into the synthetic strategies, compare biological data, and elucidate the mechanistic underpinnings of their activity.
Part 1: Anticancer Activity of Di-arylated 1,2,4-Triazole Analogs
A particularly fruitful area of research has been the development of di-arylated 1,2,4-triazoles derived from this compound as potent anticancer agents.[1] A key synthetic strategy to achieve this is a programmed arylation, involving an initial N-arylation followed by a C-arylation, or vice-versa. The Chan-Evans-Lam (CEL) coupling reaction has proven to be an effective method for the initial N-arylation of the this compound core under mild conditions.[1]
Structure-Activity Relationship (SAR) Insights
A study focused on di-arylated 1,2,4-triazoles as potential agents against breast cancer has provided significant SAR data.[1] The general structure involves substitutions at the N1 and C3 positions of the triazole ring.
From the screening of a library of these compounds, several key SAR observations were made, particularly against the MCF-7 breast cancer cell line:
-
N1-Aryl Substituent: The nature of the substituent on the N1-aryl ring plays a crucial role. While a variety of substitutions are tolerated, the presence of electron-donating or halogen groups can influence potency.
-
C3-Aryl Substituent: The electronic and steric properties of the C3-aryl group are critical for activity. For instance, the compound 4q from the studied series, which exhibited the highest potency (IC50 = 4.8 µM against MCF-7), features a 4-methoxyphenyl group at the N1 position and a 3-(trifluoromethyl)phenyl group at the C3 position.[1] This suggests that a combination of an electron-donating group at N1 and an electron-withdrawing group at C3 is favorable for anticancer activity.
Comparative Performance Data
The following table summarizes the in vitro cytotoxicity of selected di-arylated 1,2,4-triazole analogs against human breast cancer cell lines.[1]
| Compound | N1-Aryl Group | C3-Aryl Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. ZR-75-1 |
| 4k | 4-Fluorophenyl | 3-Methoxyphenyl | 8.1 | >50 | >50 |
| 4m | 4-Chlorophenyl | 3-Methoxyphenyl | 7.5 | >50 | >50 |
| 4q | 4-Methoxyphenyl | 3-(Trifluoromethyl)phenyl | 4.8 | 29.3 | 25.4 |
| 4t | 4-Fluorophenyl | 3-(Trifluoromethyl)phenyl | 5.2 | 35.6 | 31.2 |
Data extracted from Med. Chem. Commun., 2018, 9, 1174-1181.[1]
The data clearly indicates that analogs 4q and 4t , both bearing a 3-(trifluoromethyl)phenyl group at the C3 position, are the most potent against the MCF-7 cell line.
Mechanism of Action: Induction of Apoptosis
Mechanistic studies on the most potent compound, 4q , revealed that it induces apoptosis in MCF-7 cells. This was evidenced by an elevation of the pro-apoptotic BAX protein and subsequent mitochondrial outer membrane permeabilization, which are hallmarks of the intrinsic apoptotic pathway.[1]
Part 2: Antimicrobial Activity of this compound Analogs
The 1,2,4-triazole scaffold is also a well-established pharmacophore in antimicrobial agents. While fewer studies specifically start from this compound for this application, the broader SAR principles for antimicrobial 1,2,4-triazoles can be applied to guide the design of new analogs from this starting material.
Structure-Activity Relationship (SAR) Insights
For antibacterial and antifungal activity, the introduction of various substituents on the triazole ring or on aryl groups attached to it is a common strategy. Key SAR findings from the literature on 1,2,4-triazole derivatives include:
-
Halogenation: The presence of chloro and bromo groups on phenyl rings attached to the triazole core often enhances antibacterial activity.[2]
-
Thione/Thiol Derivatives: Many potent antimicrobial 1,2,4-triazoles are synthesized as 3-thione/thiol derivatives, which can be further functionalized at the sulfur atom.
-
Schiff and Mannich Bases: Conversion of amino-triazoles to Schiff bases or the introduction of aminomethyl groups via the Mannich reaction can lead to compounds with broad-spectrum antimicrobial activity.[2]
Comparative Performance Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for some 1,2,4-triazole derivatives, illustrating the impact of different structural features on their antibacterial activity.
| Compound Type | Key Structural Feature | Target Organism | MIC (µg/mL) | Reference |
| 4-Amino-5-aryl-4H-1,2,4-triazole | 4-Bromo substituent on aryl ring | E. coli, B. subtilis, P. aeruginosa | Good Activity | [2] |
| Schiff base of isatin derivative | Chloro and bromo groups at C-5 of isatin | S. aureus, B. subtilis, P. aeruginosa, E. coli | Broad-spectrum activity | [2] |
| 1,2,4-Triazole-3-thione derivative | Benzyl group on thiadiazole moiety | Gram-positive bacteria | 15.63 - 500 | [3] |
| Fused triazolothiadiazine | 4-Bromophenyl substituent | S. aureus, B. cereus, E. coli, P. aeruginosa | Promising Activity | [3] |
These findings suggest that incorporating a bromo-substituted aryl ring, a common modification achievable from this compound, is a promising strategy for developing new antibacterial agents.
Part 3: Experimental Protocols
For scientific integrity and reproducibility, detailed experimental protocols are essential.
Protocol 1: Synthesis of 1-Aryl-3-bromo-1H-1,2,4-triazoles via Chan-Evans-Lam Coupling
This protocol is adapted from the conditions reported for the N-arylation of this compound.[1]
Objective: To synthesize 1-aryl-3-bromo-1H-1,2,4-triazole from this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)2) (50 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)
-
4 Å molecular sieves
-
Dichloromethane (DCM)
-
Oxygen balloon
Procedure:
-
To a dry round-bottom flask, add this compound, the corresponding arylboronic acid, Cu(OAc)2, and 4 Å molecular sieves.
-
Evacuate and backfill the flask with oxygen from a balloon.
-
Add anhydrous DCM as the solvent.
-
Add DBU to the reaction mixture at room temperature with stirring.
-
Allow the reaction to stir at room temperature for 10 hours under an oxygen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and molecular sieves.
-
Wash the Celite pad with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 1-aryl-3-bromo-1H-1,2,4-triazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Growth Inhibition Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of the synthesized analogs against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of cancer cells.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO (stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the growth medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The structure-activity relationship studies on its di-arylated derivatives have revealed key structural features that confer potent anticancer activity, particularly against breast cancer, through the induction of apoptosis. While the antimicrobial potential of direct analogs from this starting material is less explored, the established SAR principles for broader 1,2,4-triazoles provide a rational basis for future design and synthesis. The synthetic accessibility and the potential for diverse functionalization make this compound an enduringly attractive scaffold for medicinal chemistry campaigns targeting a range of diseases. Future work should focus on expanding the library of analogs for antimicrobial screening and further elucidating the specific molecular targets of the most potent anticancer compounds to refine their selectivity and minimize potential off-target effects.
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Karch, J. et al. (2013). Bax and Bak function as the outer membrane component of the mitochondrial permeability pore in regulating necrotic cell death in mice. eLife, 2, e00772. Available from: [Link]
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Das, S. et al. (2018). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. MedChemComm, 9(7), 1174–1181. Available from: [Link]
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Kopacz, M. et al. (2011). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 779–785. Available from: [Link]
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Kumar, A. et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmacy Research, 7(5), 412–416. Available from: [Link]
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Library Progress International. (2024). 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review. Library Progress (International), 44(3), 11060-11066. Available from: [Link]
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Singh, R. & Kaur, H. (2022). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Indian Journal of Pharmaceutical Sciences, 84(5), 1234–1241. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Some[4][5][6]-Triazole Derivatives. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Available from: [Link]
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Beilstein Journals. (2020). Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Available from: [Link]
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Chemical Communications (RSC Publishing). (n.d.). Stereoselective copper-catalyzed Chan–Lam–Evans N-arylation of glucosamines with arylboronic acids at room temperature. Available from: [Link]
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Jethwa, D. et al. (2021). The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones. Pharmacia, 68(4), 859–868. Available from: [Link]
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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 3-Bromo-1H-1,2,4-Triazole Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable therapeutic or agrochemical is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Cross-reactivity, the unintended interaction of a compound with proteins other than its intended target, can lead to unforeseen side effects, reduced efficacy, and costly late-stage failures. This guide provides an in-depth technical comparison of methodologies for analyzing the cross-reactivity of a versatile and increasingly important scaffold: 3-bromo-1H-1,2,4-triazole and its derivatives.
The 1,2,4-triazole ring is a privileged structure in medicinal chemistry and agrochemistry, forming the core of numerous antifungal, anticancer, and herbicidal agents.[1][2][3] The bromo-substitution at the 3-position serves as a versatile synthetic handle, allowing for the facile generation of diverse derivatives with a wide range of biological activities. However, this structural versatility also necessitates a rigorous evaluation of their selectivity profile to mitigate potential off-target effects.
This guide will delve into the causality behind experimental choices for assessing cross-reactivity, provide detailed, self-validating protocols, and present a framework for interpreting the resulting data. By understanding and effectively implementing these strategies, researchers can de-risk their development programs and accelerate the progression of safe and effective molecules.
The Imperative of Cross-Reactivity Analysis
The seemingly minor structural modifications to the this compound core can significantly alter the binding profile of the resulting derivatives. While these changes are often intended to enhance potency against the primary target, they can inadvertently introduce affinities for other proteins, leading to a range of adverse outcomes. For instance, inhibition of cytochrome P450 (CYP) enzymes can lead to drug-drug interactions, while off-target kinase inhibition can result in a variety of toxicities.[4][5] Therefore, a comprehensive cross-reactivity analysis is not merely a regulatory requirement but a fundamental aspect of rational drug and agrochemical design.
A Multi-pronged Approach to De-risking
A robust cross-reactivity assessment employs a combination of in vitro biochemical assays, cell-based functional assays, and in silico predictive modeling. This multi-pronged approach provides a holistic view of a compound's selectivity and potential liabilities.
Figure 1: Workflow for Cross-Reactivity Analysis
Caption: A typical workflow for assessing the cross-reactivity of novel chemical entities.
In Vitro Biochemical Assays: The First Line of Defense
Biochemical assays provide a direct measure of a compound's ability to interact with a purified protein target. These assays are highly sensitive and are ideal for initial, broad-based screening against panels of related enzymes.
Kinase Panel Screening
Given that kinases are a large and structurally related family of enzymes, and frequent off-targets for many small molecules, screening against a kinase panel is a critical step.[6][7]
Illustrative Data: Kinase Selectivity of a Hypothetical 3-Aryl-1H-1,2,4-triazole Derivative
To illustrate the output of such a screen, consider the following hypothetical data for a 3-aryl-substituted derivative of this compound.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Primary Target Kinase | 95% | 50 |
| Off-Target Kinase A | 75% | 500 |
| Off-Target Kinase B | 45% | >10,000 |
| Off-Target Kinase C | 15% | >10,000 |
| Off-Target Kinase D | 85% | 250 |
This data reveals that while the compound is potent against its primary target, it also exhibits significant activity against Off-Target Kinase A and D, warranting further investigation and potential chemical modification to improve selectivity.
Experimental Protocol: Kinase Selectivity Profiling using the ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][9][10]
Materials:
-
Kinase-Glo® Reagent (Promega)
-
Purified kinase enzymes (commercial panel)
-
Substrate for each kinase
-
ATP
-
Test compounds (this compound derivatives)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In each well of the assay plate, add:
-
Kinase buffer
-
Test compound at various concentrations
-
A mixture of the specific kinase and its corresponding substrate
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Cytochrome P450 (CYP) Inhibition Panel
CYP enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions.[4][5][11] Therefore, assessing the inhibitory potential of this compound derivatives against a panel of major CYP isoforms is essential.
Illustrative Data: CYP450 Inhibition Profile of a Hypothetical 3-Alkyl-1H-1,2,4-triazole Derivative
| CYP Isoform | Percent Inhibition at 10 µM | IC50 (µM) |
| CYP1A2 | 12% | >50 |
| CYP2C9 | 85% | 2.5 |
| CYP2C19 | 35% | 25 |
| CYP2D6 | 5% | >50 |
| CYP3A4 | 92% | 1.8 |
This hypothetical data indicates that the compound is a potent inhibitor of CYP2C9 and CYP3A4, suggesting a high potential for drug-drug interactions with substrates of these enzymes.
Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay
This protocol uses human liver microsomes as the enzyme source and specific probe substrates for each CYP isoform.[4][5][12]
Materials:
-
Human liver microsomes
-
NADPH regenerating system
-
Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
Test compounds (this compound derivatives)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Compound and Microsome Preparation: Prepare serial dilutions of the test compounds. Pre-incubate the human liver microsomes with the test compound at 37°C.
-
Initiate Reaction: Add the specific probe substrate and the NADPH regenerating system to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each test compound concentration compared to a vehicle control. Determine the IC50 value.
Cell-Based Assays: Assessing Selectivity in a Physiological Context
While biochemical assays are excellent for initial screening, they do not fully recapitulate the complexity of a cellular environment. Cell-based assays provide a more physiologically relevant assessment of a compound's selectivity by taking into account factors such as cell permeability and the presence of competing endogenous molecules.[13][14]
Figure 2: Principle of a Cell-Based Selectivity Assay
Caption: Comparing the effect of a compound on two cell lines, each dependent on a different target, allows for the assessment of cellular selectivity.
Experimental Protocol: General Cell-Based Proliferation Assay
This protocol can be adapted for various cell lines, each dependent on a specific kinase or other target for proliferation.
Materials:
-
Cancer cell lines with known target dependencies
-
Cell culture medium and supplements
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Measure Viability: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the signal (luminescence) according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of the compound that inhibits cell proliferation by 50% (GI50) for each cell line. A significant difference in GI50 values between cell lines indicates target selectivity.
In Silico Prediction: Guiding Experimental Design
Computational methods can be powerful tools for predicting potential off-target interactions early in the discovery process, helping to prioritize compounds for experimental testing and guide the design of more selective derivatives.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Docking a this compound derivative against a panel of protein structures can identify potential off-targets based on the predicted binding affinity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of a series of compounds with their biological activity. A QSAR model built on a dataset of compounds with known cross-reactivity profiles can be used to predict the off-target liabilities of new this compound derivatives.[15][16]
Immunochemical Methods: A Tool for Agrochemicals
For agrochemical applications, where the concern is often cross-reactivity with non-target organisms or the presence of residues in food products, immunochemical methods like ELISA can be highly valuable.
Experimental Protocol: Competitive ELISA for a this compound Derivative (Hapten)
This protocol is designed to detect and quantify a small molecule (hapten) by its ability to compete with a labeled version of the hapten for binding to a limited amount of specific antibody.[17][18][19]
Materials:
-
Antibody specific to the this compound derivative
-
Microtiter plates pre-coated with a conjugate of the hapten (or a related molecule) and a carrier protein
-
Enzyme-labeled version of the hapten (or a secondary antibody)
-
Substrate for the enzyme
-
Wash and blocking buffers
-
Stop solution
Procedure:
-
Competition: In the wells of the pre-coated microtiter plate, add the sample containing the unknown amount of the this compound derivative and a fixed amount of the specific antibody.
-
Incubation: Incubate to allow the free hapten in the sample and the coated hapten to compete for binding to the antibody.
-
Washing: Wash the plate to remove any unbound antibody and sample components.
-
Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.
-
Substrate Addition: Add the enzyme substrate, which will be converted to a colored product by the enzyme.
-
Signal Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of the this compound derivative in the sample.
Conclusion: A Commitment to Selectivity
The analysis of cross-reactivity is a cornerstone of modern drug and agrochemical development. For a scaffold as versatile and promising as this compound, a thorough understanding and proactive assessment of selectivity are paramount. By employing a strategic combination of in vitro biochemical assays, cell-based functional screens, and in silico predictive modeling, researchers can effectively navigate the complex landscape of off-target interactions. This commitment to scientific integrity and rigorous evaluation will ultimately lead to the development of safer, more effective molecules that address critical needs in medicine and agriculture.
References
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Creative Bioarray. Cytochrome P450 Inhibition Assay. Available from: [Link]
-
National Library of Medicine. Cytochrome P450: in vitro methods and protocols. Available from: [Link]
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Springer Protocols. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Available from: [Link]
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protocols.io. In-vitro CYP inhibition pooled. Available from: [Link]
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Technology Networks. ADP-Glo™ Kinase Profiling Systems for Targeted and Flexible Kinase Inhibitor Profiling. Available from: [Link]
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AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Available from: [Link]
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Creative Diagnostics. Competitive ELISA Protocol. Available from: [Link]
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- van der Wouden, J. Y., et al. (2022). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry, 65(1), 569-584.
- El-Sayed, N. F., et al. (2022). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2284.
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ResearchGate. 1,2,4-triazole derivatives as tyrosine kinase inhibitors. Available from: [Link]
-
Microbe Notes. Competitive ELISA Protocol and Animation. Available from: [Link]
- Locuson, C. W., et al. (2012). 1,2,3-Triazole–Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water-Heme Complexes. Biochemistry, 51(35), 6998-7006.
- Locuson, C. W., et al. (2012). 1,2,3-Triazole–Heme Interactions in Cytochrome P450. Biochemistry, 51(35), 6998-7006.
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Elabscience. Assay Procedure for Competitive-ELISA. Available from: [Link]
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Assay Genie. Complete ELISA Guide: Get Reliable Results Every Time. Available from: [Link]
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St John's Laboratory. Competitive ELISA protocol. Available from: [Link]
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Pharmacia. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Available from: [Link]
- Hossain, M. K., et al. (2022).
- Kumar, A., et al. (2023). Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. Current Medicinal Chemistry, 30(24), 2697-2720.
- Angeli, A., et al. (2014). Click chemistry and triazole based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(4), 488-493.
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Drug Discovery. Current developments of potentially significant Triazole derivatives. Available from: [Link]
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ResearchGate. Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Available from: [Link]
- Smyth, L. A., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal, 279(18), 3329-3342.
- Lee, J., et al. (2023). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. Journal of Medicinal Chemistry, 66(15), 10565-10580.
- Barbuceanu, S., et al. (2014). An insight on medicinal attributes of 1,2,4-triazoles. Mini reviews in medicinal chemistry, 14(10), 849-866.
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Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. Available from: [Link]
-
ResearchGate. Review on substituted 1, 2, 4-triazoles as potent antifungal and antibacterial agents. Available from: [Link]
- Wójcik, G., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(22), 5486.
- Locuson, C. W., et al. (2012). 1,2,3-Triazole-heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water-Heme Complexes. Biochemistry, 51(35), 6998-7006.
- Zhang, W., et al. (2002). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 30(3), 314-318.
- Sridhar, J., et al. (2017). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Current Drug Metabolism, 18(11), 996-1011.
- Sridhar, J., et al. (2017). Cytochrome P450 Family 1 Inhibitors and Structure-Activity Relationships. Current Drug Metabolism, 18(11), 996-1011.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-1H-1,2,4-triazole
As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. 3-Bromo-1H-1,2,4-triazole is a valuable heterocyclic building block, frequently employed in the synthesis of pharmaceuticals and agrochemicals. However, its utility is matched by a distinct hazard profile that necessitates a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, grounded in established safety principles and specific material data. Our objective is to build a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the risks and the rationale for their mitigation.
Hazard Assessment: Understanding the Adversary
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks posed by this compound is paramount. The compound is a solid, which presents a primary risk of airborne particulate generation during handling. According to the Globally Harmonized System (GHS), its classification dictates our subsequent safety strategy.
A critical point of consideration is the absence of established Occupational Exposure Limits (OELs) for this compound in major safety databases. This lack of data does not imply safety; on the contrary, it compels us to adopt a more conservative approach, adhering to the principle of "As Low As Reasonably Practicable" (ALARP) for any potential exposure.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Code | Description |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation upon contact. |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation. |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled. |
| Acute Oral Toxicity | H302 | Some suppliers classify this compound as harmful if swallowed. |
The Core Protective Strategy: A Multi-Layered Defense
Our defense against chemical exposure is not a single piece of equipment but an integrated system of controls and personal barriers. The hierarchy of controls dictates that we first rely on engineering solutions before supplementing with PPE.
Primary Engineering Control: The Chemical Fume Hood
Causality: All handling of this compound solid must be performed within a certified chemical fume hood. The primary physical hazard is the generation of fine dust during weighing and transfer. A fume hood provides constant airflow to contain and exhaust these particulates, preventing their inhalation and settling on surfaces outside the primary work area.
Protocol:
-
Verify the fume hood has a current inspection certification.
-
Ensure the sash is positioned as low as possible to maintain a face velocity of 80-120 feet per minute while allowing for comfortable work.
-
Conduct all manipulations at least 6 inches (15 cm) inside the plane of the sash to ensure effective containment.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect against accidental contact and is not a substitute for proper engineering controls. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Due to the H319 classification (Causes serious eye irritation), ANSI-approved safety goggles that form a seal around the eyes are mandatory. Standard safety glasses with side shields are insufficient. When there is a significant risk of splashing (e.g., during reaction quenching or large-scale transfers), a full-face shield must be worn over the safety goggles.
-
Skin and Body Protection:
-
Gloves: Chemical-resistant nitrile gloves are the standard recommendation. It is imperative to double-glove if handling larger quantities or for extended periods. Always inspect gloves for tears or pinholes before use. After handling, remove gloves using a technique that avoids skin contact with the exterior of the glove and wash hands thoroughly.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, must be worn to protect skin and personal clothing.
-
Apparel: Full-length pants and closed-toe shoes are required at all times in the laboratory to prevent exposure from spills.
-
-
Respiratory Protection:
-
Under normal operating conditions within a certified fume hood, a respirator is not required.
-
Contingency Plan: In the event of a ventilation failure or a significant spill outside of the fume hood, a NIOSH-approved respirator with P100 (particulate) filters is necessary for cleanup personnel.
-
Operational Plans: From Preparation to Disposal
A safe protocol is a validated sequence of actions. The following workflows, visualized using Graphviz, provide a clear, procedural guide for handling this compound.
PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination. The principle is to remove the most contaminated items first while protecting your hands, which are removed last.
Caption: PPE Donning and Doffing Workflow.
Safe Handling and Disposal Workflow
This workflow outlines the key steps for safely using the chemical within a controlled environment and ensuring proper waste segregation.
Caption: Safe Handling and Disposal Workflow.
Spill and Disposal Management
Accidental Release Measures: In the event of a small spill inside the fume hood:
-
Alert colleagues in the immediate area.
-
Using appropriate PPE, gently cover the spill with an absorbent material to prevent further aerosolization.
-
If appropriate, moisten the material slightly to prevent dusting during cleanup.
-
Carefully collect the contaminated material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, collecting all rinsate as hazardous waste.
Disposal Plan: The proper disposal of this compound and associated waste is a regulatory and environmental necessity.
-
Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.
-
Labeling: The designated waste container must be clearly labeled "Hazardous Waste," listing "this compound" and any solvents used.
-
Storage: Keep the waste container tightly closed and stored in a designated satellite accumulation area until collection by institutional environmental health and safety personnel.
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can confidently handle this compound, ensuring the protection of all personnel while advancing critical research and development goals.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
